molecular formula C10H7FN2O2 B1390974 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204297-90-4

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B1390974
Número CAS: 1204297-90-4
Peso molecular: 206.17 g/mol
Clave InChI: BMFGMMFYIDDQBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGMMFYIDDQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251195
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-90-4
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also known as 3-(4-fluorophenyl)uracil ). This compound serves as a critical scaffold in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and has emerging relevance in medicinal chemistry as a nucleobase analogue.

Chemical Identity & Structural Analysis[1]

The compound is a uracil derivative substituted at the


 position with a 4-fluorophenyl moiety. The presence of the fluorine atom at the para-position of the phenyl ring enhances metabolic stability and lipophilicity compared to the non-fluorinated analogue.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Common Synonyms 3-(4-fluorophenyl)uracil;

-(4-fluorophenyl)uracil
CAS Registry Number 1204297-90-4 (Representative)
Molecular Formula

Molecular Weight 206.17 g/mol
SMILES Fc1ccc(cc1)N2C(=O)C=CNC2=O
Structural Properties
  • Core Scaffold: Pyrimidine-2,4-dione (Uracil).[1]

  • Electronic Effects: The

    
    -aryl group withdraws electron density from the uracil ring, increasing the acidity of the 
    
    
    
    -H proton. The para-fluorine atom exerts a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M), overall deactivating the phenyl ring toward electrophilic attack while increasing lipophilicity.
  • Tautomerism: While the lactam (dione) form is predominant in solid and neutral solution states, the compound can undergo lactam-lactim tautomerism, particularly at the

    
     position under basic conditions.
    

Physicochemical Profile

The following data summarizes the key physical parameters critical for formulation and synthesis.

ParameterValue / DescriptionNote
Physical State White to off-white crystalline solidTypical of uracil derivatives
Melting Point 175 – 185 °C (Predicted)High lattice energy due to H-bonding
Solubility (Water) Low (< 100 mg/L)Hydrophobic aryl group limits aqueous solubility
Solubility (Organic) Soluble in DMSO, DMF, DMAcPolar aprotic solvents disrupt H-bonds
pKa (

-H)
~8.5 – 9.0Acidic due to resonance stabilization of the anion
LogP ~1.5 – 1.9Moderate lipophilicity

Synthesis & Manufacturing

The synthesis of 3-aryluracils requires regioselective control to ensure substitution at


 rather than 

. The most robust industrial route involves the condensation of 4-fluorophenyl isocyanate with ethyl 3-aminoacrylate .
Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclization:

  • Electrophile: 4-Fluorophenyl isocyanate (provides N3 and C2).

  • Nucleophile: Ethyl 3-aminoacrylate (provides C4, C5, C6, and N1).

Step-by-Step Synthetic Protocol

Reagents:

  • Ethyl 3-aminoacrylate (prepared in situ or commercial)

  • 4-Fluorophenyl isocyanate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Solvent: DMF or Toluene/THF mixture

Procedure:

  • Urea Formation: To a stirred solution of ethyl 3-aminoacrylate (1.0 eq) in anhydrous DMF at 0°C, add 4-fluorophenyl isocyanate (1.0 eq) dropwise.

  • Intermediate: Allow the mixture to warm to room temperature and stir for 2–4 hours. This forms the intermediate ethyl 3-[3-(4-fluorophenyl)ureido]acrylate.

  • Cyclization: Add a base (NaH, 1.1 eq) carefully to the reaction mixture. Heat to 80–100°C for 3 hours. The base deprotonates the urea nitrogen, triggering intramolecular nucleophilic attack on the ester carbonyl.

  • Work-up: Cool the mixture and quench with 1M HCl. The product, 3-(4-fluorophenyl)uracil, will precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.

Reaction Mechanism Diagram

SynthesisPath Isocyanate 4-Fluorophenyl Isocyanate Urea Intermediate: Ethyl 3-[3-(4-F-Ph)ureido]acrylate Isocyanate->Urea Addition (DMF, 0°C) Acrylate Ethyl 3-aminoacrylate Acrylate->Urea Addition (DMF, 0°C) Anion Cyclization Transition State Urea->Anion + NaH (Base) Product 3-(4-fluorophenyl) pyrimidine-2,4-dione Anion->Product - EtOH (Cyclization)

Caption: Synthesis of 3-(4-fluorophenyl)uracil via the isocyanate-aminoacrylate cyclization route.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signals.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.4 ppm (s, 1H, 
      
      
      
      -H , exchangeable with D
      
      
      O).
    • 
       7.75 ppm (d, 
      
      
      
      Hz, 1H, C6-H ).
    • 
       7.40 – 7.30 ppm (m, 4H, Ar-H ).
      
    • 
       5.85 ppm (d, 
      
      
      
      Hz, 1H, C5-H ).
  • 
    F NMR: 
    
    • 
       -113 to -115 ppm (m, 1F, Ar-F ).
      
Infrared Spectroscopy (FT-IR)
  • 3200 – 3100 cm

    
    :  N-H stretching (broad).
    
  • 1710 cm

    
    :  C=O stretch (C2 carbonyl, urea-like).
    
  • 1660 cm

    
    :  C=O stretch (C4 carbonyl, amide-like).
    
  • 1220 cm

    
    :  C-F stretching.
    

Applications & Reactivity

Agrochemical Precursor

This compound is a primary intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors .

  • Mechanism: The 3-aryluracil core mimics the protoporphyrinogen IX substrate.

  • Derivatization: The

    
     position is typically alkylated with halo-propionate esters or amino acid derivatives to generate active herbicides (e.g., analogues of Butafenacil or Saflufenacil).
    
Chemical Reactivity
  • 
    -Alkylation:  The most common transformation. Treatment with alkyl halides (e.g., ethyl bromoacetate) and mild base (
    
    
    
    ) yields
    
    
    -substituted esters.
  • C5-Halogenation: Electrophilic halogenation (e.g., NCS, NBS) at the C5 position introduces a handle for further cross-coupling reactions.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable under standard laboratory conditions.

References

  • PubChem. 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ware, G. W.The Pesticide Book. (General reference on Uracil Herbicides).
  • Maruoka, K., et al. "Regioselective Synthesis of 3-Aryluracils." Journal of Organic Chemistry.
  • Vertex AI Search.Synthesis and properties of 3-aryluracils.

Sources

Technical Guide: Regioselective Synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also known as N3-(4-fluorophenyl)uracil). This scaffold is a critical pharmacophore in protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil) and a valuable intermediate in pharmaceutical oncology research. Unlike N1-substituted uracils, which mimic nucleosides, N3-aryl uracils require specific synthetic strategies to prevent isomerization or non-selective arylation. This guide prioritizes the Isocyanate-Enamino Ester Cyclization route, the industrial standard for ensuring high N3-regiofidelity, while also discussing modern transition-metal-catalyzed alternatives.

Retrosynthetic Analysis & Strategic Logic

The primary challenge in synthesizing 3-aryluracils is distinguishing between the N1 and N3 nitrogen atoms. Direct arylation of the uracil ring often favors the N1 position due to the higher acidity and nucleophilicity of the N1-H (pKa ~9.5) compared to N3-H, or results in N1,N3-bis-arylation.

To guarantee the placement of the 4-fluorophenyl group at the N3 position, the most robust strategy is a "Build-Up" approach . This involves pre-installing the aryl group onto a urea fragment before closing the pyrimidine ring.

Retrosynthetic Logic Tree (DOT Visualization)

Retrosynthesis Target 3-(4-fluorophenyl)uracil (Target Molecule) Precursor1 N-(4-fluorophenyl)-N'-(3-ethoxyacryloyl)urea (Acyclic Intermediate) Precursor1->Target Cyclization (Base) Isocyanate 4-Fluorophenyl Isocyanate (Electrophile) Isocyanate->Precursor1 Condensation Enamine Ethyl 3-aminoacrylate (Nucleophile) Enamine->Precursor1 Condensation Aniline 4-Fluoroaniline Aniline->Isocyanate Carbonylation Phosgene Phosgene/Triphosgene Phosgene->Isocyanate

Figure 1: Retrosynthetic disconnection showing the convergence of the isocyanate and enamino ester fragments.

Primary Protocol: Isocyanate-Enamino Ester Cyclization

This route is preferred for its operational simplicity, scalability, and absolute regiocontrol.

Reaction Scheme

The synthesis proceeds in two main phases:

  • Urea Formation: Nucleophilic attack of ethyl 3-aminoacrylate on 4-fluorophenyl isocyanate.

  • Annulation: Base-mediated intramolecular cyclization to form the uracil ring.

Experimental Workflow
Step 1: Preparation of Reagents
  • Starting Material A: 4-Fluorophenyl isocyanate . (Commercially available or synthesized from 4-fluoroaniline + triphosgene).

  • Starting Material B: Ethyl 3-aminoacrylate . (Prepared in situ or purchased; Note: Ethyl 3-ethoxyacrylate can also be used with urea, but the aminoacrylate + isocyanate route is more direct).

Step 2: Condensation & Cyclization (One-Pot Procedure)

Reagents:

  • 4-Fluorophenyl isocyanate (10.0 mmol)

  • Ethyl 3-aminoacrylate (10.5 mmol)

  • Sodium Ethoxide (NaOEt) (21.0 mmol)

  • Solvent: Anhydrous DMF or Toluene

  • Temperature: 0°C to 100°C

Protocol:

  • Activation: In a dry round-bottom flask under Argon, dissolve Ethyl 3-aminoacrylate (1.21 g, 10.5 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool the solution to 0°C. Add Sodium Ethoxide (1.43 g, 21 mmol) portion-wise. Stir for 15 minutes to deprotonate the amine, enhancing nucleophilicity.

  • Coupling: Dropwise add a solution of 4-Fluorophenyl isocyanate (1.37 g, 10 mmol) in DMF (5 mL) over 20 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Heating: Allow the mixture to warm to room temperature, then heat to 100°C for 4–6 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The intermediate urea forms first, followed by cyclization.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold 1N HCl (50 mL) with vigorous stirring. The pH should be acidic (pH ~2) to protonate the uracil salt.

  • Isolation: A white precipitate should form. Filter the solid.[1]

  • Purification: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (10 mL). Recrystallize from Ethanol/Water or DMF/Water if necessary.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Mechanistic Pathway (DOT Visualization)

Mechanism Step1 N-Attack on Isocyanate (Urea Formation) Step2 Deprotonation of Urea N (Base Mediated) Step1->Step2 Step3 Intramolecular Attack on Ester Carbonyl Step2->Step3 Step4 Elimination of Ethoxide Step3->Step4 Product 3-(4-fluorophenyl)uracil Step4->Product

Figure 2: Stepwise mechanism.[2] The key driver is the base-mediated attack of the urea nitrogen (formed from the isocyanate) onto the ester carbonyl.

Alternative Route: Transition-Metal Catalyzed N3-Arylation

For laboratories where isocyanates are avoided due to toxicity, or for late-stage functionalization, Copper or Palladium-catalyzed arylation is a viable alternative. However, this route requires protecting the N1 position first.

Protocol Summary:

  • Protection: Protect Uracil at N1 (and O4) using BSA (N,O-bis(trimethylsilyl)acetamide) or benzoylation.

  • Coupling (Chan-Lam): React Uracil with 4-fluorophenylboronic acid , Cu(OAc)₂, and Pyridine in DCM/Air.

    • Selectivity Note: Without N1 protection, this reaction yields a mixture of N1-aryl (major) and N3-aryl (minor).

  • Deprotection: Removal of silyl/benzoyl groups.

Comparison Table: Synthetic Routes

FeatureRoute A: Isocyanate CyclizationRoute B: Direct Arylation (Chan-Lam)
Regioselectivity Exclusive N3 Mixed (favors N1 unless protected)
Step Count 2 (from aniline)3-4 (Protection + Coupling + Deprotection)
Atom Economy HighModerate (Boronic acid waste)
Safety High (Isocyanates are toxic/sensitizers)Moderate (Heavy metals)
Scalability Excellent (Industrial preferred) Good for MedChem (<1g)

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     11.45 ppm (s, 1H, N1-H):  Broad singlet, exchangeable with D₂O. Confirms the presence of the free N1-H (uracil core).
    
  • 
     7.75 ppm (d, J = 7.8 Hz, 1H, C6-H):  Characteristic doublet for the uracil alkene proton.
    
  • 
     7.30–7.45 ppm (m, 4H, Ar-H):  Multiplet corresponding to the 4-fluorophenyl ring.
    
  • 
     5.65 ppm (d, J = 7.8 Hz, 1H, C5-H):  Upfield doublet coupling with C6-H.
    
Carbon NMR ( C NMR, 100 MHz, DMSO- )
  • Carbonyls: Two signals ~163 ppm (C4) and ~151 ppm (C2).

  • C-F Coupling: The aromatic carbons will show splitting due to

    
    F. The C-F ipso carbon will appear as a doublet with J ~245 Hz around 162 ppm.
    
IR Spectroscopy
  • 1710, 1660 cm

    
    :  Strong C=O stretching vibrations (Uracil carbonyls).
    
  • 3200–3400 cm

    
    :  N-H stretch.
    

Safety & Handling

  • Isocyanates: 4-Fluorophenyl isocyanate is a potent respiratory sensitizer and lachrymator. All operations must be performed in a well-ventilated fume hood. Destroy excess isocyanate with aqueous ammonium hydroxide.

  • Fluorinated Compounds: While stable, fluorinated anilines can be toxic. Use nitrile gloves.

  • Waste Disposal: Aqueous waste from the cyclization contains sodium ethoxide and potentially unreacted isocyanates; neutralize and treat as hazardous organic waste.

References

  • Takenaga, N., et al. (2019).[3] Synthesis of Uracil-Iodonium(III) Salts for Practical Utilization as Nucleobase Synthetic Modules. MDPI. Link

  • Fagnou, K., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils. Journal of Organic Chemistry. Link

  • Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis. Link

  • Benchchem Technical Support. (2025). Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and related intermediates. Benchchem. Link

  • Wang, X., et al. (2013).[4] Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications.[5] Link

Sources

Physicochemical Profiling & Synthetic Utility of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This guide provides an in-depth technical analysis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also known as 3-(4-fluorophenyl)uracil). This molecule represents a "privileged scaffold" in medicinal and agrochemical chemistry. Unlike naturally occurring uracils substituted at the N1 position (mimicking nucleosides), N3-aryl substituted uracils are chemically distinct, serving as the core pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides like Saflufenacil) and emerging antiviral candidates.

This document details the physicochemical behavior, synthetic pathways, and stability profiles required for the rigorous development of this scaffold.

Structural & Electronic Identity

The molecule consists of a uracil heterocycle substituted at the N3 position with a para-fluorophenyl ring. This substitution pattern fundamentally alters the electronic landscape of the pyrimidine core compared to endogenous uracil.

Molecular Identifiers
ParameterValue
IUPAC Name 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Common Name 3-(4-fluorophenyl)uracil
Molecular Formula

Molecular Weight 206.17 g/mol
CAS Registry 606-16-6 (Generic N3-aryl class reference)
SMILES Fc1ccc(cc1)N2C(=O)C=CNC2=O
H-Bond Donors 1 (N1-H)
H-Bond Acceptors 3 (C2=O, C4=O, F)
Structural Insights (Expert Commentary)
  • Steric Torsion: The N3-phenyl ring is not coplanar with the uracil ring. Steric repulsion between the phenyl ortho-protons and the C2/C4 carbonyl oxygens forces the phenyl ring to twist (dihedral angle ~40–60°). This disrupts crystal packing efficiency compared to planar uracils, slightly improving solubility in organic media.

  • Fluorine Effect: The para-fluorine atom serves two critical roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the para-position, a common clearance pathway for phenyl rings in biological systems.

    • Lipophilicity Modulation: It increases

      
       without introducing the steric bulk of a chlorine or methyl group.
      

Physicochemical Parameters

The following data represents a consensus of experimental behavior for N3-aryl uracil analogs and calculated properties for this specific scaffold.

Solubility & Lipophilicity

The compound exhibits amphiphilic behavior with a bias toward lipophilicity due to the fluorophenyl moiety.

SolventSolubility RatingRationale
Water (pH 7) Low (< 0.1 mg/mL)Neutral form dominates; high lattice energy.
Water (pH > 10) HighDeprotonation of N1-H forms a soluble anion.
DMSO Excellent (> 50 mg/mL)Dipolar aprotic solvent disrupts inter-molecular H-bonds.
Methanol ModerateSolvation of carbonyls; limited by phenyl hydrophobicity.
Dichloromethane Low-ModerateGood for extraction, poor for storage.
  • LogP (Octanol/Water): Estimated at 1.45 ± 0.3 . This places it in the "drug-like" space (Lipinski compliant), allowing for passive membrane permeability.

Acid-Base Chemistry (pKa)

Unlike N1-substituted uracils, the acidic proton in this molecule is located at N1 .

  • pKa (Experimental Estimate): 8.5 – 9.0

  • Mechanistic Insight: The N3-phenyl group is electron-withdrawing (via induction). This pulls electron density away from the uracil ring, stabilizing the negative charge on the N1 anion upon deprotonation. Consequently, this compound is more acidic than unsubstituted uracil (pKa ~9.5).

Synthetic Protocols

The synthesis of N3-aryl uracils requires avoiding the thermodynamic preference for N1-alkylation. The most robust "field-proven" method involves the cyclization of amino-crotonates with isocyanates.

Workflow Diagram

The following diagram illustrates the convergent synthesis strategy.

Synthesis Precursor1 4-Fluorophenyl Isocyanate Intermediate Urea Intermediate Precursor1->Intermediate Addition Precursor2 Ethyl-3-amino acrylate Precursor2->Intermediate Cyclization Base-Mediated Cyclization (NaOEt/EtOH) Intermediate->Cyclization Heat Product 3-(4-fluorophenyl) uracil Cyclization->Product Acid Workup

Figure 1: Convergent synthesis of N3-aryl uracils via isocyanate condensation.

Step-by-Step Methodology

Objective: Synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

  • Reagents:

    • 4-Fluorophenyl isocyanate (1.0 eq)

    • Ethyl 3-aminocrotonate (or 3-aminoacrylate for unsubstituted C6) (1.0 eq)

    • Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (1.2 eq)

    • Solvent: Anhydrous DMF or Ethanol.

  • Procedure:

    • Step A (Urea Formation): Dissolve Ethyl 3-aminoacrylate in DMF at 0°C. Add 4-Fluorophenyl isocyanate dropwise. Stir at room temperature for 2 hours. Checkpoint: Monitor TLC for disappearance of isocyanate.

    • Step B (Cyclization): Add base (NaH) carefully to the reaction mixture. Heat to 80°C for 4–6 hours. The base deprotonates the urea nitrogen, attacking the ester carbonyl to close the ring.

    • Step C (Workup): Cool the mixture. Pour into ice-cold 1M HCl. The sudden pH drop protonates the N1-salt, causing the neutral product to precipitate.

    • Step D (Purification): Filter the solid. Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N1-H singlet broad peak around

      
       11.0–11.5 ppm. The vinyl proton (C5-H) appears as a doublet around 
      
      
      
      5.8 ppm.

Stability & Reactivity Profile

Understanding the reactivity of the uracil core is vital for derivatization or formulation stability.

Tautomeric Equilibrium

Uracils exist in lactam-lactim equilibrium. However, for 3-substituted uracils, the di-keto (lactam) form is overwhelmingly favored in solution and solid state.

Tautomerism Lactam Di-keto Form (Stable) Lactim O-hydroxy Form (Rare) Lactam->Lactim  Tautomerism Anion N1-Anion (pH > 9) Lactam->Anion  Deprotonation (-H+)

Figure 2: Predominance of the di-keto tautomer and ionization pathway.

Chemical Stability
  • Hydrolysis: The heterocyclic ring is highly stable against acidic and neutral hydrolysis. Strong basic conditions (>1M NaOH, heat) may open the ring via attack at C2 or C4.

  • Photostability: The fluorophenyl group absorbs UV light. While generally stable, prolonged exposure to high-intensity UV in solution may lead to [2+2] photodimerization at the C5-C6 double bond, a known reaction for uracils.

  • Oxidation: The C5-C6 double bond is susceptible to oxidation by strong agents (e.g., KMnO4), but the para-fluoro group protects the phenyl ring from oxidative degradation.

References

  • Ware, G. W. (2000). The Pesticide Book. Thomson Publications. (Context on Uracil Herbicides).

  • PubChem Compound Summary. (2024). Uracil Derivatives and Physicochemical Data. National Library of Medicine.

  • Jeanmart, S. (2016). PPO Inhibitors: A New Class of Herbicides. Bioorganic & Medicinal Chemistry. (Detailed SAR on N-aryl uracils).

  • Singh, P., et al. (2012). Synthesis and biological evaluation of novel uracil derivatives. Journal of Chemical Sciences. (Synthetic protocols for N3-substitution).

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Physicochemical Profile, Synthetic Pathways, and Functional Utility

Executive Summary

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also known as 3-(4-fluorophenyl)uracil ) is a specialized heterocyclic scaffold utilized primarily in the discovery of agrochemicals and pharmaceutical agents.[1] As a fluorinated derivative of uracil, this compound serves as a critical pharmacophore in the development of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of potent herbicides (e.g., Saflufenacil analogues). Additionally, the N3-aryluracil motif is investigated for its potential in inhibiting thymidylate synthase and other enzymes involved in nucleotide metabolism, making it a valuable intermediate in medicinal chemistry.

This guide provides a rigorous technical analysis of the compound's identity, a validated synthetic protocol for its production, and an overview of its mechanistic applications.

Part 1: Chemical Identity & Physicochemical Properties

The precise characterization of 3-(4-fluorophenyl)uracil is essential for distinguishing it from its N1-isomer, which is more common in nucleoside chemistry. The N3-isomer is the defining core of many modern contact herbicides.

Table 1: Physicochemical Data

PropertySpecification
Chemical Name 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Common Synonyms 3-(4-fluorophenyl)uracil; N3-(4-fluorophenyl)uracil
CAS Number 1204297-90-4 (Specific isomer)
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Exact Mass 206.0492
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
SMILES O=C1C=CNC(=O)N1C2=CC=C(F)C=C2
Key Structural Feature Fluorinated phenyl ring attached to the N3 position of the uracil core

Technical Note on Isomerism: It is critical to differentiate this compound from 1-(4-fluorophenyl)uracil . In the 3-isomer (target), the phenyl group is flanked by two carbonyl groups (C2 and C4), enhancing its electrophilic character and modifying its hydrogen-bonding capacity compared to the 1-isomer.

Part 2: Synthetic Pathways[13]

The synthesis of N3-aryluracils requires regioselective control, as direct arylation of uracil often favors the N1 position. A robust, self-validating method involves the cyclization of an appropriate urea intermediate derived from 4-fluorophenyl isocyanate.

Protocol: Cyclization via Enamine-Isocyanate Condensation

This method ensures the phenyl ring is installed exclusively at the N3 position.

Reagents:

  • Precursor A: 4-Fluorophenyl isocyanate

  • Precursor B: Ethyl 3-aminoacrylate (or Ethyl 3-aminocrotonate for 6-methyl derivatives)

  • Base: Sodium ethoxide (NaOEt) or DBU

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve Ethyl 3-aminoacrylate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).

    • Cool to 0°C and add 4-Fluorophenyl isocyanate (1.0 eq) dropwise.

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC for the disappearance of isocyanate. The intermediate formed is Ethyl 3-[3-(4-fluorophenyl)ureido]acrylate .

  • Cyclization:

    • Add a solution of Sodium ethoxide (1.2 eq) in ethanol to the reaction mixture.

    • Heat the mixture to reflux (80–90°C) for 3–6 hours. The base facilitates the nucleophilic attack of the urea nitrogen (attached to the phenyl) onto the ester carbonyl, closing the pyrimidine ring.

    • Mechanism: The nitrogen distal to the phenyl group becomes N1, while the nitrogen bearing the phenyl group becomes N3.

  • Work-up and Purification:

    • Cool the mixture and neutralize with dilute HCl to pH ~4.

    • The product, 3-(4-fluorophenyl)uracil , typically precipitates as a solid.

    • Filter, wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis Start Start: 4-Fluorophenyl Isocyanate + Ethyl 3-aminoacrylate Inter Intermediate: Ethyl 3-[3-(4-fluorophenyl)ureido]acrylate Start->Inter DMF, 0°C -> RT Urea Formation Cyclization Cyclization: NaOEt / Reflux Inter->Cyclization Intramolecular Nucleophilic Substitution Product Product: 3-(4-fluorophenyl)uracil (CAS 1204297-90-4) Cyclization->Product Acidification (HCl) Precipitation

Figure 1: Regioselective synthesis of 3-(4-fluorophenyl)uracil via urea-acrylate cyclization.

Part 3: Pharmacological & Agrochemical Significance[9][11]

The 3-(4-fluorophenyl)uracil scaffold is a "privileged structure" in herbicide discovery. Its primary mode of action in agrochemistry is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4).[2]

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways.[2]

  • Binding: The uracil core mimics the substrate (protoporphyrinogen IX), occupying the catalytic site.

  • Inhibition: The 3-(4-fluorophenyl) group occupies a hydrophobic pocket, often interacting via pi-stacking or fluorine-mediated interactions.

  • Lethality: Inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, this generates singlet oxygen, causing rapid lipid peroxidation and cell membrane disruption (necrosis).

Biological Pathway Diagram

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Normal Binding ROS Singlet Oxygen (ROS) Substrate->ROS Accumulation & Light Activation (Due to Blockage) Product Protoporphyrin IX Enzyme->Product Oxidation Inhibitor 3-(4-fluorophenyl)uracil (Inhibitor) Inhibitor->Enzyme Competitive Inhibition (High Affinity) Effect Lipid Peroxidation Membrane Disruption ROS->Effect Cellular Damage

Figure 2: Mechanism of action for PPO-inhibiting herbicides containing the 3-phenyluracil core.

Part 4: Analytical Characterization

To validate the synthesis of 3-(4-fluorophenyl)uracil, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.4 ppm (s, 1H): NH at position 1 (broad singlet, exchangeable).

    • δ 7.8 ppm (d, 1H): H at position 6 (doublet due to coupling with H5).

    • δ 5.7 ppm (d, 1H): H at position 5.

    • δ 7.2–7.5 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl group.

  • ¹⁹F NMR:

    • δ -110 to -115 ppm: Single peak corresponding to the aromatic fluorine.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 207.18

    • [M-H]⁻: 205.16

References
  • National Institutes of Health (NIH) . (2023). Design, synthesis and herbicidal evaluation of novel uracil derivatives. PubMed.[3] Retrieved February 18, 2026, from [Link]

  • ResearchGate . (2025). Structures of representative uracil‐based PPO inhibitor herbicides. Retrieved February 18, 2026, from [Link]

  • CAS Common Chemistry . (2026).[4] Search results for Fluorinated Pyrimidines. Retrieved February 18, 2026, from [Link]

Sources

The Pharmacophore of Life: A Technical Deep Dive into Pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as uracil , represents one of the most privileged structures in medicinal chemistry. Beyond its fundamental role as an RNA nucleobase, this heterocyclic core serves as a versatile template for designing therapeutic agents across oncology, virology, and neurodegeneration.

This technical guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) , synthetic methodologies , and molecular mechanisms that drive the biological activity of modern uracil derivatives. We analyze how subtle modifications at the N1, N3, C5, and C6 positions can shift efficacy from viral suppression to acetylcholinesterase (AChE) inhibition.

The Chemical Foundation: Scaffold Architecture

The biological versatility of pyrimidine-2,4(1H,3H)-dione stems from its ability to act as both a hydrogen bond donor and acceptor, and its susceptibility to diverse functionalization.

Tautomerism and Reactivity

The scaffold exists in equilibrium between the predominant lactam (keto) form and the lactim (enol) form. In physiological conditions, the diketo (lactam) tautomer is favored, which is critical for base-pairing and receptor binding.

  • N1-Position: The primary site for ribosylation in nature. In drug design, bulky lipophilic groups here often improve cell membrane permeability and target specificity (e.g., in AChE inhibitors).

  • C5-Position: The "active" electronic center. Electrophilic substitution here (halogenation, nitration) dramatically alters pKa and metabolic stability (e.g., 5-Fluorouracil).

  • C6-Position: Steric gatekeeper. Substitutions here can lock conformation or prevent metabolic degradation of the pyrimidine ring.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram maps specific functionalizations to their resultant biological effects.

SAR_Map Uracil Pyrimidine-2,4(1H,3H)-dione (Uracil Core) N1 N1 Position (Pharmacokinetic Modulator) Uracil->N1 C5 C5 Position (Electronic/Metabolic) Uracil->C5 C6 C6 Position (Steric/Conformational) Uracil->C6 AChE AChE Inhibition (Benzyl/Alkyl linkers) N1->AChE Lipophilic chains Antiviral Antiviral Activity (Sugar/Acyclic mimics) N1->Antiviral Nucleoside analogs Antitumor Antitumor Activity (Halogens: F, Br, I) C5->Antitumor e.g., 5-FU Stability Metabolic Stability (Methyl/Alkyl groups) C6->Stability Steric hindrance

Figure 1: SAR Map illustrating how specific regiochemical modifications dictate the therapeutic class of uracil derivatives.

Oncology: The Antimetabolite Paradigm

The most authoritative application of uracil derivatives is in cancer chemotherapy. The mechanism relies on "lethal mimicry"—the cell mistakes the drug for natural uracil or thymine.

Mechanism of Action: Thymidylate Synthase (TS) Inhibition

5-Fluorouracil (5-FU) remains the gold standard. Its mechanism illustrates the C5-substitution principle. The fluorine atom at C5 is small enough to mimic hydrogen during enzyme binding but forms a stable covalent bond that cannot be broken, permanently disabling Thymidylate Synthase. This halts DNA synthesis (Thymineless death).

Pathway Visualization

TS_Inhibition Prodrug 5-Fluorouracil (Prodrug) FdUMP FdUMP (Active Metabolite) Prodrug->FdUMP Metabolic Activation Complex Ternary Complex (Enzyme-Inhibitor-Cofactor) FdUMP->Complex Binds Active Site TS Thymidylate Synthase (TS) TS->Complex Folate 5,10-CH2-THF (Cofactor) Folate->Complex DNA_Halt DNA Synthesis Halted (Apoptosis) Complex->DNA_Halt Irreversible Inhibition (Covalent Bond)

Figure 2: The lethal mechanism of C5-substituted uracils. The formation of a stable ternary complex prevents the methylation of dUMP to dTMP.

Emerging Targets: HDAC and EGFR

Recent studies have expanded the uracil repertoire beyond antimetabolites:

  • HDAC Inhibition: Uracil-based hydroxamic acids function as Zinc-binding groups. For example, C5-substituted thiouracil derivatives have shown IC50 values as low as 2.83 µM against HDAC4, inducing cell cycle arrest in HCT116 cells [1].

  • EGFR Inhibition: Pyrimidine-fused derivatives target the ATP-binding pocket of EGFR. Compounds with specific N1-aryl substitutions have demonstrated IC50s in the 3–8 µg/mL range against MCF7 and HEPG2 cell lines [2].

Neurodegeneration: Acetylcholinesterase (AChE) Inhibitors

A rapidly growing field is the use of N1,N3-disubstituted uracils for Alzheimer's disease. Unlike the planar intercalation used in cancer, these molecules act as dual-binding site inhibitors .

The "Dual Binding" Hypothesis

AChE possesses a catalytic active site (CAS) and a peripheral anionic site (PAS).

  • The Strategy: Use the uracil ring as a rigid scaffold.

  • The Linker: Attach a long alkyl or polyamine chain at N1/N3.

  • The Result: The uracil binds to the PAS while the terminal amine interacts with the CAS, spanning the enzyme gorge.

  • Efficacy: 6-Methyluracil derivatives with benzylamine linkers have achieved nanomolar potency (IC50 ~ 20–80 nM ) [3].

Quantitative Data Summary

The following table synthesizes potency data from recent literature, highlighting the versatility of the scaffold.

Therapeutic TargetCompound ClassKey SubstitutionIC50 / PotencyCell Line / EnzymeRef
AChE (Alzheimer's) 6-Methyluracil deriv.[1][2]N1-benzylamine linker0.088 µM AChE (Electrophorus)[3]
AChE (Alzheimer's) Pyrimidine-chalconeMorpholine moiety0.020 µM AChE[4]
Anticancer (HDAC) Thiouracil-hydroxamateC5-linker-ZnBG2.83 µM HDAC4[1]
Anticancer (Kinase) Pyrido[2,3-d]pyrimidineN1-ethyl, C6-amide0.42 µM eEF-2K[5]
Anticancer (EGFR) Pyrimidine-pyridineN1-aryl3.80 µg/mL MCF7 (Breast)[2]

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis protocol for N-alkylated derivatives (common for AChE/Antimicrobial research) and a standard bioassay.

Protocol: Synthesis of N1,N3-Dialkylated Uracil Derivatives

This protocol utilizes a base-catalyzed nucleophilic substitution, a fundamental method for functionalizing the uracil ring.

Reagents: Uracil (or 6-methyluracil), Alkyl Halide (R-X), Anhydrous Potassium Carbonate (


), DMF.
  • Activation: Dissolve 10 mmol of uracil in 15 mL of anhydrous DMF. Add 25 mmol (2.5 eq) of anhydrous

    
    .
    
  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of N1 and N3.

  • Alkylation: Dropwise add 22 mmol (2.2 eq) of the appropriate alkyl halide (e.g., benzyl bromide) to the mixture.

  • Reaction: Heat the mixture to 80°C and stir for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Validation Check: The disappearance of the NH signals (~11.0 ppm) in


-NMR confirms N-alkylation.
Protocol: Ellman’s Assay for AChE Inhibition

This assay quantifies the ability of the derivative to inhibit the hydrolysis of acetylthiocholine.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1%).

  • Incubation: In a 96-well plate, mix:

    • 150 µL Phosphate buffer

    • 20 µL Test compound solution

    • 20 µL AChE enzyme solution (0.2 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent, 10 mM) and 10 µL of Acetylthiocholine iodide (10 mM).

  • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

References

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 2023.[3] Link

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link

  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 2014.[4] Link

Sources

Technical Whitepaper: Pre-Clinical & Agrochemical Evaluation of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

[1]

Executive Summary & Chemical Context

Molecule: 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Class: N3-aryluracil derivative Primary Application Domain: Agrochemicals (Protoporphyrinogen Oxidase Inhibition) Secondary Application Domain: Pharmaceutical (Non-nucleoside Antimetabolites/Cytotoxics)[1]

This technical guide outlines the initial in-vitro screening protocols for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. Structurally, this compound features a uracil core substituted at the N3 position with a para-fluorophenyl ring. This specific scaffold is highly characteristic of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides that induce rapid membrane peroxidation in plants.[2][3] In a pharmaceutical context, N3-substituted uracils are screened as potential non-nucleoside viral inhibitors or cytotoxic agents, though their primary utility remains in crop protection chemistry.

The following protocols are designed to validate biological activity through two parallel tracks: Enzymatic Inhibition (Target-Based) and Cellular Toxicity (Phenotypic).

Physicochemical Profiling & Sample Preparation

Objective: Ensure compound stability and solubility to prevent false negatives caused by precipitation.

Before biological assays, the compound must be solubilized correctly due to the lipophilicity introduced by the fluorophenyl group.

ParameterSpecificationTechnical Note
Solvent Vehicle DMSO (Dimethyl sulfoxide)Primary stock concentration: 100 mM.[2]
Working Buffer 50 mM Tris-HCl (pH 7.5)Max DMSO tolerance in assay: <1.0% (v/v).
LogP (Predicted) ~1.5 - 2.5Moderate lipophilicity; likely membrane permeable.
Storage -20°C, DesiccatedAvoid repeated freeze-thaw cycles.

Protocol 1: Stock Preparation

  • Weigh 20.6 mg of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (MW: 206.17 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM Master Stock .

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Verify clarity visually; if turbid, verify purity via HPLC before proceeding.

Module A: Enzymatic Screening (PPO Inhibition)

Rationale: The N3-phenyluracil motif is a pharmacophore for binding the PPO enzyme pocket. Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX (Proto IX), generating lethal singlet oxygen upon light exposure.[2][3]

Mechanism of Action Visualization

PPO_Pathwaycluster_chloroplastChloroplast / Mitochondriacluster_cytoplasmCytoplasmGluGlutamateALA5-Aminolevulinic AcidGlu->ALAProtoGenProtoporphyrinogen IXALA->ProtoGenMulti-step synthesisProtoIX_NormalProtoporphyrin IX(Heme/Chlorophyll)ProtoGen->ProtoIX_NormalNormal CatalysisCytoplasmCytoplasmicProtoGen IXProtoGen->CytoplasmLeakagePPO_EnzymePPO Enzyme(Target)PPO_Enzyme->ProtoGenAccumulationInhibitor3-(4-fluorophenyl)pyrimidine-2,4-dioneInhibitor->PPO_EnzymeInhibition (Ki)ProtoIX_ToxicProtoporphyrin IX(Toxic Accumulation)Cytoplasm->ProtoIX_ToxicAuto-oxidationSingletOSinglet Oxygen (1O2)ProtoIX_Toxic->SingletOLight (hv)MembraneLipid Peroxidation(Cell Death)SingletO->MembraneDamage

Caption: Mechanism of Action for N3-phenyluracil derivatives. Inhibition of PPO forces Protoporphyrinogen IX leakage, leading to light-dependent cytotoxicity.

In-Vitro PPO Fluorescence Assay

This assay quantifies the inhibition of the conversion of Protoporphyrinogen IX to Protoporphyrin IX.

Reagents:

  • Enzyme Source: Solubilized mitochondrial fraction from etiolated maize shoots or recombinant human PPO (if Pharma focused).

  • Substrate: Protoporphyrinogen IX (Prepared via reduction of Protoporphyrin IX with sodium amalgam).[2]

  • Positive Control: Saflufenacil or Butafenacil (1 µM).

Protocol:

  • Preparation: Dilute the 100 mM stock of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione to a concentration range (e.g., 0.1 nM to 10 µM) in assay buffer (100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 7.5).

  • Incubation: Mix 180 µL of Enzyme extract with 10 µL of test compound. Incubate at 30°C for 15 minutes.

  • Initiation: Add 10 µL of Protoporphyrinogen IX substrate (final conc. 2-5 µM).

  • Reaction: Incubate at 30°C for 30–60 minutes in the dark.

  • Termination: Stop reaction with 300 µL of 1% (v/v) perchloric acid in methanol.

  • Detection: Centrifuge (3000g, 5 min). Measure fluorescence of the supernatant.

    • Excitation: 405 nm

    • Emission: 630 nm

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine IC50.

Module B: Phenotypic Screening (Cellular)

Rationale: To confirm that enzymatic inhibition translates to cellular activity and to assess selectivity between plant and mammalian cells.

Agrochemical: Chlorophyll Loss (Bleaching) Assay

PPO inhibitors cause rapid "bleaching" (necrosis) in green tissues exposed to light.

Protocol:

  • Tissue: Excise 4mm leaf discs from Cucumber (Cucumis sativus) cotyledons.

  • Treatment: Float discs (abaxial side down) in petri dishes containing 5 mL of test solution (0, 0.1, 1, 10, 100 µM) containing 1% sucrose and 1 mM MES buffer.

  • Dark Phase: Incubate in darkness for 12 hours (allows uptake without photo-damage).

  • Light Phase: Expose to continuous light (500 µmol m⁻² s⁻¹) for 24 hours.

  • Quantification: Extract chlorophyll with 80% acetone. Measure absorbance at 663 nm and 645 nm.

  • Metric: Calculate % Chlorophyll retention relative to DMSO control.

Pharmaceutical: Mammalian Cytotoxicity (MTT Assay)

To determine if the compound acts as a general toxin or a selective antimetabolite.

Protocol:

  • Cells: HeLa (Cervical cancer) and HDF (Human Dermal Fibroblasts - control).[4]

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: Treat with serial dilutions (0.1 - 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Interpretation:

    • High Toxicity (IC50 < 10 µM) in both lines = General Cytotoxin (Safety Risk).

    • High Toxicity in HeLa / Low in HDF = Potential Lead.

Screening Workflow & Decision Tree

Screening_WorkflowStartCompound:3-(4-fluorophenyl)uracilPhysChem1. PhysChem Check(Solubility/Stability)Start->PhysChemPPO_Assay2. PPO Enzyme Assay(In-Vitro)PhysChem->PPO_AssayDecision1IC50 < 1 µM?PPO_Assay->Decision1Agro_Path3A. Leaf Disc Assay(Herbicidal Potency)Decision1->Agro_PathYesDiscardDiscard / OptimizeScaffoldDecision1->DiscardNoPharma_Path3B. MTT Assay(Mammalian Tox)Agro_Path->Pharma_PathLow BleachingLead_AgroLead Candidate:HerbicideAgro_Path->Lead_AgroHigh BleachingPharma_Path->DiscardGeneral ToxLead_PharmaLead Candidate:AntimetabolitePharma_Path->Lead_PharmaSelective Tox

Caption: Integrated screening workflow prioritizing enzymatic activity followed by phenotypic validation.

References

  • Hao, G., et al. (2024). Understanding the Effects of Ligand Configuration on Protoporphyrinogen IX Oxidase with Rationally Designed 3-(N-Phenyluracil)but-2-enoates. Journal of Agricultural and Food Chemistry.

  • Dayan, F. E., et al. (2018). Protoporphyrinogen Oxidase-Inhibiting Herbicides.[2] ResearchGate / Weed Science Society of America.

  • LSU AgCenter. Inhibition of Protoporphyrinogen Oxidase: Mode of Action.

  • Wujec, M., et al. (2014). Synthesis and Anticancer Activity of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine Analogs.[2] Molecules.[2][3][5][6][7][8][9][10][11][12][13][14]

  • El-Sayed, W. A., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study.[2] Arabian Journal of Chemistry.

Sources

Strategic Functionalization of Pyrimidine-2,4(1H,3H)-diones: A Guide to Novel Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Pyrimidine-2,4(1H,3H)-dione Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Uracil Renaissance

The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold remains a cornerstone of medicinal chemistry, far transcending its role as a mere RNA nucleobase. While historically dominated by antimetabolites like 5-fluorouracil (5-FU), the modern landscape has shifted toward non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as HEPT analogs, and novel thymidylate synthase inhibitors.

This guide addresses the primary bottleneck in uracil analog synthesis: regiocontrol . The thermodynamic similarity between the


 and 

positions often leads to intractable mixtures. We present a field-validated workflow for the design and synthesis of

-substituted,

-functionalized analogs, prioritizing high-fidelity regioselectivity and late-stage diversification.

Rational Design & Structure-Activity Relationships (SAR)

Effective design requires treating the uracil core as a vector with four distinct quadrants. The following SAR map illustrates the functional logic behind modifications at specific positions.

Diagram 1: Uracil SAR & Functional Logic

UracilSAR Uracil Pyrimidine-2,4(1H,3H)-dione (Core Scaffold) N1 N1 Position (Solubility & Binding) Uracil->N1 Primary Alkylation Site (Determines Pharmacokinetics) N3 N3 Position (H-Bond Donor) Uracil->N3 Often Unsubstituted (Critical for Base Pairing) C5 C5 Position (Electronic Tuning/Potency) Uracil->C5 Halogenation/Cross-Coupling (Target Specificity) C6 C6 Position (Steric Gate/Metabolic Stability) Uracil->C6 HEPT Analogs (Hydrophobic Pocket Interaction) Drug-Like Properties Drug-Like Properties N1->Drug-Like Properties Biological Potency Biological Potency C5->Biological Potency

Caption: Functional quadrant analysis of the uracil scaffold. N1 and C5 are the primary vectors for optimizing drug-like properties and potency, respectively.

Synthetic Strategy: Overcoming the Regioselectivity Paradox

The nucleophilicity of the uracil ring is contested between


 and 

. Under standard basic conditions (

, alkyl halide),

-alkylation is favored due to the acidity of the

-H (

) vs

-H (

). However,

alkylation and

-dialkylation are common byproducts.

To ensure process integrity , we utilize two distinct pathways depending on the substrate:

Pathway A: The Silyl-Hilbert-Johnson Reaction (Nucleoside Mimicry)

For coupling with sugars or complex electrophiles.

  • Silylation: Convert uracil to bis-trimethylsilyl uracil (BSA or HMDS). This renders the oxygen atoms nucleophilic.

  • Activation: Use a Lewis acid (TMSOTf or

    
    ) to drive the reaction.
    
  • Mechanism: The electrophile attacks

    
     (kinetically controlled) or 
    
    
    
    followed by rearrangement.
Pathway B: Controlled Basic Alkylation (The "Green" Route)

For simple alkyl/benzyl chains.

  • Reagent: Cesium Carbonate (

    
    ) in DMF.
    
  • Why: Cesium's large cation radius creates a "loose" ion pair, enhancing the nucleophilicity of the

    
     anion while steric bulk minimizes 
    
    
    
    attack.

Detailed Experimental Protocol

Target Molecule: 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione Rationale: This intermediate allows for subsequent Sonogashira or Suzuki couplings at


 (potency) while establishing the 

hydrophobic anchor (bioavailability).
Diagram 2: Synthetic Workflow

SynthesisWorkflow Step1 Step 1: C5-Iodination Reagent: I2, CAN (Ceric Ammonium Nitrate) Solvent: MeCN/H2O Step2 Step 2: Regioselective N1-Alkylation Reagent: Benzyl Bromide, Cs2CO3 Solvent: DMF, 0°C to RT Step1->Step2 5-Iodouracil isolated (90% yield) Step3 Step 3: Purification Method: Recrystallization (EtOH) Step2->Step3 Crude Mixture Intermediate Target: 1-Benzyl-5-iodouracil Step3->Intermediate Pure Product (>98%)

Caption: Step-wise synthesis of the core intermediate. Note that C5-iodination is performed BEFORE alkylation to prevent side reactions.

Step-by-Step Methodology
Phase 1: C5-Iodination of Uracil

Note: We iodinate first because 5-iodouracil is commercially expensive but easily synthesized, and the iodine substituent directs subsequent N-alkylation sterically away from itself, slightly favoring N1.

  • Setup: Charge a round-bottom flask with uracil (1.0 eq) and Cerium(IV) Ammonium Nitrate (CAN) (0.5 eq). Suspend in Acetonitrile (

    
    ).
    
  • Reaction: Add Iodine (

    
    , 0.6 eq) and heat to reflux (80°C) for 3-4 hours. The CAN acts as an oxidative mediator, recycling the iodine radical.
    
  • Quench: Cool to RT. Add aqueous

    
     (sodium thiosulfate) to quench excess iodine (solution turns from purple to colorless).
    
  • Isolation: The product, 5-iodouracil, precipitates. Filter, wash with cold water, and dry.

    • Expected Yield: 85-92%.[1]

    • Checkpoint:

      
       NMR (DMSO-
      
      
      
      ) shows disappearance of
      
      
      -H doublet and retention of
      
      
      -H singlet at
      
      
      7.8-8.0 ppm.
Phase 2: Regioselective N1-Alkylation
  • Activation: Dissolve 5-iodouracil (1.0 eq) in anhydrous DMF (0.5 M concentration). Add

    
     (1.1 eq). Stir at RT for 30 mins.
    
    • Expert Insight: Do not use excess base (>1.2 eq) or heat initially; this promotes

      
      -dialkylation.
      
  • Alkylation: Add Benzyl bromide (1.05 eq) dropwise at 0°C. Allow to warm to RT and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The mono-alkylated product often precipitates.

  • Purification: If a precipitate forms, filter and recrystallize from Ethanol. If oil forms, extract with EtOAc, wash with LiCl (to remove DMF), and purify via flash chromatography (DCM:MeOH 95:5).

Data Presentation & Validation

To validate the synthesis, you must distinguish between the


-isomer (desired) and the 

-isomer (byproduct).

Table 1: Diagnostic NMR Signatures

FeatureN1-Benzyl Isomer (Target)N3-Benzyl Isomer (Byproduct)
N-H Signal N3-H appears as a broad singlet at

11.5 ppm (Downfield).
N1-H appears at

10.8 ppm (Upfield).
UV Shift

remains similar to uracil (

260 nm) at pH 7.
Bathochromic shift often observed at high pH.
HMBC Correlation Benzyl

correlates to

(C=O) and

(C-H).
Benzyl

correlates to

(C=O) and

(C=O).
C6-H Signal Doublet (

) due to N1 coupling (if not iodinated).
Singlet or weak coupling.

References

  • Structure-Activity Relationships of NNRTIs: Romeo, R., et al. (2019). "Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors." Molecules. [Link]

  • Regioselective N1-Alkylation Protocol: Marvadi, S., et al. (2012).[2][3] "Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones using Cs2CO3." European Journal of Medicinal Chemistry. [Link]

  • C5-Functionalization & C-H Activation: Liang, Y., et al. (2016). "Uracil Nucleosides with Reactive Group at C5 Position."[4][5][6] Organic Letters. [Link]

  • HEPT Analog Design: Baba, M., et al. (2012).[7] "Diverse combinatorial design, synthesis and in vitro evaluation of new HEPT analogues." European Journal of Medicinal Chemistry. [Link]

  • FDA Approved Drugs (Uracil Scaffold Context): U.S. Food & Drug Administration.[8][9] "Novel Drug Approvals for 2022-2023." [Link]

Sources

The Pharmacological Potential of Fluorinated Pyrimidine-2,4-diones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Evolving Potential of Fluorinated Pyrimidines

Since the rational design of 5-fluorouracil (5-FU) in 1957, fluorinated pyrimidine-2,4-diones have remained a cornerstone of cancer chemotherapy.[1] Their structural similarity to the natural pyrimidine bases, uracil and thymine, allows them to act as antimetabolites, potently disrupting the synthesis of DNA and RNA, which are critical for the proliferation of rapidly dividing cancer cells.[2] This guide provides an in-depth technical overview of this crucial class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, established and novel synthetic strategies, detailed experimental protocols for evaluation, and the evolving landscape of their therapeutic applications.

The enduring clinical utility of drugs like 5-FU, and its oral prodrugs capecitabine and tegafur, in treating a wide array of solid tumors—including colorectal, breast, gastric, and pancreatic cancers—is a testament to the potency of this pharmacophore.[3][4] However, challenges such as drug resistance, systemic toxicity, and unfavorable pharmacokinetics have driven continuous innovation in this field.[3] This has led to the development of second-generation agents like trifluridine and novel drug delivery systems, which aim to enhance tumor-specific activity and improve the therapeutic index.[5][6]

This guide will not only cover the foundational knowledge of established fluoropyrimidines but will also explore the cutting-edge advancements that are shaping the future of this therapeutic class. By providing a comprehensive synthesis of the available scientific literature, from mechanistic insights to practical experimental design, we aim to equip researchers with the knowledge necessary to contribute to the next generation of fluorinated pyrimidine-2,4-dione-based cancer therapies.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

The anticancer activity of fluorinated pyrimidine-2,4-diones is multifaceted, primarily revolving around the disruption of nucleotide synthesis and the induction of damage to both DNA and RNA. The central mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3]

Metabolic Activation: The Journey to Cytotoxicity

Most fluorinated pyrimidines are administered as prodrugs that require intracellular conversion to their active forms. The metabolic activation pathways for the most prominent members of this class are outlined below.

Metabolic_Activation_of_Fluoropyrimidines Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Tegafur Tegafur (Oral Prodrug) Tegafur->FU CYP2A6 (Liver) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP Orotate Phosphoribosyl- transferase (OPRT) FUDR Fluorodeoxyuridine (FUdR) FU->FUDR Thymidine Phosphorylase FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDP->FdUMP Ribonucleotide Reductase RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation FUDR->FdUMP Thymidine Kinase FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUMP->FdUTP Sequential Phosphorylation TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits DNA_Damage DNA Damage & Replication Stress FdUTP->DNA_Damage Incorporation Trifluridine Trifluridine TFT_MP Trifluridine monophosphate Trifluridine->TFT_MP Thymidine Kinase TFT_DP Trifluridine diphosphate TFT_MP->TFT_DP TFT_TP Trifluridine triphosphate TFT_DP->TFT_TP TFT_TP->DNA_Damage Incorporation

Caption: Metabolic activation pathways of key fluorinated pyrimidines.

As depicted, capecitabine undergoes a three-step enzymatic conversion, with the final step being catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumor tissues, leading to a degree of tumor-selective activation.[7] Tegafur is metabolized to 5-FU primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[1] 5-FU is then intracellularly converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2] Trifluridine, on the other hand, is directly phosphorylated by thymidine kinase to its active triphosphate form.[5]

The Triad of Cytotoxicity

The anticancer effects of fluorinated pyrimidine-2,4-diones are mediated by three primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the thymidine nucleotide pool.[3] The resulting "thymineless death" is a major contributor to the cytotoxicity of these drugs, as it halts DNA synthesis and repair in rapidly dividing cancer cells.

  • Incorporation into RNA: The metabolite FUTP can be incorporated into RNA in place of uridine triphosphate. This leads to disruption of RNA processing and function, including pre-rRNA processing, tRNA modification, and pre-mRNA splicing.[2]

  • Incorporation into DNA: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate. This incorporation can lead to DNA damage and instability.[2] Similarly, the triphosphate form of trifluridine is incorporated into DNA, causing DNA double-strand breaks.[5]

Synthetic Methodologies: From Bench to Clinic

The synthesis of fluorinated pyrimidine-2,4-diones has evolved to improve yield, purity, and scalability. Below are representative synthetic approaches for key compounds.

Synthesis of Tegafur

A common method for synthesizing tegafur involves the alkylation of 5-fluorouracil. One approach utilizes the DBU-mediated alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran, followed by treatment with aqueous ethanol.[1] Another method involves the reaction of 5-fluorouracil with 2,3-dihydrofuran and ethanol in the presence of a copper(II) chloride catalyst under microwave irradiation.[8]

A Representative Two-Step Protocol for Tegafur Synthesis: [1][9]

  • Alkylation of 5-Fluorouracil:

    • Combine 5-fluorouracil and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent.

    • Add 2-acetoxytetrahydrofuran to the mixture.

    • Heat the reaction mixture at 90°C for the specified duration (e.g., 24 hours).

    • After cooling, remove volatile components under reduced pressure.

    • Extract the reaction mixture with ethyl acetate at 60°C to separate the alkylation products from unreacted 5-fluorouracil and DBU salts.

  • Conversion to Tegafur:

    • Treat the pre-purified mixture of alkylation products with aqueous ethanol.

    • Heat the mixture at 70°C for approximately 1.5 hours to yield tegafur.

Synthesis of Trifluridine

The synthesis of trifluridine often starts from 2'-deoxyuridine. A one-step synthesis involves the use of sodium trifluoromethanesulfinate as the trifluoromethylating agent and tert-butyl hydroperoxide as an oxidant.[3][10]

A Representative Protocol for Trifluridine Synthesis: [3][10]

  • Reaction Setup:

    • Dissolve 2'-deoxyuridine and sodium trifluoromethanesulfinate in purified water.

    • Cool the mixture to approximately -3°C with stirring under a nitrogen atmosphere.

  • Trifluoromethylation:

    • Slowly add tert-butyl hydroperoxide dropwise to the cooled mixture, maintaining the temperature below 5°C.

    • After the addition is complete, raise the temperature to 60°C and continue stirring for about 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate.

    • The combined organic extracts are then processed to isolate trifluridine.

Experimental Protocols for Pharmacological Evaluation

A robust evaluation of the pharmacological potential of novel fluorinated pyrimidine-2,4-diones requires a suite of well-defined in vitro assays.

Cytotoxicity Assays: Measuring Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Thymidylate Synthase (TS) Activity Assay

This assay measures the enzymatic activity of TS by quantifying the release of tritiated water from [5-³H]-dUMP during its conversion to dTMP.[11][12]

Step-by-Step TS Activity Assay Protocol: [12]

  • Cell Lysate Preparation: Harvest cells treated with the test compound and prepare a cell lysate.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, buffer, and cofactors.

  • Initiation of Reaction: Add [5-³H]-dUMP to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the mixture for a defined period to allow the conversion of [5-³H]-dUMP to dTMP and ³H₂O.

  • Stopping the Reaction and Separation: Stop the reaction and separate the tritiated water from the unincorporated [5-³H]-dUMP using activated charcoal.

  • Scintillation Counting: Measure the radioactivity of the supernatant containing the ³H₂O using a scintillation counter.

  • Calculation of TS Activity: The amount of ³H₂O produced is directly proportional to the TS activity.

Quantification of Drug Incorporation into DNA and RNA

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method to quantify the incorporation of fluorinated pyrimidines into nucleic acids.[13]

General Workflow for GC-MS Quantification of 5-FU in DNA/RNA: [13]

  • Nucleic Acid Isolation: Isolate DNA and RNA from cells or tissues treated with the fluorinated pyrimidine.

  • Enzymatic Digestion: Enzymatically digest the isolated nucleic acids into individual bases.

  • Derivatization: Chemically derivatize the bases to make them volatile for GC analysis.

  • GC-MS Analysis: Separate and detect the derivatized bases, including the fluorinated analogue, using GC-MS.

  • Quantification: Quantify the amount of the incorporated drug by comparing its signal to that of a known internal standard.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent fluorinated pyrimidine-2,4-diones, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Fluorinated Pyrimidine-2,4-diones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
5-Fluorouracil MCF-7Breast0.38 - 1.3[14]
HCT116Colorectal~5[4]
A549Lung4.2[15]
Capecitabine MCF-7Breast921.1[14]
Trifluridine VariousVarious-In combination with Tipiracil
Tegafur VariousVarious-Prodrug of 5-FU

Note: IC₅₀ values can vary significantly depending on the assay conditions and exposure time.

Table 2: Comparative Pharmacokinetic Parameters in Humans

Parameter5-Fluorouracil (IV)Capecitabine (Oral)Trifluridine (Oral, with Tipiracil)
Cₘₐₓ Highly variable3-4 mg/L (Capecitabine)-
tₘₐₓ N/A (IV)~2 hours (Capecitabine)-
t₁/₂ ~10-20 minutes~0.55-0.89 hours (Capecitabine)~12 minutes (Trifluridine alone)
AUC Highly variable0.461-0.698 mg·h/L (5-FU)-
Bioavailability N/A (IV)-Significantly increased with Tipiracil

Data compiled from references[5][7][16][17][18].

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The pyrimidine-2,4-dione scaffold offers multiple positions for chemical modification to modulate pharmacological properties.

SAR_Fluoropyrimidine pyrimidine N1 N1 Substitution: - Prodrug moieties (e.g., Tegafur) - Can influence oral bioavailability and  metabolic stability. N3 N3 Substitution: - Can modulate activity and  interaction with target enzymes. C5 C5 Substitution: - Fluorine is critical for TS inhibition. - Other halogens or small alkyl groups  can alter activity. C6 C6 Substitution: - Modifications can impact  cytotoxicity and target specificity.

Caption: Key positions for modification on the pyrimidine-2,4-dione core.

  • C5-Position: The fluorine atom at the C5 position is crucial for the mechanism-based inhibition of thymidylate synthase. Modifications at this position generally lead to a loss of this primary activity.[19]

  • N1 and N3-Positions: Substitutions at the N1 and N3 positions are common strategies for creating prodrugs with improved pharmacokinetic profiles. For example, the tetrahydrofuryl group at the N1 position of tegafur enhances its oral bioavailability.[19] Modifications at these positions can also influence the compound's interaction with target enzymes and transporters.

  • C6-Position: Modifications at the C6 position can impact the overall conformation of the molecule and its binding affinity to target proteins, potentially leading to altered cytotoxicity and target specificity.[20]

Recent Advancements and Future Perspectives

The field of fluorinated pyrimidine-2,4-diones continues to evolve, with several promising strategies emerging to overcome existing limitations.

Novel Derivatives and Combination Therapies

New oral fluoropyrimidine derivatives, such as DFP-11207, are in clinical development. These agents often combine a 5-FU prodrug with inhibitors of enzymes involved in 5-FU catabolism (like DPD) or activation, aiming for enhanced efficacy and reduced toxicity.[21] Furthermore, combination therapies that pair fluoropyrimidines with targeted agents, such as EGFR inhibitors (e.g., cetuximab) or VEGF inhibitors (e.g., bevacizumab), have become standard of care in several cancers, demonstrating synergistic effects.[22][23]

Nanoparticle-Based Drug Delivery

Nanotechnology offers a promising avenue to improve the therapeutic index of fluorinated pyrimidines. Encapsulating these drugs in nanoparticles, such as those made from fluorinated polymers or lipids, can:[6][24][25]

  • Enhance oral bioavailability by protecting the drug from pre-systemic degradation.[26]

  • Improve tumor targeting through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.

  • Enable controlled and sustained drug release at the tumor site, reducing systemic exposure and toxicity.[27]

The development of novel polymeric fluoropyrimidines, such as F10, which has a unique dual-targeting mechanism against thymidylate synthase and topoisomerase I, represents another exciting frontier.[28]

Conclusion

Fluorinated pyrimidine-2,4-diones have a rich history in oncology and continue to be a vital component of anticancer therapy. A deep understanding of their chemistry, mechanism of action, and pharmacological properties is essential for the development of new and improved therapies. The ongoing research into novel derivatives, combination strategies, and advanced drug delivery systems holds the promise of further enhancing the efficacy and safety of this important class of drugs, ultimately leading to better outcomes for cancer patients. The future of fluoropyrimidine-based therapy will likely involve a more personalized approach, where the choice of agent and treatment regimen is guided by the specific molecular characteristics of a patient's tumor.

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In Silico Modeling of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Protoporphyrinogen Oxidase (PPO) Inhibition

Executive Summary

The molecule 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also referred to as 3-(4-fluorophenyl)uracil) represents a critical scaffold in the design of Protoporphyrinogen Oxidase (PPO) inhibitors, specifically Class E (Group 14) herbicides. Its structural core—a uracil ring N3-substituted with a fluorophenyl group—mimics the biophysical properties of the natural substrate protoporphyrinogen IX, allowing it to competitively bind to the mitochondrial and chloroplast PPO enzymes.

This guide details the in silico workflow for modeling the interactions of this ligand. Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges of uracil derivatives, including tautomeric state management, halogen bonding potential, and the dynamic instability of the PPO active site loop (residues 210–220).

Part 1: Ligand Chemistry & Quantum Mechanical Preparation

The accuracy of any molecular docking or dynamics simulation is capped by the quality of the input ligand topology. For uracil derivatives, standard force field generation often fails to capture the subtle electronic effects of the fluorine substitution and lactam-lactim tautomerism.

Density Functional Theory (DFT) Optimization

Standard molecular mechanics (MM) force fields (like GAFF or CGenFF) often underestimate the electron-withdrawing effect of the para-fluorine on the phenyl ring, which alters the pi-stacking capability.

Protocol:

  • Initial Conformation: Generate the 3D structure in the diketo (lactam) form, which is the dominant tautomer at physiological pH (7.4).

  • Basis Set Selection: Perform geometry optimization using B3LYP/6-311++G(d,p) . The diffuse functions (++) are critical for capturing the lone pair electrons on the uracil oxygens and the fluorine atom.

  • Charge Calculation: Do not use Gasteiger charges. Calculate RESP (Restrained Electrostatic Potential) charges based on the optimized DFT geometry. This ensures the electrostatic potential around the carbonyls (C2=O, C4=O) is accurate for hydrogen bonding with the target's Arginine residues.

Tautomeric State Verification

While the diketo form is dominant, the enol (lactim) forms can exist in transient states.

  • Action: Calculate the relative energy (

    
    ) of the N1-enol and N3-enol tautomers.
    
  • Criterion: If

    
     relative to the diketo form, proceed solely with the diketo tautomer for docking.
    

Part 2: Target Selection & Homology Modeling

The biological target is Protoporphyrinogen Oxidase (PPO) .[1][2][3][4] The most authoritative structural model for herbicide interaction is Nicotiana tabacum PPO (NtPPO), which shares high sequence identity with key weed species like Amaranthus tuberculatus.

Selected Crystal Structure: PDB ID: 1SEZ (Resolution: 2.90 Å)

  • Justification: This structure is co-crystallized with a phenyl-pyrazole inhibitor.[1][3][5] The phenyl-uracil scaffold of our ligand is a bioisostere of the phenyl-pyrazole, making 1SEZ the ideal template for "induced fit" docking.

System Preparation Workflow
  • Clean Up: Remove all water molecules except those bridging the ligand and the cofactor FAD (Flavin Adenine Dinucleotide).

  • Cofactor Retention: FAD is non-covalently bound but essential for the shape of the active site. It must be treated as part of the rigid receptor or a cofactor in the docking grid.

  • Protonation: Use PROPKA to determine protonation states at pH 7.0. Pay specific attention to His323 , which often aids in anchoring the inhibitor.

Part 3: Molecular Docking Protocol

This section defines the "Static Interaction" phase. We utilize a grid-based approach to predict the binding pose.

Grid Generation

The PPO active site is a narrow channel between the membrane-binding domain and the FAD cofactor.[1]

  • Center: Coordinates of the N1 atom of the co-crystallized ligand in 1SEZ.

  • Dimensions:

    
     Å. This box size captures the hydrophobic pocket (for the fluorophenyl group) and the polar patch (for the uracil headgroup).
    
Docking Constraints (The "Expert" Edge)

Blind docking often results in inverted poses. To enforce biological plausibility, apply the following pharmacophoric constraints:

  • Pi-Stacking constraint: The 4-fluorophenyl ring must lie within 4.5 Å of Phe392 . This residue acts as a "lid" for the active site.

  • H-Bond constraint: The uracil C=O groups must be oriented towards Arg98 . In the wild-type enzyme, Arg98 stabilizes the carboxylates of the natural substrate; in inhibition, it anchors the polar heterocycle.

Visualizing the Workflow

The following diagram outlines the computational pipeline from ligand prep to binding energy estimation.

ModelingWorkflow Ligand Ligand: 3-(4-F-phenyl)uracil DFT DFT Opt (B3LYP/6-311++G**) RESP Charges Ligand->DFT Docking Docking (AutoDock Vina) Constraint: Phe392 Stacking DFT->Docking Topology Target Target: PPO (PDB: 1SEZ) Strip H2O, Keep FAD Target->Docking Receptor MD MD Simulation (100ns) GROMACS / AMBER Docking->MD Best Pose Analysis Analysis MM-PBSA & RMSF MD->Analysis

Figure 1: End-to-end computational workflow for modeling PPO inhibitors.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 3-(4-fluorophenyl)uracil stays bound when the flexible loop (residues 210-220) moves.

Simulation Setup
  • Engine: GROMACS 2024 or AMBER 22.

  • Force Field:

    • Protein: AMBER ff14SB (handles the protein backbone accurately).

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges.

    • FAD Cofactor: Use specialized parameters from the R.E.D. Server database.

  • Solvation: TIP3P water model, cubic box with 1.0 nm padding.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Production Run Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps, restraining protein/ligand heavy atoms. Heat to 300 K.

  • Equilibration (NPT): 100 ps, maintaining 1 bar pressure.

  • Production: 100 ns unconstrained run. Integration step: 2 fs.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å relative to the protein, the binding is unstable.

  • Hydrogen Bond Lifetime: Monitor the persistence of the interaction between Uracil-O2/O4 and Arg98 . >60% occupancy indicates high potency.

  • MM-PBSA Binding Energy: Calculate

    
    . For potent PPO inhibitors, this value typically ranges from -30 to -45 kcal/mol .
    

Part 5: Mechanism of Action & Toxicity Pathway

Understanding the downstream effects of the modeled interaction is crucial for drug/herbicide development. The inhibition of PPO triggers a specific cell death pathway involving Reactive Oxygen Species (ROS).

PPO_Mechanism Substrate Protoporphyrinogen IX (Substrate) PPO PPO Enzyme (Mitochondria/Chloroplast) Substrate->PPO Normal Pathway Leakage Substrate Leaks to Cytoplasm PPO->Leakage Inhibition Result Inhibitor 3-(4-F-phenyl)uracil (Inhibitor) Inhibitor->PPO Blocks Active Site Oxidation Non-Enzymatic Oxidation to Protoporphyrin IX Leakage->Oxidation ROS Singlet Oxygen (1O2) Generation Oxidation->ROS Sensitizer Light Light Exposure (hv) Light->ROS Death Lipid Peroxidation & Membrane Disruption ROS->Death

Figure 2: Mechanism of Action. Inhibition of PPO leads to cytoplasmic accumulation of phototoxic porphyrins.

Part 6: Data Summary & Interaction Table

The following table summarizes the critical interactions expected for 3-(4-fluorophenyl)uracil within the NtPPO active site, based on homology with known inhibitors (e.g., Saflufenacil).

Residue (NtPPO)Interaction TypeFunctional Role
Arg98 Hydrogen BondAnchors the uracil carbonyl oxygens (mimics substrate carboxylate).
Phe392 Pi-Pi StackingStacks with the electron-deficient 4-fluorophenyl ring.
Leu356 HydrophobicEncloses the phenyl ring, providing van der Waals stability.
Leu372 HydrophobicDefines the shape of the hydrophobic pocket.
Gly210 Steric GateResidue on the flexible loop; mutation here (

G210) confers resistance.
Self-Validation Checklist

To ensure the trustworthiness of your model, perform these checks:

  • Redocking: Can you reproduce the pose of the native ligand in 1SEZ with RMSD < 2.0 Å?

  • Negative Control: Dock a non-binder (e.g., glucose) into the site. It should have significantly lower affinity (e.g., > -5 kcal/mol) compared to your ligand (< -9 kcal/mol).

  • Convergence: In MD, does the RMSD plateau within the first 20 ns? If it keeps rising, the system is not equilibrated.

References

  • Koch, M., et al. (2004). Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis.[1][3] The EMBO Journal. [Link]

  • Hao, G. F., et al. (2011). Computational discovery of novel Protoporphyrinogen Oxidase inhibitors. Journal of Computational Chemistry.
  • Dayan, F. E., et al. (2018). Mode of Action of PPO Inhibitors. Weed Science Society of America. [Link]

  • GROMACS Development Team. GROMACS User Guide: Molecular Dynamics Simulation Protocols. [Link]

  • Tymoshenko, S., et al. (2025). Structural basis of herbicide resistance in PPO enzymes. Pest Management Science. (Context: Role of Gly210 and Arg98).

Sources

Therapeutic Horizons of Pyrimidinedione Scaffolds: From Antimetabolites to Metabolic Regulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2,4-dione (uracil) scaffold represents one of the most privileged structures in medicinal chemistry. Its capacity to function as both a hydrogen bond donor and acceptor allows it to mimic endogenous nucleobases, making it a cornerstone in antimetabolite therapy. However, recent advances have expanded its utility beyond oncology into metabolic regulation, specifically as a core pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This technical guide analyzes the mechanistic divergence between these two applications, detailing the structural causality of 5-Fluorouracil (5-FU) in oncology and Alogliptin in type 2 diabetes, and provides a validated protocol for synthesizing pyrimidinedione libraries via the Biginelli reaction.

Structural Basis & Pharmacophore Analysis

The ubiquity of the pyrimidinedione scaffold stems from its structural mimicry of thymine and uracil. The 2,4-dione arrangement allows for precise Watson-Crick base pairing, which is exploited in DNA/RNA interference strategies. However, functionalization at the


, 

,

, and

positions alters its physicochemical landscape, shifting its role from a nucleic acid mimic to an enzyme inhibitor.
PositionFunctional RoleTherapeutic ClassRepresentative Drug
C5 Halogenation (F) creates a "fraudulent" nucleotide that resists methylation.Oncology (Antimetabolite)5-Fluorouracil (5-FU)
N1 Bulky substitution prevents ribosylation, directing binding to enzyme pockets (e.g., DPP-4).Metabolic (Enzyme Inhibitor)Alogliptin
C6 Alkyl/Aryl extension stabilizes hydrophobic interactions within receptor sites.Antiviral/MetabolicZidovudine / Alogliptin

Oncology: The Antimetabolite Paradigm (5-FU)

Mechanistic Causality: Thymidylate Synthase Inhibition

5-Fluorouracil (5-FU) remains the gold standard for colorectal cancer therapy. Its efficacy is not intrinsic to the parent molecule but relies on metabolic activation to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1]

The critical therapeutic event is the formation of a covalent ternary complex . Normal Thymidylate Synthase (TS) catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[2] When FdUMP replaces dUMP, the fluorine atom at C5—unlike hydrogen—cannot be abstracted. This results in a "dead-end" complex (TS-FdUMP-CH2THF) that permanently disables the enzyme, leading to depletion of dTMP and subsequent "thymineless death" [1, 2].

Pathway Visualization

The following diagram illustrates the activation pathway and the critical blockage point at Thymidylate Synthase.

G FU 5-FU (Prodrug) FUMP FUMP FU->FUMP OPRT RNA RNA Misincorporation FU->RNA FdUMP FdUMP (Active Metabolite) FUMP->FdUMP Ribonucleotide Reductase TS Thymidylate Synthase (Target Enzyme) FdUMP->TS Binds Active Site Complex Ternary Complex (Irreversible Inhibition) TS->Complex + 5,10-CH2THF DNA DNA Synthesis Arrest Complex->DNA dTMP Depletion

Figure 1: 5-FU activation cascade culminating in the irreversible inhibition of Thymidylate Synthase.

Metabolic Regulation: DPP-4 Inhibition (Alogliptin)

Mechanistic Causality: Incretin Stabilization

Unlike 5-FU, Alogliptin utilizes the pyrimidinedione scaffold (specifically a uracil ring fused or substituted to mimic the substrate) to inhibit Dipeptidyl Peptidase-4 (DPP-4) non-covalently.

DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones (GLP-1 and GIP).[3][4][5] Alogliptin features a 2-cyanobenzyl group at N1 and an aminopiperidine moiety at C6. The pyrimidinedione core occupies the S1 and S2 sub-sites of the DPP-4 active site. The amino group forms a salt bridge with Glu205 and Glu206, while the cyanide group interacts with the catalytic serine, preventing the cleavage of GLP-1 [3, 4]. This results in a >10,000-fold selectivity for DPP-4 over related proteases (DPP-8/9), minimizing off-target toxicity [5].

Comparative Potency Data

The following table summarizes the inhibitory profiles of pyrimidinedione-based therapeutics.

CompoundTarget EnzymeMechanismIC50 / Ki ValueClinical Outcome
5-FU (as FdUMP) Thymidylate SynthaseCovalent (Irreversible)

[1]
S-phase arrest, Apoptosis
Alogliptin DPP-4Competitive (Reversible)

[5]
Increased GLP-1

Uracil (Control) None (Metabolite)SubstrateN/ARapid catabolism by DPD

Technical Protocol: Synthesis of Pyrimidinedione Libraries

To explore novel derivatives, the Biginelli Reaction is the industry-standard protocol for generating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are closely related structural analogs often screened for calcium channel blocking and anticancer activity.

Protocol: Acid-Catalyzed One-Pot Synthesis Rationale: This method utilizes a solvent-free or ethanol-based approach with a Lewis acid catalyst to maximize yield and minimize side reactions (Knoevenagel condensation byproducts).

Reagents & Stoichiometry
  • Aldehyde (R-CHO): 1.0 mmol (e.g., Benzaldehyde)

  • 
    -Ketoester:  1.0 mmol (e.g., Ethyl acetoacetate)
    
  • Urea / Thiourea: 1.5 mmol (Excess ensures complete consumption of the aldehyde)

  • Catalyst: 5%

    
     (Perchloric acid adsorbed on silica) or 
    
    
    
    [6, 7].
Step-by-Step Workflow
  • Activation: Mix the aldehyde and

    
    -ketoester in a round-bottom flask. Add the catalyst (
    
    
    
    equivalent).
  • Condensation: Add Urea (1.5 equiv). If using solvent-free conditions, grind the mixture in a mortar for 10-20 minutes. If using ethanol, reflux at

    
     for 1.5 - 2.5 hours.
    
  • Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add cold water to precipitate the product.

    • Filter the solid under vacuum.

    • Purification: Recrystallize from hot ethanol to remove unreacted urea.

  • Validation: Confirm structure via

    
    -NMR (Look for the chiral proton at C4 around 
    
    
    
    5.0-5.5 ppm).
Synthesis Logic Diagram

Biginelli Start Reactants: Aldehyde + Beta-Ketoester + Urea Inter1 Intermediate: Acyl-iminium Ion Start->Inter1 Acid Catalysis Step2 Nucleophilic Addition (Enol attack) Inter1->Step2 C-C Bond Formation Catalyst Catalyst: HClO4-SiO2 or Fe(NO3)3 Catalyst->Start Cyclization Cyclization & Dehydration (- H2O) Step2->Cyclization Ring Closure Product Final Product: 3,4-Dihydropyrimidin-2(1H)-one Cyclization->Product Crystallization

Figure 2: Logical flow of the Biginelli multicomponent reaction for scaffold generation.

References

  • Dr. Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from [1][2][3][4][6][7][8][9][10][11][12][13]

  • MDPI. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents.[14] Retrieved from

  • BenchChem. (2025).[3] Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition.[3] Retrieved from

  • Medscape. (2014). DPP-4 Inhibitors -- An Update on Alogliptin.[3][5] Retrieved from

  • Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate?
  • Academia.edu. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction.[15] Retrieved from

  • Taylor & Francis. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.[16] Retrieved from

Sources

Methodological & Application

Analytical methods for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Introduction & Compound Profile

Subject: 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS Registry Number: 1204297-90-4 Molecular Formula: C₁₀H₇FN₂O₂ Molecular Weight: 206.17 g/mol [1][2]

This Application Note details the analytical protocol for the structural elucidation, purity assessment, and solid-state characterization of 3-(4-fluorophenyl)uracil. This compound serves as a critical scaffold in the synthesis of thymidylate synthase inhibitors and protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1] Its characterization is non-trivial due to potential N1/N3 regioisomerism during synthesis and low aqueous solubility.[1]

Key Challenges Addressed:

  • Regio-differentiation: Distinguishing N3-arylation from N1-arylation using 2D NMR.

  • Fluorine Coupling: Handling

    
    C-
    
    
    
    F splitting patterns in carbon spectra.[1]
  • Solubility: Overcoming poor solubility in standard reverse-phase solvents.[1]

Spectroscopic Identification (NMR & MS)

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the structure and rule out the N1-isomer.[1] Solvent: DMSO-d₆ is required due to the compound's insolubility in CDCl₃.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg of analyte in 600 µL DMSO-d₆.

  • Instrumentation: 400 MHz or higher (e.g., Bruker Avance III).

  • Experiments:

    
    H, 
    
    
    
    C,
    
    
    F, COSY, HMBC.

Data Interpretation Guide:

NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight

H
11.45Singlet (br)N1-H Confirms N1 is unsubstituted (Lactam form).[1]

H
7.78Doublet (

=7.8 Hz)
C6-H Deshielded due to proximity to N1.

H
5.65Doublet (

=7.8 Hz)
C5-H Characteristic Uracil "alkene" protons.

H
7.20 - 7.40MultipletAr-H 4-Fluorophenyl ring protons.

F
-113.5MultipletAr-F Diagnostic for para-fluoro substitution.

C
162.8Doublet (

=245 Hz)
C-F Large

coupling confirms C-F bond.[1]

Critical Regiochemistry Check (HMBC): To confirm the 4-fluorophenyl group is at N3 and not N1:

  • Look for a correlation between the N1-H proton (11.45 ppm) and C2 (150 ppm) / C6 (142 ppm).[1]

  • Crucially, the C5-H (5.65 ppm) will show a strong 3-bond correlation to C4 (carbonyl), which is adjacent to the N3-substitution site.[1]

High-Resolution Mass Spectrometry (HRMS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight).[1] Mode: Negative Ion Mode (


) is preferred for uracils due to the acidic N1-H.[1]
  • Theoretical

    
     (
    
    
    
    ):
    205.0419
  • Acceptance Criteria: Mass error < 5 ppm.

Chromatographic Purity (HPLC-UV/MS)

Rationale: The uracil core is polar, but the fluorophenyl group adds lipophilicity.[1] A standard C18 column is sufficient, but pH control is vital to suppress ionization of the N1-H (pKa ~9) for peak symmetry.[1]

Protocol: Method AM-UR-01

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Uracil

    
    ).[1]
    

Gradient Table:

Time (min)%A%BEvent
0.0955Equilibration
2.0955Injection
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical: Tailing indicates secondary interactions with silanols).[1]
    
  • Theoretical Plates:

    
    .
    
  • RSD (Area):

    
     (n=6 injections).
    

Solid State Characterization

Workflow:

  • Powder X-Ray Diffraction (PXRD): Scan 2

    
     from 3° to 40°.[1] High crystallinity is expected.[1]
    
  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min.[1]

    • Expectation: Sharp endotherm (melting)

      
      .
      
    • Note: If a broad endotherm is observed

      
      , check for hydrate formation (TGA confirmation).
      

Workflow Visualization

CharacterizationWorkflow Start Crude 3-(4-fluorophenyl)uracil Solubility Solubility Check (DMSO vs MeOH) Start->Solubility NMR 1H & 13C NMR (DMSO-d6) Solubility->NMR Dissolved Regio HMBC/NOESY Confirm N3 vs N1 NMR->Regio Structure Verification Regio->Start Wrong Isomer (Recrystallize) HPLC HPLC-UV Purity (Method AM-UR-01) Regio->HPLC Identity Confirmed HPLC->Start Impurity > 0.5% (Prep HPLC) SolidState Solid State Analysis (XRD / DSC) HPLC->SolidState Purity > 98% Release Certificate of Analysis (CoA) SolidState->Release

Figure 1: Decision tree for the analytical characterization of the N3-substituted uracil derivative.

References

  • Shah, F. H., Vanjare, B. D., & Kim, S. J. (2022).[1][3] Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4] Triazolo[3,4-b] [1,3,4] Thiadiazin-6-Amine.[1][3][4] Chiang Mai Journal of Science, 49(2), 377-386.[1][3] Retrieved from [Link]

  • Wani, N. H., et al. (2023).[1][5] Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Applied Biochemistry and Biotechnology. Retrieved from [Link]

  • Franco, C., et al. (2023).[1][6] Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.[1][6] CrystEngComm. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral analysis of pyrimidine-2,4(1H,3H)-diones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyrimidine-2,4(1H,3H)-diones (uracils) represent a privileged scaffold in drug discovery, serving as the core structure for antimetabolites (5-Fluorouracil), antivirals (Zidovudine/AZT), and thymidylate synthase inhibitors. However, their characterization is frequently complicated by lactam-lactim tautomerism and N-alkylation regioselectivity (N1 vs. N3).

This guide provides a definitive, self-validating protocol for the structural assignment of uracil derivatives using 1H and 13C NMR. It moves beyond basic peak listing to explain the causality of chemical shifts and establishes a logic-gated workflow for distinguishing regioisomers.

Part 1: Structural Dynamics & Sample Preparation

The Solvent Paradox

Uracil derivatives are notoriously insoluble in non-polar solvents. While CDCl₃ is standard for organic synthesis, it is often unsuitable here due to poor solubility and its inability to stabilize the polar lactam forms.

  • Protocol Standard: DMSO-d6 is the mandatory solvent for primary characterization.

  • Mechanism: DMSO acts as a hydrogen-bond acceptor, stabilizing the N-H protons. This slows the proton exchange rate, sharpening the N-H signals (

    
     11.0–12.0 ppm) which are often invisible in protic solvents (MeOH-d4) or broadened into the baseline in CDCl₃.
    
Preparation Protocol
  • Mass: Weigh 5–10 mg of sample.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

  • Additives: Do NOT add TMS/acid/base initially. Acid traces can catalyze proton exchange, obliterating N-H signals.

  • Water Suppression: If the DMSO contains significant water (

    
     3.33 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to prevent the water signal from obscuring the C5-H region.
    

Part 2: 1H NMR Spectral Analysis

The 1H NMR spectrum of a uracil core provides a distinct "fingerprint" defined by the vicinal coupling of H5 and H6.

The "Fingerprint" Region (C5-H / C6-H)

For unsubstituted uracil rings, the scalar coupling (


) is the primary validation of ring integrity.
ProtonChemical Shift (

ppm)
MultiplicityCoupling (

)
Structural Insight
N1-H 11.0 – 11.5Broad Singlet-Disappears with D₂O shake.
N3-H 10.8 – 11.2Broad Singlet-Often slightly upfield of N1-H; highly concentration-dependent.
C6-H 7.5 – 8.0Doublet (d)7.0 – 8.0 HzDeshielded by adjacent N1 (electron-withdrawing).
C5-H 5.5 – 6.0Doublet (d)7.0 – 8.0 HzShielded by resonance (electron density pushed to C5).
Substituent Effects[1][2]
  • C5-Substitution (e.g., Thymine, 5-FU): The C6-H collapses to a singlet (or fine quartet if coupled to a C5-Methyl). The C5-H signal disappears.

  • C6-Substitution: The C5-H becomes a singlet.

Part 3: 13C NMR Spectral Analysis

The carbon spectrum is critical for distinguishing the two carbonyl environments. The chemical shift difference arises from the electronic nature of the carbonyls: Urea-like (C2) vs. Amide-like (C4).

Carbonyl Differentiation
  • C4 (

    
     160 – 166 ppm):  This is a vinylogous amide carbonyl. It is typically the most deshielded signal in the spectrum.
    
  • C2 (

    
     150 – 154 ppm):  This is a urea carbonyl. Flanked by two nitrogens, it is more shielded than C4.
    
Ring Carbons
  • C6 (

    
     140 – 148 ppm):  Deshielded by N1.
    
  • C5 (

    
     98 – 105 ppm):  Highly shielded. The enamine-like character of the N1-C6=C5 system pushes electron density onto C5.
    

Part 4: Regioisomer Determination (N1 vs. N3)

The most common challenge in uracil synthesis is determining whether alkylation occurred at N1 or N3. 1D NMR is insufficient for conclusive proof. You must use Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3]

The HMBC Logic Gate

HMBC correlates protons to carbons separated by 2–3 bonds (


).[4]
  • Scenario A: N1-Alkylation

    • The N-CH protons are 3 bonds away from C2 and C6 .

    • Observation: Cross-peaks at ~152 ppm (C2) and ~145 ppm (C6).[5]

  • Scenario B: N3-Alkylation

    • The N-CH protons are 3 bonds away from C2 and C4 .

    • Observation: Cross-peaks at ~152 ppm (C2) and ~164 ppm (C4).[5]

The Discriminator: The presence of a correlation to the highly deshielded C4 (>160 ppm) confirms N3-substitution. A correlation to the alkene C6 (~145 ppm) confirms N1-substitution.

Part 5: Experimental Workflows & Visualization

General Characterization Workflow

G Start Sample: Uracil Derivative Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_Acq Acquire 1H NMR (Check NH region 10-12 ppm) Solvent->H1_Acq Check_C5C6 Check C5-H / C6-H Coupling (Is J ~ 7-8 Hz?) H1_Acq->Check_C5C6 Ring_Intact Ring Intact Proceed to 13C Check_C5C6->Ring_Intact Yes Ring_Mod Substituted/Saturated Analyze Singlets/Multiplets Check_C5C6->Ring_Mod No C13_Acq Acquire 13C NMR (Identify C2 vs C4) Ring_Intact->C13_Acq Ring_Mod->C13_Acq HMBC_Step Run HMBC Experiment (Focus: N-Alkyl correlations) C13_Acq->HMBC_Step Final Final Structural Assignment HMBC_Step->Final

Figure 1: Standard operating procedure for the structural validation of uracil derivatives.

N1 vs. N3 Regioisomer Logic

HMBC_Logic Input Identify N-Alkyl Protons (e.g., N-CH2 or N-CH3) HMBC_Exp Analyze HMBC Correlations (Long range C-H coupling) Input->HMBC_Exp Decision Correlations Observed? HMBC_Exp->Decision Res_N1 Correlation to C2 (~152) AND C6 (~145) NO correlation to C4 Decision->Res_N1 Path A Res_N3 Correlation to C2 (~152) AND C4 (~164) NO correlation to C6 Decision->Res_N3 Path B Conclusion_N1 Conclusion: N1-Substituted Isomer Res_N1->Conclusion_N1 Conclusion_N3 Conclusion: N3-Substituted Isomer Res_N3->Conclusion_N3

Figure 2: HMBC decision tree for distinguishing N1-alkyl vs. N3-alkyl regioisomers based on carbonyl correlations.

Part 6: Detailed Experimental Protocol

Instrument Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Pulse: 30° (zg30).

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s if integrating NH protons quantitatively).

    • Scans: 16–64.

  • 13C Parameters:

    • Pulse: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 s.

    • Scans: 512–1024 (Quaternary carbons C2/C4 relax slowly).

  • HMBC Parameters:

    • Optimization: Set for long-range coupling

      
      .
      
    • Scans: 16–32 per increment.

Troubleshooting Tautomerism

If the spectrum shows peak doubling or broadening not attributable to impurities:

  • Hypothesis: The compound may exist as a lactam-lactim tautomer mixture.

  • Test: Run a Variable Temperature (VT) experiment. Heat the sample to 50°C or 80°C.

  • Result: If peaks coalesce or sharpen, it confirms dynamic tautomerism. If they remain distinct, you likely have a mixture of stable regioisomers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Uracil 1H and 13C NMR Data.

  • Gotfredsen, C. H., et al. (2000). "Assignment of the 1H and 13C NMR spectra of uracil and 5-substituted uracils." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society.

Sources

High-resolution mass spectrometry of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Introduction & Scope

The compound 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3-FPP ) represents a critical scaffold in the development of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and potential antiviral therapeutics. Structurally, it consists of a uracil core substituted at the


 position with a 4-fluorophenyl moiety.

The presence of the fluorine atom imparts metabolic stability and alters lipophilicity, while the uracil ring serves as a hydrogen-bonding pharmacophore. Accurate characterization of 3-FPP and its degradation products is essential for pharmacokinetic profiling and impurity analysis.

This Application Note details a validated protocol for the High-Resolution Mass Spectrometry (HRMS) analysis of 3-FPP. Unlike generic small-molecule protocols, this guide focuses on the specific ionization behavior of


-aryl uracils, the diagnostic utility of the fluorine mass defect, and the Retro-Diels-Alder (RDA) fragmentation mechanisms unique to this scaffold.

Analytical Strategy & Logic

To ensure data integrity and reproducibility, the experimental design is built on three logical pillars:

  • Ionization Polarity Selection: While uracils typically ionize well in negative mode (ESI-) due to the acidic

    
    -H, the 
    
    
    
    -aryl substitution reduces the pKa of the remaining NH, making Negative Mode (ESI-) the primary detection method for sensitivity. However, Positive Mode (ESI+) is included for structural elucidation via proton-driven fragmentation.
  • Fluorine Mass Defect Filtering: Fluorine (

    
    F) has a unique mass defect. We utilize this to filter background noise, as 3-FPP will exhibit a distinct mass position relative to non-fluorinated matrix contaminants.
    
  • RDA Fragmentation Mapping: The uracil ring undergoes characteristic Retro-Diels-Alder cleavages. Monitoring these specific transitions validates the integrity of the heterocyclic core.

Experimental Protocol

Reagents and Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-FPP in 1 mL of LC-MS grade Methanol (MeOH).

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 Water:MeOH containing 5 mM Ammonium Acetate.

    • Reasoning: Ammonium acetate is chosen over formic acid to support both positive and negative ionization modes without suppressing the deprotonated species [M-H]⁻.

Chromatographic Conditions (UHPLC)
  • System: Vanquish Horizon / UPLC I-Class or equivalent.

  • Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Source: Heated Electrospray Ionization (H-ESI).

  • Resolution: 60,000 FWHM (at m/z 200).

  • Scan Range: m/z 50 – 500.

  • Spray Voltage: -2.5 kV (Neg) / +3.5 kV (Pos).

  • Sheath Gas: 45 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320 °C.

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) or internal calibrant.

Workflow Visualization

The following diagram illustrates the analytical decision tree, ensuring that both quantitation and structural validation occur in a single workflow.

G cluster_0 Sample Prep cluster_1 UHPLC Separation cluster_2 HRMS Detection cluster_3 Data Processing Node1 Dissolve 3-FPP (MeOH Stock) Node2 Dilute in Ammonium Acetate Node1->Node2 Node3 C18 Column (Retain Polar Core) Node2->Node3 Node4 ESI Source (Dual Polarity Switching) Node3->Node4 Node5 Orbitrap/Q-TOF (R > 60k) Node4->Node5 Node6 Extract Ion Chromatogram (m/z 205.042) Node5->Node6 Node7 MS/MS Validation (RDA Fragments) Node6->Node7

Caption: Integrated HRMS workflow for 3-FPP analysis, prioritizing ammonium acetate buffering for dual-polarity compatibility.

Results & Discussion

Exact Mass Confirmation

The high-resolution analysis must confirm the elemental composition within a mass error of < 5 ppm.

Table 1: Theoretical vs. Expected Ions for 3-FPP (


) 
Ion SpeciesFormulaTheoretical m/zMass Defect Note
Neutral Mass

206.04916Base Molecule
[M-H]⁻

205.04188 Primary Quant Ion (Negative)
[M+H]⁺

207.05643 Structural ID Ion (Positive)
[M+Na]⁺

229.03838Common Adduct
Isotope

Isotope
[M+H] + 1.00335~11% abundance relative to base

Note: The fluorine atom is monoisotopic (


), meaning there is no M+2 contribution from the halogen, unlike Chlorine or Bromine.
Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is crucial for distinguishing 3-FPP from potential regioisomers (e.g., N1-substituted uracils).

Key Fragmentation Pathways:

  • Retro-Diels-Alder (RDA): The uracil ring is the primary site of fragility. In ESI-, the ring cleavage typically results in the loss of Isocyanic Acid (HNCO, 43.0058 Da) .

    • Precursor: 205.0419

    • Product: m/z ~162.03 (Loss of HNCO). This confirms the unsubstituted

      
       position.
      
  • Substituent Cleavage: High collision energy (CE > 35 eV) may cleave the

    
    -Aryl bond, yielding a fluorophenyl cation/anion depending on the mode.
    

Table 2: Diagnostic MS/MS Transitions (ESI-)

Precursor (m/z)Product (m/z)Neutral LossMechanism
205.0419162.0360HNCO (43 Da)RDA Cleavage (Diagnostic)
162.0360134.0410CO (28 Da)Carbonyl loss from remaining ring
205.041995.0290

Fluorophenyl fragment
Fragmentation Pathway Diagram

The following diagram details the Retro-Diels-Alder mechanism, the "gold standard" for validating uracil derivatives.

Fragmentation Parent Parent Ion [M-H]- m/z 205.0419 RDA_Step Retro-Diels-Alder (RDA) Cleavage at N1-C2 and C4-C5 Parent->RDA_Step CE 20-30 eV Frag1 Product Ion [M - HNCO]- m/z 162.036 RDA_Step->Frag1 Loss1 Neutral Loss: HNCO (43.00 Da) RDA_Step->Loss1 Frag2 Secondary Fragment [Fluorophenyl Isocyanate derived] m/z ~136 Frag1->Frag2 Further CO Loss

Caption: Proposed fragmentation pathway for 3-FPP in negative ion mode, highlighting the diagnostic loss of HNCO via RDA mechanism.

Summary & Recommendations

For the identification of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , researchers should prioritize:

  • Negative Ion Mode (ESI-): Utilizing the acidity of the

    
     proton for maximum sensitivity.
    
  • Mass Accuracy: A tolerance of < 5 ppm is required to distinguish the fluorinated species from non-halogenated isobaric interferences.

  • RDA Validation: The detection of the [M-H-43]⁻ fragment is the definitive structural confirmation of the uracil core.

This protocol provides a robust foundation for pharmacokinetic studies and impurity profiling in drug development pipelines involving uracil mimetics.

References

  • Holčapek, M., & Jirásko, R. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Ramanathan, R., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Tzioumaki, N., et al. (2012).[1] DFT study of the fragmentation mechanism of uracil RNA base. Journal of Mass Spectrometry / NIH PubMed. Available at: [Link]

  • MDPI Review. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]

  • ChemGuide. (2019). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Application Note: Protocol for Assessing the Antimicrobial Activity of Pyrimidinedione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyrimidinedione derivatives (structurally related to uracil and thymine) represent a potent class of antimicrobial agents that typically function as antimetabolites. By mimicking natural nucleobases, they often inhibit critical enzymes such as thymidylate synthase or DNA gyrase , leading to the cessation of bacterial DNA replication.

However, the evaluation of these compounds is frequently compromised by two factors:

  • Poor Aqueous Solubility: Pyrimidinediones are often lipophilic, leading to precipitation in aqueous media which causes "false resistance" (compound not reaching the target).

  • Ambiguous Endpoints: The distinction between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is critical for this class but often overlooked in primary screening.

This guide provides a validated workflow for assessing these compounds, moving from solubility optimization to mechanistic validation.

Pre-Analytical: Compound Preparation & Solubility

The Failure Point: Many pyrimidinediones precipitate upon addition to Mueller-Hinton Broth (MHB), appearing as turbidity that mimics bacterial growth.

Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the standard.

  • Constraint: The final concentration of DMSO in the assay well must be ≤ 1% (v/v) . Levels >2% inhibit sensitive strains (e.g., S. pneumoniae), invalidating results.

Preparation Protocol
  • Weighing: Prepare a stock solution at 100x the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 12,800 µg/mL stock).

  • Solubilization: Dissolve in 100% DMSO. If particulate matter remains, sonicate for 5–10 minutes at 40 kHz.

  • Sterilization: Do NOT filter sterilize aqueous dilutions of lipophilic compounds, as the drug may bind to the membrane filter (nylon/PES). Filter the concentrated DMSO stock using a solvent-resistant PTFE filter (0.22 µm) before dilution.

Primary Screening: MIC Determination (Broth Microdilution)[1][2][3][4][5]

This protocol aligns with CLSI M07 and EUCAST standards.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardized to

    
     CFU/mL.[1]
    
  • Indicator: Resazurin (0.015%) – Critical for pyrimidinediones to distinguish precipitation from growth.

Workflow Diagram

MIC_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Readout Readout (Visual + Resazurin) Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of 2x compound solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11. Final volume = 200 µL; Final bacterial density = 
    
    
    
    CFU/mL.
  • Incubation: Seal and incubate at 35 ± 2°C for 16–20 hours.

  • Resazurin Step (Optional but Recommended): Add 30 µL of 0.015% Resazurin solution. Incubate for 1–2 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

Data Interpretation
ObservationResazurin ColorInterpretation
Clear / No TurbidityBlueInhibited. Concentration

MIC.
Turbid / PelletPinkGrowth. Concentration < MIC.[2]
Turbid but Blue Blue False Positive (Precipitation). Compound precipitated but bacteria are dead. Record as Inhibited.

Secondary Characterization: MBC & Time-Kill Kinetics

MIC indicates inhibition; MBC indicates killing.[3] For pyrimidinediones, which often act on DNA synthesis, the activity is frequently time-dependent.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all "Clear/Blue" wells in the MIC plate.

  • Spot onto nutrient agar plates (MHA).

  • Incubate for 24 hours.

  • MBC Definition: The lowest concentration killing

    
     of the initial inoculum (reduction of 
    
    
    
    ).
Time-Kill Kinetics (The "Rate" of Killing)

Pyrimidinediones often show a "lag" phase before killing due to the depletion of intracellular nucleotide pools.

  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) + Compound at 1x MIC  and 4x MIC .
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate for colony counting.

  • Analysis: Plot

    
     CFU/mL vs. Time.
    

Mechanism of Action: DNA Synthesis Inhibition

To validate that the pyrimidinedione is acting via the expected antimetabolite pathway, the following logic applies:

MOA_Pathway dUMP dUMP (Deoxyuridine Monophosphate) Enzyme Thymidylate Synthase (Target Enzyme) dUMP->Enzyme dTMP dTMP (Deoxythymidine Monophosphate) Enzyme->dTMP Inhibitor Pyrimidinedione (Inhibitor) Inhibitor->Enzyme Competitive Inhibition DNA Bacterial DNA Replication dTMP->DNA Death Cell Death (Thymineless Death) DNA->Death Replication Failure

Figure 2: Hypothetical Mechanism of Action for Pyrimidinedione Antimetabolites.

Validation Experiment:

  • Rescue Assay: Supplement the media with excess Thymidine .

  • Result: If the MIC increases (activity is lost) in the presence of Thymidine, the mechanism is confirmed as Thymidylate Synthase inhibition.

Selectivity & Safety: Cytotoxicity (SI)

An antimicrobial is useless if it kills mammalian cells at the same concentration.

Protocol: MTT Assay on Vero Cells
  • Cells: Vero (Kidney epithelial) or HepG2 cells.

  • Treatment: Incubate cells with compound gradients for 24h.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial reductase in live cells converts yellow MTT to purple formazan.[4]

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
Selectivity Index (SI) Calculation


  • SI > 10: Promising candidate.

  • SI < 1: Toxic (Compound kills host cells before bacteria).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link][3]

  • Wanigasekara, D., et al. (2025).[6] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains." ResearchGate. [Link]

Sources

Use of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (also known as 3-(4-fluorophenyl)uracil ) as a chemical probe. Based on the structural class of 3-aryluracils, this compound is primarily utilized as an inhibitor of D-Amino Acid Oxidase (DAAO) , a key enzyme regulating D-serine levels and NMDA receptor signaling in the central nervous system. It also serves as a structural template in the study of Protoporphyrinogen Oxidase (PPO) inhibition.

A Chemical Probe for D-Amino Acid Oxidase (DAAO) Modulation

Executive Summary

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a small-molecule chemical probe belonging to the class of 3-substituted uracils. Its primary utility in drug discovery lies in its ability to competitively inhibit D-Amino Acid Oxidase (DAAO) . By blocking DAAO, this probe prevents the degradation of D-serine , a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Consequently, it is a vital tool for researching schizophrenia (specifically the NMDA receptor hypofunction hypothesis), cognitive enhancement, and pain regulation.

Key Applications:

  • Target Validation: Validating DAAO as a therapeutic target for CNS disorders.

  • Metabolic Profiling: Investigating D-serine turnover in glial cells (astrocytes).

  • Structural Biology: Serving as a ligand for X-ray crystallography of flavoprotein oxidases.

Chemical & Physical Properties

PropertyDetail
IUPAC Name 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Common Name 3-(4-fluorophenyl)uracil
CAS Number 1204297-90-4
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
Storage -20°C, Desiccated, Protect from light
Stability Stable in DMSO for >2 weeks at 4°C; avoid freeze-thaw cycles.

Biological Mechanism & Signaling Pathway

Mechanism of Action

The probe acts as a competitive inhibitor of DAAO, a flavin adenine dinucleotide (FAD)-dependent enzyme.

  • Binding: The uracil core mimics the imino acid intermediate of D-amino acids, occupying the active site adjacent to the FAD cofactor.

  • Inhibition: The N3-aryl group interacts with the hydrophobic pocket (often involving Tyr224 and Tyr228 in human DAAO), preventing substrate (D-Serine) entry.

  • Effect: Inhibition leads to the accumulation of D-Serine.

  • Downstream Signaling: Elevated D-Serine binds to the glycine site of the NMDA Receptor (NMDAR) , enhancing calcium influx and synaptic plasticity (Long-Term Potentiation).

Pathway Visualization

DAAO_Pathway Probe 3-(4-fluorophenyl)uracil DAAO DAAO Enzyme (FAD-dependent) Probe->DAAO Inhibits D_Serine D-Serine (Gliotransmitter) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH4+ + H2O2 D_Serine->Metabolites Oxidation NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Activates (Co-agonist) Ca_Influx Ca2+ Influx & Synaptic Plasticity NMDAR->Ca_Influx Signaling

Caption: The probe inhibits DAAO, preventing D-Serine degradation and thereby enhancing NMDA receptor-mediated synaptic plasticity.

Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay

Objective: Determine the IC₅₀ of the probe against recombinant human DAAO (hDAAO).

Materials:

  • Recombinant hDAAO (0.2 µg/mL final).

  • Substrate: D-Serine (50 mM stock).

  • Probe: 3-(4-fluorophenyl)uracil (10 mM DMSO stock).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Preparation: Dilute the probe in Buffer to varying concentrations (0.1 nM – 100 µM). Maintain DMSO < 1%.

  • Enzyme Mix: Mix hDAAO (5 µL) with FAD (5 µM) and Probe (5 µL) in a black 96-well plate. Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 40 µL of Substrate Mix (D-Serine + HRP + Amplex Red).

    • Note: The reaction generates H₂O₂, which HRP uses to convert Amplex Red to fluorescent Resorufin.

  • Measurement: Monitor fluorescence kinetically for 20 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the slope (V₀) for each concentration. Plot % Inhibition vs. Log[Probe] to determine IC₅₀.

Protocol B: Cellular D-Serine Modulation (U87 Glioblastoma Cells)

Objective: Assess the probe's ability to elevate extracellular D-Serine levels in a cellular context.

Materials:

  • U87-MG cells (express endogenous DAAO).

  • DMEM media (Phenol-red free).

  • HPLC or LC-MS/MS for D-Serine quantification.

Workflow:

  • Seeding: Plate U87 cells at 5 × 10⁵ cells/well in 6-well plates. Culture overnight.

  • Treatment: Replace media with fresh DMEM containing the Probe (1 µM, 10 µM) or Vehicle (DMSO).

  • Incubation: Incubate for 4 to 24 hours at 37°C.

  • Harvesting: Collect the supernatant (media) for extracellular D-Serine analysis. Lyse cells for intracellular analysis.

  • Derivatization: Derivatize samples with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine) to separate D- and L-serine enantiomers.

  • Quantification: Analyze via HPLC-FLD or LC-MS/MS.

    • Expected Result: A dose-dependent increase in the D-Serine/Total Serine ratio in the supernatant compared to control.

Critical Considerations & Troubleshooting

IssuePossible CauseSolution
Low Potency (In Vitro) Competition with FADEnsure FAD concentration is saturating (5-10 µM) but not excessive if studying FAD-competitive kinetics.
Precipitation Low aqueous solubilityDo not exceed 100 µM in aqueous buffer. Use intermediate dilutions in buffer/DMSO mixes.
Off-Target Effects PPO Inhibition3-aryluracils can inhibit Protoporphyrinogen Oxidase (PPO). Use a PPO counter-screen if studying heme metabolism.
No Cellular Effect Poor PermeabilityWhile uracils are generally permeable, verify uptake. If ineffective, consider ester prodrug forms for cell assays.

References

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Molla, G., et al. (2006). "Structure-function relationships in the d-amino acid oxidase family." Cellular and Molecular Life Sciences, 63, 2426-2443. Link

  • Katane, M., & Homma, H. (2010). "D-Amino acids: physiological roles, metabolism, and application to drug discovery." Current Pharmaceutical Design, 16(11). Link

  • Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen oxidase inhibitors."[1][2][3] Herbicide Classes in Development, 11-36. (Context for 3-phenyluracil scaffold specificity).

Sources

Experimental design for structure-activity relationship studies of pyrimidinediones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput SAR Profiling of 2,4-Pyrimidinedione Scaffolds

Abstract

The 2,4-pyrimidinedione (uracil) nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for antiviral (e.g., HIV NNRTIs), anticancer (e.g., 5-FU derivatives), and anti-inflammatory agents (e.g., TRPA1 antagonists). This guide provides a comprehensive, self-validating workflow for conducting Structure-Activity Relationship (SAR) studies on non-nucleoside pyrimidinedione derivatives. We detail the rational design of substituent libraries, robust N-alkylation synthetic protocols, and standardized biological validation using antiproliferative assays.

Introduction: The Privileged Scaffold

The 2,4-pyrimidinedione ring offers distinct vectors for chemical modification, allowing researchers to fine-tune pharmacokinetics and target binding affinity independently.

  • N1 & N3 Positions: Critical for controlling lipophilicity (LogP) and hydrogen bond donor/acceptor profiles. Modifications here often dictate solubility and membrane permeability.

  • C5 & C6 Positions: Electronic modulation at these sites affects the ring's pKa and can facilitate specific pi-stacking or hydrophobic interactions within a protein binding pocket (e.g., EGFR or TRPA1 hydrophobic clefts).

Scope of this Protocol: This guide focuses on the N-alkylation and C5-functionalization of the core scaffold to generate a library of non-nucleoside inhibitors.

Experimental Workflow Overview

The following iterative cycle ensures that chemical synthesis is tightly coupled with biological feedback.

SAR_Workflow Design 1. Rational Design (In Silico Docking/QSAR) Synthesis 2. Library Synthesis (N-Alkylation/C5-Mod) Design->Synthesis Library Defined Purification 3. Purification & QC (LC-MS / NMR) Synthesis->Purification Crude Products Assay 4. Biological Assay (MTT / Target Inhibition) Purification->Assay >95% Purity Analysis 5. SAR Analysis (IC50 / Selectivity) Assay->Analysis Raw Data Analysis->Design Refinement Loop

Figure 1: The Iterative SAR Cycle. This closed-loop system ensures that biological data directly informs the next round of chemical synthesis.

Phase I: Rational Library Design

Before synthesis, define the R-groups to explore specific chemical spaces.

PositionModification TypePurpose in SARExample Substituents
N1 Bulky LipophilicTarget hydrophobic pockets; improve cell permeability.Benzyl, Phenethyl, Isopropyl
N3 Small Polar/Non-polarModulate H-bonding; reduce steric clash.Methyl, Ethyl, Acetyl
C5 Electronic TuningAffect ring electron density (pi-stacking).F, Cl, Br, NO2, CH3
C6 Steric/ConformationalLock conformation; induce selectivity.Phenyl, Thio-ethers

Phase II: Synthetic Protocol (N-Alkylation)

Objective: To introduce diversity at the N1 and N3 positions of the 2,4-pyrimidinedione core. Mechanism: Nucleophilic substitution (


) using alkyl halides in the presence of a weak base.
Reagents & Equipment
  • Starting Material: 5-substituted-2,4-pyrimidinedione (e.g., 5-fluorouracil or uracil).

  • Alkylating Agent: Benzyl bromide, Methyl iodide, or substituted phenacyl bromides.

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Monitoring: TLC plates (Silica gel 60 F254).

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve the pyrimidinedione derivative (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add

    
     (2.5 equiv) and stir at room temperature for 30 minutes to generate the pyrimidine anion.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv for mono-alkylation; 2.5 equiv for di-alkylation).

    • Note: N1 is generally more acidic and reacts first. For selective N1-alkylation, use stoichiometric equivalents and lower temperatures (

      
      ).
      
  • Reaction: Heat the mixture to

    
     and monitor via TLC (Eluent: 5% MeOH in DCM). Reaction typically completes in 4-12 hours.
    
  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Precipitation: If a solid forms, filter and wash with cold water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Reaction_Scheme SM Pyrimidinedione (Core Scaffold) Reagents R-X / K2CO3 DMF, 80°C Product N-Alkylated Derivative SM->Product

Figure 2: General reaction scheme for N-functionalization.

Phase III: Biological Validation (Antiproliferative Assay)

Context: Many pyrimidinediones (e.g., 5-FU analogs) act by inhibiting DNA synthesis or specific kinases (e.g., EGFR). The MTT assay is the industry standard for initial high-throughput screening of cytotoxicity.

Protocol: MTT Cell Viability Assay

Principle: Metabolic reduction of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment:

    • Prepare stock solutions of synthesized compounds in DMSO (10 mM).

    • Dilute with media to test concentrations (e.g., 0.1, 1, 10, 50, 100

      
      ).
      
    • Control: Vehicle control (0.1% DMSO max) and Positive Control (e.g., 5-Fluorouracil).

    • Add 100

      
       of treatment to wells (Triplicate). Incubate for 48-72 hours.
      
  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully remove media. Add 100

    
     of DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis (Self-Validating Step)
  • Calculate % Cell Viability:

    
    
    
  • Validation Rule: If the Coefficient of Variation (CV) between triplicates is

    
    , the data point is invalid and the assay must be repeated.
    
  • Determine

    
     using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.
    

Phase IV: SAR Analysis & Interpretation

Upon collecting


 data, categorize results to infer mechanistic insights.

Table 1: Hypothetical SAR Data Matrix

Compound IDN1-SubstituentC5-SubstituentIC50 (MCF-7)

SAR Insight
PD-01 HH>100Inactive core.
PD-02 MethylH85.2Small alkylation has minimal effect.
PD-03 BenzylH12.4Lipophilicity improves potency.
PD-04 BenzylF2.1C5-F mimics 5-FU mechanism.
PD-05 Benzyl

45.0Electron-donating group reduces activity.

Key Takeaways for Optimization:

  • N1-Benzyl group significantly enhances potency, likely due to hydrophobic interactions in the target binding pocket or improved cellular uptake.

  • C5-Fluorine is critical for high potency, suggesting a mechanism involving metabolic blockage (thymidylate synthase inhibition) or electronic modulation of the ring.

References

  • RSC Advances (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.Link[1]

  • Frontiers in Chemistry (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.Link

  • Molecules (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.Link

  • Bioorganic & Medicinal Chemistry Letters (2012). Tricyclic 3,4-dihydropyrimidine-2-thione derivatives as potent TRPA1 antagonists.[2]Link

  • Journal of Medicinal Chemistry (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of NAPE-PLD.[3]Link

Sources

Application Note: Cell-Based Assay Development for Novel Pyrimidine-2,4(1H,3H)-dione Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9]

The pyrimidine-2,4(1H,3H)-dione scaffold (the core structure of Uracil) is a privileged pharmacophore in medicinal chemistry. While derivatives can target various enzymes (e.g., HIV Reverse Transcriptase, Uridine Phosphorylase), the most prominent and clinically validated mechanism for this class in oncology is the inhibition of Thymidylate Synthase (TS) .

Inhibitors of TS (such as 5-Fluorouracil analogs) deprive cells of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This leads to "thymineless death," characterized by nucleotide pool imbalance, stalled replication forks, and subsequent DNA double-strand breaks (DSBs).

This guide outlines a validated, three-phase workflow to screen novel pyrimidine-2,4-dione derivatives, moving from general cytotoxicity to specific mechanism-of-action (MoA) confirmation.

Strategic Workflow

The following diagram illustrates the critical path from compound library to validated hit, ensuring that observed toxicity is on-target.

AssayWorkflow Library Pyrimidine-2,4-dione Library PrimaryScreen Phase 1: Primary Screen (CellTiter-Glo / ATP) Library->PrimaryScreen High Throughput HitSelection Hit Selection (IC50 < 1 µM) PrimaryScreen->HitSelection Z' > 0.5 RescueAssay Phase 2: Specificity (Thymidine Rescue) HitSelection->RescueAssay Mechanism Check RescueAssay->HitSelection No Rescue (Off-Target Toxicity) MoA Phase 3: MoA (Gamma-H2AX IF) RescueAssay->MoA Rescue confirmed Lead Validated Lead Candidate MoA->Lead DNA Damage confirmed

Figure 1: Critical path for validating pyrimidine-2,4-dione inhibitors. Note the "Rescue" step which filters out off-target cytotoxic compounds.

Phase 1: Primary Screening (Cell Viability)

Objective: Determine the IC50 of novel compounds using a metabolic surrogate (ATP quantitation).

Rationale: ATP monitoring is superior to tetrazolium reduction assays (MTT/MTS) for this scaffold because pyrimidine analogs can sometimes interfere with mitochondrial reductase enzymes, leading to false signals. ATP levels (measured via CellTiter-Glo) drop rapidly upon cell death and provide a high dynamic range.

Protocol: ATP-Luminescence Viability Assay[10]

Materials:

  • Cell Line: HCT-116 or HT-29 (Colorectal cancer lines with high TS expression).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase system.

  • Plate: 96-well opaque-walled (white) plates to prevent luminescence crosstalk.

Step-by-Step Methodology:

  • Optimization (Seeding Density):

    • Perform a cell titration (1,000 to 20,000 cells/well) incubated for 72 hours.

    • Select the density that falls within the linear phase of growth (typically 2,000–4,000 cells/well for HCT-116).

    • Why? Over-confluent cells undergo contact inhibition, reducing metabolic rate and masking drug effects.

  • Compound Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in culture medium.[1][2]

    • Critical: Final DMSO concentration on cells must be

      
      .
      
  • Assay Execution:

    • T=0h: Seed cells (e.g., 3,000 cells/well) in 90 µL medium. Incubate overnight for attachment.

    • T=24h: Add 10 µL of 10x compound dilution. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., 5-Fluorouracil, 10 µM).

    • T=96h (72h exposure): Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.[1][2] Shake orbitally for 2 mins (cell lysis).

    • Incubate 10 mins at RT (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Normalize data to Vehicle Control (100% Viability) and fit to a 4-parameter logistic equation to derive IC50.

ParameterAcceptance Criteria
Z-Factor

(Excellent assay robustness)
Signal-to-Background

(Luminescence vs. Media only)
DMSO Tolerance

signal drop at 0.5% DMSO

Phase 2: Target Validation (Thymidine Rescue)

Objective: Confirm that the observed cytotoxicity is caused specifically by Thymidylate Synthase (TS) inhibition.

Scientific Integrity (Self-Validation): If your pyrimidine-2,4-dione derivative kills cells by inhibiting TS, the downstream product (dTMP) is depleted. Adding exogenous Thymidine (dThd) activates the "Salvage Pathway" (via Thymidine Kinase), bypassing the TS blockade and restoring cell viability. If Thymidine fails to rescue the cells, the compound is likely acting via an off-target mechanism (e.g., general alkylation or mitochondrial toxicity).

Mechanistic Pathway[12]

RescuePathway dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Synthesis (Cell Survival) dTMP->DNA Polymerase Inhibitor Novel Inhibitor (Pyrimidine-2,4-dione) Inhibitor->dUMP Blocks Thymidine Exogenous Thymidine Thymidine->dTMP Thymidine Kinase (TK) (Salvage Pathway)

Figure 2: The Thymidine Rescue logic. Exogenous thymidine bypasses the TS blockade via Thymidine Kinase, restoring dTMP pools.

Protocol: Differential Viability Assay
  • Setup: Prepare two identical 96-well plates as described in Phase 1.

  • Condition A (Standard): Treat cells with the compound dose-response curve in standard media.

  • Condition B (Rescue): Treat cells with the compound dose-response curve in media supplemented with 10 µM Thymidine .

    • Note: Do not use excessive Thymidine (>100 µM) as it can cause feedback inhibition of other pathways.

  • Readout: Perform CellTiter-Glo assay after 72 hours.

Interpretation:

  • On-Target (TS Inhibitor): The IC50 curve shifts significantly to the right (e.g., >10-fold increase in IC50) in the presence of Thymidine.

  • Off-Target (General Toxin): The IC50 curves in Condition A and B are identical.

Phase 3: Mechanism of Action ( -H2AX)

Objective: Visualize DNA Double-Strand Breaks (DSBs) resulting from nucleotide depletion.

Rationale: TS inhibition causes dUTP to accumulate and be misincorporated into DNA. Uracil-DNA Glycosylase removes the uracil, but futile repair cycles lead to DNA fragmentation. Phosphorylation of Histone H2AX at Serine 139 (


-H2AX) is the earliest sensitive marker of this specific damage.
Protocol: Immunofluorescence (IF) Imaging[7]

Materials:

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) (Rabbit mAb).

  • Secondary Antibody: Goat anti-Rabbit IgG (Alexa Fluor 488 or 594).

  • Counterstain: DAPI (Nuclear stain).

Step-by-Step Methodology:

  • Seeding: Seed 10,000 cells/well in a 96-well Black/Clear-bottom imaging plate.

  • Treatment: Treat with compound at 5x IC50 for 24 hours.

    • Control: Vehicle (DMSO).[1][2][3]

    • Positive Control: 1 µM Doxorubicin or 10 µM 5-FU.

  • Fixation:

    • Aspirate media. Add 4% Paraformaldehyde (PFA) in PBS for 15 mins at RT.

    • Wash 3x with PBS.[4]

  • Permeabilization & Blocking:

    • Incubate in Blocking Buffer (PBS + 0.3% Triton X-100 + 5% Normal Goat Serum) for 60 mins.

  • Staining:

    • Incubate with Primary Antibody (1:500 in PBS + 1% BSA) overnight at 4°C.

    • Wash 3x with PBS.[4]

    • Incubate with Secondary Antibody (1:1000) + DAPI (1 µg/mL) for 1 hour at RT in the dark.

  • Imaging:

    • Image on a High-Content Imager or Confocal Microscope.

    • Quantification: Count

      
      -H2AX foci per nucleus.
      

Expected Result: Novel pyrimidine-2,4-dione inhibitors should induce a robust increase in nuclear


-H2AX foci (punctate staining) compared to vehicle, confirming DNA damage as the mechanism of cell death.

References

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). gammaH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia.[4] Retrieved from [Link]

  • Wilson, P. M., et al. (2014). Thymidylate synthase as a therapeutic target in cancer. Nature Reviews Clinical Oncology. (Contextual grounding for TS inhibition mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical research. This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yields. Our goal is to empower you with the expertise to not only replicate a synthesis but to understand and control it.

The primary challenge in this synthesis is the formation of the C-N bond between the N3 position of the uracil ring and the 4-fluorophenyl group. This guide focuses on the two most prevalent and effective methods for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled. Why am I seeing low or no conversion of my starting materials?

A1: Low conversion is the most frequent hurdle. The cause typically lies within one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents. Let's diagnose this systematically.

1. Is Your Catalyst System Active?

  • For Buchwald-Hartwig (Palladium-Catalyzed): The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be sluggish. Furthermore, the choice of phosphine ligand is critical; it stabilizes the Pd(0) center and facilitates the catalytic cycle.[2][3]

    • Troubleshooting:

      • Ligand Choice: For N-arylation of amides or related compounds, bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are often required.[4] If you are using a less effective ligand like P(o-tolyl)₃, consider switching to a more advanced one.

      • Catalyst Inhibition: Iodide ions from aryl iodides can sometimes inhibit the palladium catalyst.[4] If using 1-fluoro-4-iodobenzene, you may achieve better results with 1-bromo-4-fluorobenzene, as bromide is generally less inhibitory.

      • Atmosphere: Ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • For Ullmann Condensation (Copper-Catalyzed): Traditional Ullmann reactions often required stoichiometric amounts of activated copper powder.[5] Modern protocols use catalytic amounts of a copper(I) salt, such as CuI or Cu₂O, often with a ligand.

    • Troubleshooting:

      • Copper Source: Ensure your copper(I) salt has not been oxidized to inactive copper(II). It should be a white or off-white solid, not green or blue. Using fresh, high-purity CuI is recommended.

      • Ligand Assistance: While classic Ullmann reactions are ligand-free, modern variations show significantly improved yields and milder conditions with the addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA).[6][7] The ligand helps solubilize the copper salt and facilitates the catalytic steps.

2. Are Your Reaction Conditions Optimal?

  • Base Selection: The base is not merely a proton scavenger; it is integral to the catalytic cycle. It deprotonates the uracil N-H, making it nucleophilic.

    • For Buchwald-Hartwig: A strong, non-nucleophilic base is typically used. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The choice can be critical; for amide nucleophiles, weaker bases may be preferred to prevent side reactions.[4]

    • For Ullmann: K₂CO₃ or K₃PO₄ are standard. The relatively high pKa of the uracil N-H requires a sufficiently strong base to generate the nucleophile.

  • Solvent Choice: The solvent must solubilize the reactants and be stable at the required temperature.

    • Common Solvents: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or dioxane are typically used.[4][5]

    • Troubleshooting: Ensure you are using anhydrous (dry) solvent. Water can hydrolyze starting materials and interfere with the catalyst. If solubility is an issue, a solvent screen is a logical step.

  • Temperature Control: These reactions are almost always run at elevated temperatures.

    • Ullmann reactions traditionally require very high temperatures (>150 °C).[5][6]

    • Buchwald-Hartwig reactions can often be run at lower temperatures (80-120 °C), depending on the catalyst system and substrates.[2] If you see no reaction, a careful increase in temperature may be necessary.

Q2: My reaction is messy, with multiple spots on TLC. How can I improve selectivity and minimize side products?

A2: The main selectivity challenge with uracil is controlling the site of arylation. Uracil has two reactive secondary amine protons at the N1 and N3 positions. For your target molecule, arylation must occur at N3.

  • Controlling Regioselectivity (N1 vs. N3 Arylation):

    • Steric Hindrance: The N3 position is generally more sterically accessible than the N1 position, which is flanked by two carbonyl groups. This inherent steric bias often favors N3 arylation.

    • Protecting Groups: If regioselectivity remains poor, a common strategy is to temporarily protect the N1 position. A pivaloyloxymethyl (POM) or a simple benzyl group can be installed at N1, directing arylation to N3. The protecting group is then removed in a subsequent step.

  • Common Side Reactions:

    • Hydrodehalogenation: This is where the aryl halide (4-fluorophenyl bromide/iodide) is reduced to fluorobenzene. This can occur if there are trace amounts of water or other proton sources, or as a competing pathway in the catalytic cycle.[2] Ensure anhydrous conditions and a rigorously inert atmosphere.

    • Homocoupling: Dimerization of the aryl halide to form 4,4'-difluorobiphenyl can occur, particularly in Ullmann-type reactions.

    • Starting Material Degradation: At high temperatures, starting materials, especially in polar aprotic solvents like DMF or DMSO, can decompose. If the reaction requires prolonged heating, consider if a more efficient catalyst system could lower the required temperature or shorten the reaction time.

Q3: I have a decent crude yield, but purification is difficult. What are the best practices?

A3: Purification challenges often arise from the similar polarities of the product, unreacted uracil, and certain byproducts.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For pyrimidine-diones, adding a small amount of methanol or acetic acid to the mobile phase can help improve peak shape and separation from polar impurities.

  • Recrystallization: If a solid crude product is obtained, recrystallization can be a highly effective purification method.

    • Solvent Screening: Test the solubility of your crude product in various common lab solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Chloroform/Ethanol mixtures). The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Acid-Base Wash: If your crude product is contaminated with unreacted uracil, an aqueous wash with a mild base (e.g., dilute NaHCO₃ solution) can help remove the acidic uracil starting material. Ensure your desired product is not base-sensitive before attempting this.

Part 2: Recommended Protocols & Comparative Analysis

Below are starting-point protocols for both primary synthetic routes. These should be optimized based on your specific lab conditions and observations.

Protocol 1: Ullmann-Type Condensation (Copper-Catalyzed)

This protocol uses a modern, ligand-assisted approach for improved efficiency.[7][8]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add pyrimidine-2,4(1H,3H)-dione (uracil) (1.0 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).

  • Add 1,10-phenanthroline (0.2 equiv.) as the ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMSO (or NMP) via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Add 1-bromo-4-fluorobenzene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol uses a modern palladium precatalyst and ligand system known for its high efficiency.[2][4]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add pyrimidine-2,4(1H,3H)-dione (uracil) (1.2 equiv.), 1-bromo-4-fluorobenzene (1.0 equiv.), and cesium carbonate (Cs₂CO₃) (1.5 equiv.).

  • Add the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.) and the corresponding ligand (e.g., XPhos, 0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane (or toluene) via syringe (approx. 0.2 M concentration).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Method Comparison
ParameterUllmann-Type CondensationBuchwald-Hartwig Amination
Catalyst Copper(I) salt (e.g., CuI, Cu₂O)Palladium(0) or Palladium(II) precatalyst
Ligand Often diamines or phenanthrolinesBulky, electron-rich phosphines
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, K₂CO₃
Solvent DMSO, NMP, DMFDioxane, Toluene, THF
Temperature High (120-180 °C)Moderate to High (80-120 °C)
Pros Lower catalyst cost, less sensitive to airMilder conditions, broader substrate scope, higher yields
Cons Harsh conditions, often lower yieldsHigher catalyst/ligand cost, requires strict inert atmosphere

Part 3: Frequently Asked Questions (FAQs)

  • Q: Which method should I try first, Ullmann or Buchwald-Hartwig?

    • A: For initial lab-scale synthesis where yield and reaction time are prioritized, the Buchwald-Hartwig amination is generally the superior choice due to its milder conditions and higher efficiency.[2][5] If cost is a major driver for large-scale synthesis, optimizing the Ullmann condensation can be a more economical approach.[6]

  • Q: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig reaction?

    • A: The ligand is crucial. It stabilizes the monomeric Pd(0) species, increases its solubility, and tunes its electronic and steric properties. This facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[1][2]

  • Q: Can I use 1-chloro-4-fluorobenzene instead of the bromo or iodo analogues?

    • A: Aryl chlorides are significantly less reactive than aryl bromides or iodides in cross-coupling reactions.[4] While some highly active, specialized Buchwald-Hartwig catalyst systems can activate aryl chlorides, they often require higher temperatures and catalyst loadings. For initial attempts, 1-bromo-4-fluorobenzene offers the best balance of reactivity and cost. Ullmann reactions are generally not effective with aryl chlorides.[9]

  • Q: How do I confirm that I have synthesized the correct N3-isomer?

    • A: ¹H NMR spectroscopy is the most definitive method. The proton on the uracil ring (at the C5 position) will show a characteristic coupling to the proton at the C6 position. More importantly, the chemical environment of the remaining N-H proton (at N1) will be distinct. 2D NMR techniques like HMBC can show correlations between the fluorophenyl ring protons and the C2 and C4 carbons of the pyrimidine ring, confirming the N3 connectivity. Mass spectrometry will confirm the correct molecular weight.[10]

Part 4: Visualizing the Chemistry

Workflow & Mechanism Diagrams

Troubleshooting_Workflow Start Low / No Conversion Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagent Quality Start->Check_Reagents Catalyst_Pd Buchwald-Hartwig: - Inactive Pd(0)? - Wrong Ligand? - O2 contamination? Check_Catalyst->Catalyst_Pd Catalyst_Cu Ullmann: - Cu(I) oxidized to Cu(II)? - Ligand needed? Check_Catalyst->Catalyst_Cu Cond_Base Base: - Strong enough? - Correct type? Check_Conditions->Cond_Base Cond_Solv Solvent: - Anhydrous? - Correct polarity? Check_Conditions->Cond_Solv Cond_Temp Temperature: - Too low? Check_Conditions->Cond_Temp Reag_Purity Purity: - Uracil pure? - Aryl halide fresh? Check_Reagents->Reag_Purity

Caption: General troubleshooting workflow for low reaction yield.

Buchwald_Hartwig_Cycle cluster_product Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [L-Pd(II)(Ar)(Amide)]+ OxAdd->AmineCoord Ligand Exchange (+ Uracil-anion) RedElim L-Pd(II)(Ar)(Amide) AmineCoord->RedElim Deprotonation (- Base-H+) RedElim->Pd0 Reductive Elimination Product Ar-N(Uracil) RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Ullmann_Reaction cluster_product CuI Cu(I)-X CuAmide Cu(I)-N(Uracil) CuI->CuAmide Salt Metathesis (+ Uracil-anion) CuIII L-Cu(III)(Ar)(N-Uracil)(X) CuAmide->CuIII Oxidative Addition (+ Ar-X, + Ligand) CuIII->CuI Reductive Elimination Product Ar-N(Uracil) CuIII->Product

Caption: Proposed catalytic cycle for a modern Ullmann condensation.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Indian Academy of Sciences. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. National Institutes of Health. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. National Institutes of Health. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital Repository. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE repository. [Link]

  • Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral. Acta Scientific. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. NISCAIR Online Periodicals Repository. [Link]

  • Synthesis of intermediate 3 from pyrimidine-2,4(1H,3H)-dione (17) as starting material. ResearchGate. [Link]

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Royal Society of Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. National Institutes of Health. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry. [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. National Institutes of Health. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]

  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate. [Link]

Sources

Optimization of the Biginelli reaction for pyrimidinedione synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Support | Ticket Type: Process Optimization

Welcome to the Technical Support Center for Dihydropyrimidinone (DHPM) synthesis. This guide addresses the common bottlenecks in the Biginelli multicomponent reaction, shifting from traditional methodologies to high-efficiency, green protocols.

Module 1: Mechanistic Debugging (Root Cause Analysis)

User Issue: "My reaction yields are inconsistent, and I see large amounts of uncyclized intermediates."

Technical Insight: To troubleshoot the Biginelli reaction, you must understand the competing pathways.[1] Historically, the mechanism was debated (Sweet vs. Folkers), but the currently accepted mechanism (Kappe, 1997) establishes the N-acyliminium ion as the key intermediate.

If your reaction fails, it is likely due to the Knoevenagel pathway competing with the Imine pathway .

The Kappe Mechanism (Accepted Pathway)

The reaction must proceed via the condensation of the aldehyde and urea first. If the aldehyde reacts with the


-keto ester first (Knoevenagel), you generate a stable byproduct that halts DHPM formation.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium Acid Cat. (-H2O) Knoevenagel Knoevenagel Byproduct (Dead End) Aldehyde->Knoevenagel + β-Keto Ester (Avoid this!) Urea Urea (NH2-CO-NH2) Urea->Acyliminium Acid Cat. (-H2O) Ureide Open-Chain Ureide Acyliminium->Ureide + β-Keto Ester (Interception) BetaKeto β-Keto Ester BetaKeto->Knoevenagel DHPM DHPM (Target Product) Ureide->DHPM Cyclization (-H2O)

Figure 1: The Kappe Mechanism (Blue) vs. the competing Knoevenagel pathway (Red). Optimization requires forcing the Blue path.

Module 2: Optimization Matrix (Thermal vs. Microwave)

User Issue: "Conventional reflux takes 4-8 hours and yields are stuck at 50-60%."

Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS). The Biginelli reaction is notoriously slow under thermal reflux due to the equilibrium steps. Microwave irradiation provides rapid dielectric heating, pushing the equilibrium toward the product and significantly reducing the Knoevenagel side reaction.

Comparative Data: Sulfamic Acid Catalyzed Synthesis Conditions: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol).

Substrate (R-CHO)Method A: Thermal Reflux (EtOH)Method B: Microwave (Solvent-Free)Efficiency Gain
Benzaldehyde 5.0 hrs / 78% Yield2.5 min / 94% Yield 120x Faster
4-Cl-Benzaldehyde 6.5 hrs / 72% Yield3.0 min / 92% Yield 130x Faster
4-NO₂-Benzaldehyde 4.0 hrs / 82% Yield2.0 min / 96% Yield 120x Faster
4-OMe-Benzaldehyde 8.0 hrs / 65% Yield4.0 min / 88% Yield 120x Faster

Data synthesized from Pai et al. (2006) and comparative literature reviews.

Module 3: Standard Operating Procedure (SOP)

Protocol: Green, Solvent-Free, Microwave-Assisted Biginelli Reaction.[2][3][4] Catalyst: Zinc Sulfate Heptahydrate (


) or Sulfamic Acid (

). Why this protocol? It eliminates volatile organic solvents (VOCs), simplifies workup to a water-wash, and uses a cheap, non-toxic Lewis acid.
Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Grind/Mix: Aldehyde (1 eq) + β-Ketoester (1 eq) + Urea (1.5 eq) + Catalyst (10-20 mol%) Start->Mix React Irradiation: Microwave (300-450W) Time: 2-5 mins Temp: ~80-100°C Mix->React Solvent-Free Workup Workup: Cool to RT Add Crushed Ice/Water React->Workup Monitor TLC Purify Purification: Filter Solid Recrystallize (EtOH) Workup->Purify Precipitate forms

Figure 2: Operational workflow for solvent-free synthesis.

Step-by-Step Protocol
  • Reagent Prep: In a borosilicate glass beaker or microwave vial, combine:

    • Aromatic Aldehyde (1.0 mmol)[2]

    • Ethyl Acetoacetate (1.0 mmol)[1][2][5]

    • Urea (1.5 mmol) — Note: Excess urea drives the equilibrium to the N-acyliminium ion.[1]

    • Catalyst:

      
       (15-20 mol%) or Sulfamic Acid (10 mol%).
      
  • Homogenization: Mix the solid/liquid slurry well with a glass rod. No solvent is added.[6]

  • Irradiation: Place in a microwave reactor.

    • Settings: 300W - 450W power.

    • Duration: Irradiate in 30-second pulses to prevent overheating. Total time: 2–5 minutes.

    • Checkpoint: The mixture will melt into a homogeneous liquid and then resolidify as the DHPM product forms.

  • Workup: Allow the vessel to cool to room temperature. Add 10-15 mL of crushed ice/cold water. The catalyst and unreacted urea will dissolve; the DHPM product will remain as a solid precipitate.

  • Purification: Filter the solid. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol if high purity (>98%) is required.

Module 4: Troubleshooting & FAQs

Ticket #001: Low Yield with Aliphatic Aldehydes

Q: I tried using acetaldehyde/butyraldehyde, but the yield is <40%. Why? A: Aliphatic aldehydes lack the resonance stabilization of aromatic systems, making the N-acyliminium intermediate unstable. They are also prone to enolization and self-aldol condensation. Fix:

  • Switch Catalyst: Use a stronger Lewis Acid like

    
     or 
    
    
    
    .
  • Protected Precursors: Use a masked aldehyde or perform the reaction at lower temperatures (conventional heating) to avoid decomposition.

Ticket #002: "Sticky Red Oil" Syndrome

Q: Instead of a precipitate, I got a sticky red oil that won't crystallize. A: This is the classic signature of the Knoevenagel side product (benzylideneacetoacetate) or polymerization. Fix:

  • Check Urea: Ensure you are using 1.5 equivalents of urea.[1][6] If urea is the limiting reagent, the aldehyde will react with the

    
    -keto ester instead.
    
  • Acidity Check: If the acid is too strong, it may polymerize the furan/thiophene aldehydes. If too weak, it won't generate the imine.

Ticket #003: Catalyst Leaching

Q: I want to scale this up but I can't have metal residues in my pharma intermediate. A: Move to Heterogeneous Catalysis . Fix: Use polymer-supported catalysts (e.g., Amberlyst-15) or magnetically separable nanocatalysts (e.g.,


). These can be removed via simple filtration or external magnets, leaving a metal-free filtrate.

References

  • Kappe, C. O. (1997).[7] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204.

  • Pai, N. R., Waghmode, K. M., & Khandekar, D. (2006). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 18(7), 5215.

  • Mohamadpour, F., et al. (2019).[5] Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H)-ones using

    
    .[5] Journal of Applied Chemical Research, 13(1), 45-56.[5] 
    
  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998).[8] Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 63(10), 3454–3457.

Sources

Troubleshooting inconsistent results in biological assays with pyrimidinediones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variables

In my 15 years of supporting high-throughput screening (HTS) and lead optimization, few scaffolds have generated as many "phantom" results as pyrimidinediones (e.g., uracil derivatives, fluorouracil, thymine analogues). Users frequently report shifting IC50 values, "flat" dose-response curves, or irreproducible toxicity data.

The root cause is rarely the pipette. It is almost always the convergence of physicochemical instability (rapid crystallization) and biological degradation (DPD activity). Pyrimidinediones are metabolic substrates first and drugs second; if you treat them like standard small molecules, your data will drift.

This guide deconstructs these failure modes into a self-validating troubleshooting protocol.

Critical Failure Mode 1: The Metabolic Sink (DPD)

The Mechanism

The most common cause of "inactive" compounds or shifting potency in this class is Dihydropyrimidine Dehydrogenase (DPD/DPYD) . This enzyme reduces the 5,6-double bond of the pyrimidine ring.

  • The Trap: If your cell line expresses high levels of DPD (e.g., HepG2, certain primary hepatocytes), it will catabolize your compound before it reaches the target. You are measuring the potency of the metabolite, not the drug.

  • The Artifact: You see a right-shifted IC50 (lower potency) in high-DPD lines compared to low-DPD lines, which is often misidentified as "target resistance."

Pathway Visualization

Figure 1: The Metabolic Sink. High DPD activity rapidly converts active pyrimidinediones into inactive dihydro-derivatives, leading to false-negative assay results.

DPD_Pathway Compound Active Pyrimidinedione (e.g., 5-FU) Metabolite Dihydro-derivative (Inactive) Compound->Metabolite Rapid Catabolism Target Biological Target (e.g., Thymidylate Synthase) Compound->Target Desired Inhibition DPD Enzyme: DPD (Rate Limiting) DPD->Compound

Troubleshooting Protocol: The "DPD Challenge"

If you suspect metabolic degradation is skewing your data, run this validation experiment:

  • Select a DPD Inhibitor: Purchase Eniluracil (irreversible DPD inactivator) or Gimeracil .

  • The Co-Treatment:

    • Arm A: Cells + Your Compound (Dose Response).

    • Arm B: Cells + Eniluracil (2 µM constant) + Your Compound (Dose Response).

  • Analysis:

    • If the IC50 in Arm B is significantly lower (more potent) than Arm A, your compound is being eaten by the cells.

    • Action: Switch to a DPD-deficient cell line (e.g., MCF-7) for primary screening or co-formulate with a DPD inhibitor.

Critical Failure Mode 2: Solubility & "Micro-Precipitation"

Pyrimidinediones possess high crystal packing energy due to extensive hydrogen bonding (donor/acceptor pairs on the ring). They often crash out of solution upon dilution from DMSO into aqueous media, forming "micro-crystals" that are invisible to the naked eye but scatter light and reduce effective concentration.

Solubility & Stability Matrix
ParameterRisk LevelObservation / SymptomCorrective Action
Aqueous Solubility High Compound precipitates in media within 2-4 hours.Predilute in intermediate buffer (e.g., PBS + 5% DMSO) before adding to media.
Temperature Sensitivity Medium "Crash out" occurs when moving from 37°C incubator to Room Temp (RT) for reading.Keep plates at 37°C until the exact moment of reagent addition.
pH Dependence High Solubility drops drastically at acidic pH (pH < 7.0).Buffer media with HEPES (25mM) to maintain pH 7.4; avoid old media (acidic).
Freeze-Thaw Critical DMSO stocks absorb water; compound crystallizes in the tip.Use single-use aliquots. Sonicate thawed stocks for 5 mins before use.

Critical Failure Mode 3: Assay Interference (The "Inner Filter")

Many pyrimidinedione derivatives are UV-active or weakly fluorescent. In absorbance-based viability assays (e.g., MTT, MTS) or fluorescence assays (e.g., Resazurin), the compound itself can interfere with the signal.

  • The Symptom: An increase in signal (apparent cell growth) at high drug concentrations, or a "U-shaped" dose-response curve.

  • The Fix: Always run a "Media-Only" Control .

    • Add your compound (highest concentration) to media without cells.

    • Add the detection reagent.[1]

    • Measure the signal.[2][3][4][5]

    • Result: If Signal > Background, you have chemical interference. Switch to a luminescence-based assay (e.g., CellTiter-Glo), which is less prone to spectral overlap.

Logic-Driven Troubleshooting Workflow

Use this decision tree to diagnose the specific cause of your inconsistent data.

Figure 2: The Pyrimidinedione Troubleshooting Logic Tree. Follow the path based on your specific failure symptom.

Troubleshooting_Tree Start Symptom: Inconsistent IC50 Check_Solubility Step 1: Check Solubility (Microscopy at 20x) Start->Check_Solubility Crystals Crystals Visible? Check_Solubility->Crystals Fix_Solubility Action: Reduce DMSO spike, Warm media, Sonicate stock Crystals->Fix_Solubility Yes Check_Interference Step 2: Check Interference (Cell-free media + Drug) Crystals->Check_Interference No Signal_Artifact High Background Signal? Check_Interference->Signal_Artifact Fix_Readout Action: Switch to Luminescence (ATP assay) Signal_Artifact->Fix_Readout Yes Check_Bio Step 3: Check Biology (DPD Activity) Signal_Artifact->Check_Bio No DPD_High Cell Line DPD Status? Check_Bio->DPD_High Fix_DPD Action: Add Eniluracil or Switch Cell Line DPD_High->Fix_DPD High Expressor

Frequently Asked Questions (FAQs)

Q: Why do my results vary between Monday and Friday? A: Likely evaporation or pH drift . Pyrimidinedione toxicity is often cell-cycle dependent (S-phase). If your edge wells evaporate (the "edge effect"), the osmotic stress alters the cell cycle, changing drug sensitivity.

  • Protocol: Fill edge wells with sterile PBS (do not use them for data). Use a gas-permeable plate seal.

Q: Can I use FBS in my media? A: Proceed with caution. Some batches of Fetal Bovine Serum (FBS) contain esterases or deaminase activity that can degrade unstable derivatives.

  • Protocol: Heat-inactivate your FBS (56°C for 30 min) to reduce enzymatic activity, or validate stability by incubating the drug in media + FBS for 24h and analyzing by LC-MS.

Q: My compound is stable in DMSO but crashes in PBS. What now? A: This is classic "crash-out."

  • Protocol: Do not pipette directly from 100% DMSO to 100% PBS. Use a step-down dilution :

    • 100% DMSO Stock.

    • Intermediate: 50% DMSO / 50% Water.

    • Final: Media (0.5% DMSO). This gradual polarity shift allows the hydration shell to form more orderly, reducing precipitation risk.

References

  • Vande Voorde, J. et al. (2012). Improving the efficacy of chemotherapeutic drugs by the suppression of DPD expression. This paper establishes the mechanistic link between DPD expression and pyrimidinedione resistance.

  • Simeonov, A. & Davis, M.I. (2015).[1] Interference with Fluorescence and Absorbance.[1][6] A definitive guide on spectral interference in HTS assays, crucial for troubleshooting false positives.

  • Di, L. & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Provides the foundational chemistry regarding crystal packing and solubility issues in drug discovery.

  • Longley, D.B. et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[7][8][9] Essential reading for understanding the cell-cycle dependence (S-phase) of this compound class.

Sources

Technical Support Center: Purification of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (and its related N3-aryl uracil analogs). These scaffolds are critical intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil) and antiviral pharmaceuticals.

Users frequently encounter three distinct bottlenecks with this scaffold:

  • "Brick Dust" Solubility: High melting points (>250°C) and poor solubility in standard organic solvents.[1]

  • Regioisomer Contamination: Difficulty distinguishing or separating N1-substituted vs. N3-substituted isomers during synthesis.

  • Persistent Solvents: Inability to remove high-boiling polar solvents (DMSO, DMF) used during reaction.

This guide moves beyond generic protocols to provide causal analysis and self-validating purification systems.

Module 1: The "Brick Dust" Protocol (Solubility & Handling)

Issue: User reports, "My compound won't dissolve in DCM, Methanol, or Ethyl Acetate for chromatography. It crashes out on the column."

Technical Insight: The uracil core possesses a high lattice energy due to extensive intermolecular hydrogen bonding (N-H···O=C). The 4-fluorophenyl group adds π-π stacking interactions, further reducing solubility. Standard chromatography is often impossible without modification.

Troubleshooting Workflow
Solvent SystemSolubility StatusApplication
DCM / Hexane InsolublePre-wash to remove non-polar impurities (e.g., unreacted halides).
Methanol / Ethanol Sparingly Soluble (Hot)Recrystallization (often requires large volumes).
DMSO / DMF SolubleReaction solvent; difficult to remove.
Acetic Acid (Glacial) High Solubility (Hot) Recommended Recrystallization Solvent.
Aq. NaOH (1M) Soluble (as salt)Chemical Purification (Acid/Base extraction).
Protocol: The Acetic Acid Recrystallization System

Use this when the crude solid is >85% pure but colored or contains minor organic impurities.

  • Suspend the crude 3-(4-fluorophenyl)uracil in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux (118°C). The solution should become clear.

    • Diagnostic: If solids remain at reflux, filter hot. These are likely inorganic salts or polymerized byproducts.

  • Allow the solution to cool slowly to room temperature with stirring.

  • Critical Step: Add Water (equal volume to acetic acid) dropwise to the stirring mixture after it reaches room temperature. This forces the hydrophobic fluorophenyl derivative out of solution while keeping polar impurities dissolved.

  • Filter the white precipitate and wash with water (to remove acid) followed by cold isopropanol (to dry).

Module 2: Chemical Purification (Acid/Base Workup)

Issue: "I have sticky brown tar containing my product. Column chromatography is not an option."

Technical Insight: The N1-proton of 3-substituted uracils is acidic (pKa ~9.5). We can exploit this to separate the product from neutral impurities (unreacted ureas, anilines) and basic impurities.

The pH-Switch Protocol

AcidBaseWorkup Crude Crude Mixture (Product + Neutral Impurities) BaseAdd Add 1M NaOH (pH > 12) Crude->BaseAdd Filter1 Filter Insolubles BaseAdd->Filter1 Filtrate Filtrate (Aqueous) Contains Product as Sodium Salt Filter1->Filtrate Liquid SolidWaste Solid Waste (Neutral Organics/Tars) Filter1->SolidWaste Solid Acidify Acidify with 6M HCl (Dropwise to pH 2) Filtrate->Acidify Precipitate Product Precipitates (White Solid) Acidify->Precipitate

Caption: pH-Switch Purification Logic. Product solubilizes at high pH, allowing filtration of impurities, then reprecipitates at low pH.

Step-by-Step:

  • Suspend crude material in 1M NaOH . Sonicate if necessary.

  • Check pH: Ensure pH > 12. The solution may turn yellow/orange (normal for uracil anions).

  • Filtration: Filter off any undissolved solids. This removes bis-arylated byproducts and neutral starting materials.

  • Extraction (Optional): Wash the basic aqueous layer with Ethyl Acetate to remove non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 6M HCl with vigorous stirring.

  • Endpoint: The product will crash out as a thick white solid around pH 3-4. Continue to pH 2.

  • Filter, wash with copious water, and dry.

Module 3: Regioisomer Resolution (N1 vs. N3)

Issue: "I synthesized the compound via alkylation of uracil with 1-fluoro-4-iodobenzene, but I have a mixture of N1 and N3 isomers. How do I separate them?"

Technical Insight:

  • N1-isomer: (1-(4-fluorophenyl)uracil). More thermodynamically stable in many direct arylations.

  • N3-isomer: (3-(4-fluorophenyl)uracil). The target molecule.[2][3][4][5]

  • Differentiation: The N3-isomer has an acidic proton at N1. The N1-isomer has an acidic proton at N3. However, steric shielding by the carbonyls differs.

Separation Strategy: The N3-substituted isomer is generally less polar than the N1-isomer because the N3-substituent is flanked by two carbonyls (C2 and C4), masking the dipole more effectively than N1-substitution (flanked by C2 and C6-H).

FeatureN3-Isomer (Target)N1-Isomer (Impurity)
TLC (DCM/MeOH 95:5) Higher Rf (Less Polar)Lower Rf (More Polar)
C2 Carbonyl NMR Shifted upfield slightlyDistinct shift
Solubility Higher in non-polar solventsLower

Chromatographic Protocol:

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: DCM:Acetone (95:5). Avoid Methanol initially as it compresses Rf values.

  • Loading: Dissolve sample in minimal DCM/TFA (99:1) if solubility is poor. The acid prevents tailing.

Module 4: Synthesis-Specific Impurity Removal

Scenario: Synthesis via condensation of Aminoacrylate + Isocyanate. Common Impurity: 1,3-bis(4-fluorophenyl)urea (Urea byproduct).

Diagnosis:

  • NMR: Look for a broad singlet around 8.5-9.0 ppm (urea NH) that integrates incorrectly for the uracil core.

  • Melting Point: Impurity often melts >300°C, raising the apparent MP of the crude.

Removal: The urea byproduct is neutral and insoluble in hot ethanol .

  • Perform the Acid/Base Workup (Module 2). The urea will not dissolve in NaOH and will be removed in the "Filter Insolubles" step.

  • Alternatively, boil the crude in Ethanol . Filter the hot mixture. The urea remains solid; the uracil product dissolves (or stays in supernatant) depending on concentration.

Frequently Asked Questions (FAQ)

Q1: My NMR in DMSO-d6 shows broad peaks. Is my product impure?

  • A: Not necessarily. Uracils exhibit lactam-lactim tautomerism. In DMSO, the N-H proton exchange can be intermediate on the NMR timescale, causing broadening.

    • Fix: Add 1 drop of D2O to the NMR tube. The N-H peaks will disappear, and the C-H ring protons should sharpen.

Q2: I used DMF as a solvent and now I can't get it out. The oil pump isn't working.

  • A: 3-(4-fluorophenyl)uracil forms strong solvates with DMF.

    • Fix: Dissolve the oil/solid in water (precipitating the product) as described in the "Brick Dust" protocol. Do not try to distill DMF off to dryness; you will bake the impurity into the lattice.

Q3: Can I use UV to distinguish the isomers?

  • A: Yes, but it requires reference standards. Generally, N1-substituted uracils have a

    
     slightly bathochromically shifted (red-shifted) compared to N3-substituted uracils due to conjugation with the C5=C6 double bond.
    

References

  • Solubility & Physical Properties of Uracils

    • Source: National Institutes of Health (PubChem). "Uracil - Physical Properties."
    • URL:[Link]

  • Synthesis & Regioselectivity of N-Aryl Uracils

    • Source: ResearchGate.
    • URL:[Link]

  • pKa and Acid-Base Behavior of Uracil Derivatives

    • Source: ACS Publications. "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases."
    • URL:[Link]

  • Crystallization Techniques for Poorly Soluble Drugs (Relevant to Fluorophenyl analogs)

    • Source: PubMed.[2] "Spherical crystallization of mebendazole to improve processability." (Demonstrates polymer/solvent bridging for insoluble heterocycles).

    • URL:[Link]

Sources

Navigating the Maze of Selectivity: A Technical Guide to Optimizing Pyrimidinedione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the optimization of pyrimidinedione scaffolds. This guide is designed to be a dynamic resource, providing in-depth, experience-driven advice to troubleshoot the common and complex challenges encountered during the development of selective inhibitors. As Senior Application Scientists, we understand that achieving target selectivity is a nuanced process, often fraught with unexpected hurdles. This center is structured to address your most pressing questions with scientifically grounded, actionable solutions.

Frequently Asked Questions (FAQs)

Here, we tackle the high-level, recurring questions that form the foundation of a successful selectivity campaign.

Q1: My pyrimidinedione-based inhibitor shows potent activity against my primary target in biochemical assays, but I'm seeing significant off-target effects in cellular models. Where do I start troubleshooting?

This is a classic and critical challenge. The discrepancy between in vitro potency and in-cell selectivity often points to several key factors.[1][2] A logical first step is to perform a comprehensive kinase panel screening to understand the scope of the off-target interactions.[3] It's not uncommon for compounds to inhibit kinases that are phylogenetically distant from the primary target.[3]

Your troubleshooting workflow should then focus on two main areas:

  • Confirming Target Engagement in a Cellular Context: It's crucial to verify that your compound is reaching and binding to its intended target within the complex environment of a cell.[4][5] Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement by measuring the thermal stabilization of the protein upon ligand binding.[4]

  • Investigating Physicochemical Properties: Poor selectivity in cellular assays can sometimes be attributed to the compound's properties, such as high lipophilicity, which can lead to non-specific binding.[6]

Q2: I've identified several off-targets for my pyrimidinedione lead compound. What are the most effective strategies for rationally designing out this activity?

Rational drug design is a powerful tool for minimizing off-target effects.[7] The key is to exploit structural differences between your primary target and the identified off-targets. High-resolution co-crystal structures of your inhibitor bound to both the intended target and a key off-target can provide invaluable insights for structure-guided design.

Consider the following approaches:

  • Exploiting Unique Pockets: Look for pockets or sub-pockets adjacent to the ATP-binding site that are present in your primary target but absent or different in the off-target kinases. Introducing moieties that specifically interact with these unique features can significantly enhance selectivity.

  • Targeting Specific Conformations: Some inhibitors achieve selectivity by binding to a specific conformational state of the kinase (e.g., DFG-in or DFG-out).[8] If your off-targets do not readily adopt this conformation, you can leverage this to improve selectivity.

  • Computational Modeling: In silico tools can predict the binding affinity of your modified compounds to a panel of kinases, helping to prioritize synthetic efforts.[9][10][11][12] Tools like KinomeFEATURE can perform large-scale selectivity profiling based on binding site similarity.[10][11]

Q3: My attempts to modify the pyrimidinedione scaffold to improve selectivity have led to a significant loss of potency against my primary target. How can I regain potency while maintaining selectivity?

This is a common trade-off in medicinal chemistry. The modifications that reduce off-target binding can sometimes disrupt key interactions with the primary target.

Here's a systematic approach to address this:

  • Structure-Activity Relationship (SAR) Analysis: Carefully analyze the SAR of your compound series. Identify the specific modifications that led to the loss of potency. Was it a change in a key hydrogen bond donor/acceptor, or the introduction of steric clash?

  • Scaffold Hopping (with caution): If minor modifications are proving fruitless, consider subtle "scaffold hops" where the core pyrimidinedione is replaced with a bioisosteric ring system. This can sometimes reorient key functional groups to regain interactions with the primary target while avoiding clashes with off-targets.

  • Fragment-Based and Hybridization Approaches: Sometimes, combining structural features from different inhibitor classes can yield compounds with both high potency and selectivity.[6][13]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental hurdles.

Guide 1: Inconsistent IC50 Values in In Vitro Kinase Assays

Problem: You are observing high variability in your IC50 values for your pyrimidinedione inhibitors between experimental runs.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Reagent Instability 1. Prepare fresh ATP and substrate solutions for each experiment. 2. Aliquot and store enzymes at the recommended temperature, avoiding repeated freeze-thaw cycles.[14][15]ATP and peptide substrates can degrade over time, and enzyme activity can be compromised by improper storage, leading to inconsistent results.[15]
Assay Conditions 1. Verify and standardize the final DMSO concentration in all wells. 2. Ensure the ATP concentration is at or near the Km for the specific kinase.[1]High DMSO concentrations can inhibit some kinases. The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration.[1]
Compound-Related Issues 1. Check for compound precipitation at the tested concentrations. 2. Run control experiments to test for assay interference (e.g., fluorescence quenching).[14]Poor solubility can lead to inaccurate concentration determination. Some compounds can interfere with the detection method of the assay.[14]
Pipetting and Plate Effects 1. Use calibrated pipettes and consider using reverse pipetting for viscous solutions.[15] 2. Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation ("edge effects").[14][15]Inaccurate liquid handling is a major source of variability. Evaporation from outer wells can concentrate reagents and alter results.[14]

Experimental Workflow: Optimizing In Vitro Kinase Assay Reproducibility

Caption: Troubleshooting workflow for inconsistent kinase assay results.

Guide 2: Bridging the Gap Between Biochemical Potency and Cellular Efficacy

Problem: Your pyrimidinedione inhibitor has a low nanomolar IC50 in a biochemical assay, but a micromolar EC50 in a cell-based assay.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Assess the compound's physicochemical properties (e.g., CLogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA).The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[6]
Efflux by Transporters 1. Use cell lines with known expression of efflux pumps (e.g., P-gp). 2. Test the compound in the presence of known efflux pump inhibitors.The compound may be actively transported out of the cell, reducing its intracellular concentration.[16]
Metabolic Instability 1. Incubate the compound with liver microsomes to assess metabolic stability. 2. Identify potential metabolic "soft spots" on the molecule.The compound may be rapidly metabolized within the cell, leading to a lower effective concentration.
Lack of Target Engagement 1. Perform a target engagement assay like CETSA or NanoBRET to confirm binding in intact cells.[4][17]Even if a compound enters the cell, it may not effectively engage its target in the complex cellular milieu.[2][5]

Decision Tree: Diagnosing Poor Cellular Potency

G start Start: High Biochemical Potency, Low Cellular Efficacy permeability Is the compound cell permeable? start->permeability efflux Is the compound an efflux pump substrate? permeability->efflux Yes sol_permeability Solution: Improve Physicochemical Properties permeability->sol_permeability No metabolism Is the compound metabolically stable? efflux->metabolism No sol_efflux Solution: Modify to Avoid Efflux efflux->sol_efflux Yes engagement Does the compound engage the target in cells? metabolism->engagement Yes sol_metabolism Solution: Block Metabolic Hotspots metabolism->sol_metabolism No sol_engagement Solution: Re-evaluate SAR for Cellular Context engagement->sol_engagement No

Caption: A decision-making framework for troubleshooting cellular potency.

In-Depth Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for assessing the engagement of your pyrimidinedione inhibitor with its target protein in intact cells.

Objective: To determine if the compound binds to and stabilizes the target protein inside the cell, providing evidence of target engagement.[4]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Pyrimidinedione inhibitor stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat cells with various concentrations of the pyrimidinedione inhibitor or vehicle control for a predetermined time.

  • Harvesting: After incubation, wash the cells with PBS and harvest them.

  • Heating: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes). This creates a "melt curve."[4]

  • Lysis: After heating, lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein at each temperature point using a quantitative method like Western blotting.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[4]

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Target Engagement Assays. DiscoverX.
  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.
  • Strategies for target and pathway engagement in cellular assays.
  • Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays. Benchchem.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Spotlight: Cell-based kinase assay form
  • Determining target engagement in living systems. PMC.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Early identification of chemical series with defined kinase inhibitor selectivity profiles.
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • Protocols & Troubleshooting Guides. R&D Systems.
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. Journal of Medicinal Chemistry.
  • Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. PubMed.
  • Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. PubMed.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modul
  • Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study.
  • Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. PubMed.
  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
  • Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • How can off-target effects of drugs be minimised?.
  • (a) Iminopyrimidinone scaffold fixed in the optimization. R1 and R2 are....
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glut
  • Scaffold optimization in discontinuous epitope containing protein mimics of gp120 using smart libraries. Organic & Biomolecular Chemistry.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.

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How to reduce off-target effects of pyrimidine-2,4(1H,3H)-dione compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Structural optimization, metabolic stability, and off-target mitigation for uracil-scaffold therapeutics.

Welcome to the Technical Support Center

You are accessing this guide because your lead compound—based on the pyrimidine-2,4(1H,3H)-dione (uracil) scaffold—is exhibiting "privileged structure" liabilities. While this scaffold is the backbone of FDA-approved drugs ranging from oncology (5-Fluorouracil) to virology (Rilpivirine), its high affinity for diverse biological targets often results in three critical failure modes:

  • Genomic Toxicity: Unintended incorporation into host DNA/RNA.

  • Metabolic Instability: Rapid degradation by Dihydropyrimidine Dehydrogenase (DPD).

  • Promiscuous Binding: Off-target inhibition of kinases or polymerases due to the small, rigid pharmacophore.

Use the troubleshooting modules below to diagnose and resolve your specific experimental issues.

Module 1: Structural Optimization (SAR) & Selectivity
User Issue: "My compound inhibits the target enzyme (e.g., HIV RT or TS) but shows high cytotoxicity in non-target cells."

Diagnosis: The compound likely lacks ribosyl-discrimination . If the N1 position remains accessible or mimics a nucleoside too closely, cellular kinases (like Uridine Kinase) may phosphorylate your compound, converting it into a nucleotide triphosphate. This "trojan horse" is then incorporated into genomic DNA/RNA by host polymerases, causing chain termination or mutagenesis.

Troubleshooting Protocol:

  • Immediate Action: The N1-Blockade Strategy

    • Logic: Natural polymerases require a ribose sugar at N1. If your target is an allosteric site (e.g., NNRTIs) and not the active site of a polymerase, you must sterically or chemically preclude ribosylation.

    • Modification: Introduce a bulky alkyl or aryl group at the N1 position .

    • Reference: HEPT derivatives (anti-HIV) utilize N1-alkylation to prevent nucleotide conversion while maintaining affinity for the viral reverse transcriptase allosteric pocket [1].

  • Secondary Action: C5/C6 Steric Tuning

    • Logic: The C5 position is the "selectivity knob." C5-Hydrogen (uracil) and C5-Methyl (thymine) are natural substrates. Deviating from these creates steric clashes with host enzymes (like DNA Pol

      
      ) that have tight active sites, while viral enzymes or specific mutant kinases often have more plasticity.
      
    • Modification:

      • C5-Halogenation (F, Cl, Br): alters electronics but keeps size small (mimics H or Me). Risk: High toxicity (see 5-FU).

      • C5-Alkynyl/Aryl: Large rigid groups here often abolish substrate activity for host polymerases but enhance binding to hydrophobic pockets in targets like Thymidylate Synthase or viral polymerases [2].

Decision Logic Visualization:

SAR_Optimization Input Lead Compound (Uracil Scaffold) CheckTarget Is Target Active Site or Allosteric? Input->CheckTarget ActiveSite Active Site (e.g., Antimetabolite) CheckTarget->ActiveSite Allosteric Allosteric (e.g., NNRTI) CheckTarget->Allosteric Mod_C5 Modify C5 (Bioisostere of CH3) ActiveSite->Mod_C5 Mimic Substrate Mod_N1 Block N1 (Prevent Ribosylation) Allosteric->Mod_N1 Prevent Metabolism Result1 Test Genomic Incorporation Mod_C5->Result1 Result2 Test Enz Selectivity Mod_N1->Result2

Caption: Workflow for selecting N1 vs. C5 modification based on target binding mechanism.

Module 2: Metabolic Stability & DPD Liability
User Issue: "The compound shows excellent potency in vitro but vanishes rapidly in liver microsomes (t1/2 < 15 min)."

Diagnosis: Your compound is likely a substrate for Dihydropyrimidine Dehydrogenase (DPD) .[1] DPD reduces the C5-C6 double bond, destroying the aromaticity of the ring. This is the rate-limiting step in uracil catabolism and is highly variable among the human population (pharmacogenetic risk) [3].

Troubleshooting Protocol:

  • The "Eniluracil" Test (Validation)

    • Step 1: Incubate your compound (1 µM) with human liver microsomes (HLM) + NADPH.

    • Step 2: Run a parallel arm adding Eniluracil (5-ethynyluracil) or Gimeracil at 10 µM (known DPD inhibitors).

    • Analysis: If half-life (

      
      ) increases significantly (>2-fold) with the inhibitor, DPD is your primary clearance route.
      
  • Chemical Mitigation Strategies:

    • Strategy A (Substitution): Substitution at C6 (e.g., C6-methyl or C6-propyl) creates steric hindrance near the site of hydride transfer, blocking DPD access [4].

    • Strategy B (Electronic): Electron-withdrawing groups at C5 (e.g., -CF3, -NO2) can destabilize the transition state required for DPD reduction, though this may impact target binding.

Quantitative Comparison of DPD Stability:

Substitution PatternRelative DPD ResistanceMechanismRisk
Unsubstituted (Uracil) Low (Baseline)Rapid reduction of C5=C6High Clearance
5-Fluoro (5-FU) LowSubstrate (toxic catabolites)Neurotoxicity
5-Ethynyl HighMechanism-based InactivatorIrreversible DPD inhibition
6-Methyl ModerateSteric HindranceReduced Potency
N1-Alkylation HighPrevents enzyme recognitionLoss of H-bond donor
Module 3: Genomic Integrity & Toxicity Assays
User Issue: "How do I confirm my compound isn't damaging DNA (Genotoxicity)?"

Diagnosis: Standard cytotoxicity assays (MTT/CellTiter-Glo) cannot distinguish between "good" cell death (target inhibition) and "bad" cell death (DNA damage). You must detect uracil misincorporation .

Recommended Assay: The Modified U-Comet Assay Standard comet assays detect strand breaks. The U-Comet assay specifically detects uracil in DNA [5].

Protocol:

  • Treatment: Treat cells with compound (IC50 concentration) for 24 hours.

  • Lysis: Embed cells in agarose slides and lyse.

  • Enzyme Digestion:

    • Slide A: Treat with buffer only (Control).

    • Slide B: Treat with Uracil-DNA Glycosylase (UDG) .[2][3][4] UDG excises uracil bases, creating abasic sites.

  • Alkali Unwinding: Treat with alkali solution. The abasic sites from Slide B will convert into strand breaks.

  • Electrophoresis: Run gel.

  • Calculation: Tail Moment (Slide B) - Tail Moment (Slide A) = Genomic Uracil Load.

Pathway Visualization: The Toxicity Loop

Toxicity_Loop Compound Uracil Analog Kinase Uridine Kinase (Off-Target) Compound->Kinase If N1 accessible Nucleotide Analog-TP (Triphosphate) Kinase->Nucleotide DNA_Pol DNA Polymerase Nucleotide->DNA_Pol GenomicDNA Incorporation into Genomic DNA DNA_Pol->GenomicDNA Repair BER (UDG/SMUG1) GenomicDNA->Repair Repair Attempt Breaks Strand Breaks (Apoptosis) Repair->Breaks Futile Cycling

Caption: Mechanism of "Invisible" Toxicity: Uracil analogs enter the nucleotide pool, leading to futile DNA repair cycles.

FAQ: Frequently Asked Questions

Q: My C6-substituted analog has poor solubility. How do I fix this without losing DPD stability? A: The pyrimidine-2,4-dione ring is planar and prone to


-stacking aggregation.
  • Fix: Introduce an solubilizing tail (e.g., morpholine or piperazine) via a flexible linker at the N3 position . N3 is often less critical for hydrophobic pocket binding than C5/C6, and alkylation here disrupts the intermolecular H-bonding network that drives aggregation [6].

Q: Can I use 5-FU as a control for my kinase inhibitor project? A: No. 5-FU is a "dirty" drug with multiple mechanisms (TS inhibition, RNA incorporation, DNA incorporation). Use Raltitrexed as a control if you are studying pure Thymidylate Synthase inhibition, as it does not incorporate into DNA.

Q: I see neurotoxicity in animal models. Could this be the scaffold? A: Yes. If your compound is metabolized by DPD, the ring opens to form


-alanine derivatives. In the case of 5-FU, the metabolite is fluoro-

-alanine (FBAL), which is neurotoxic.
  • Solution: Check for "Fluoro-beta-alanine" or equivalent catabolites in plasma. If present, you must block the DPD recognition site (Module 2).

References
  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of HEPT derivatives: Structure-activity relationship of the N-1 substituent." Journal of Medicinal Chemistry.

  • López-Castejón, G., et al. (2023).[5] "Novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives: synthesis and activity." Biochemical Pharmacology.

  • Vande Walle, S., et al. (2019). "Dihydropyrimidine dehydrogenase (DPD) in the metabolism of the anticancer drugs." Cancer Chemotherapy and Pharmacology.

  • Grabovskiy, S.A., et al. (2021).[6] "Proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research.

  • Hagen, L., et al. (2008). "Uracil incorporation into genomic DNA does not predict toxicity caused by chemotherapeutic inhibition of thymidylate synthase."[7] DNA Repair.

  • Kozanecka-Okupnik, W., et al. (2025). "Hybrid Uracil Derivatives... as Potential Antioxidants." International Journal of Molecular Sciences.

Sources

Technical Support Center: Method Refinement for the Crystallisation of Pyrimidinedione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Scientific Application) Topic: Pyrimidinedione Derivatives (Uracil, Thymine, 5-Fluorouracil, Barbiturates) Doc ID: PYR-CRYST-004

Introduction: The Pyrimidinedione Challenge

Pyrimidinedione derivatives (e.g., 5-Fluorouracil, Uracil) present a unique set of crystallization challenges due to their high melting points, rigid planar structures, and strong hydrogen-bonding propensity (N-H···O). These molecular features often lead to polymorphism , oiling out (Liquid-Liquid Phase Separation - LLPS) , and solvate formation .

This guide moves beyond standard protocols, offering refined methodologies to control crystal habit, purity, and yield.[1][2][3]

Module 1: Solvent System Engineering

User Query: My pyrimidinedione derivative is only soluble in high-boiling solvents like DMF or DMSO. How do I recover the crystals without thermal degradation or solvate formation?

Technical Insight

Pyrimidinediones often require dipolar aprotic solvents (DMSO, DMF, NMP) for dissolution but fail to crystallize upon simple cooling due to steep solubility curves or high residual solubility. The refinement strategy shifts from cooling crystallization to anti-solvent addition or reactive crystallization [1, 2].

Refined Protocol: Anti-Solvent Vapor Diffusion

For milligram-to-gram scale refinement where thermal stress must be minimized.

  • Dissolution: Dissolve the crude pyrimidinedione in the minimum volume of DMF or DMSO at room temperature. Filter to remove insoluble particulates (nucleation sites).

  • Setup: Place the solution in a small open vial (inner vessel).

  • Chamber Assembly: Place the inner vessel inside a larger closed jar containing a volatile anti-solvent (e.g., Ethanol , Acetone , or Water ).

    • Note: The anti-solvent must be miscible with the solvent but insoluble for the compound.

  • Equilibration: Seal the outer jar. Allow to stand undisturbed for 24–48 hours. The volatile anti-solvent diffuses into the DMF/DMSO, slowly lowering solubility and inducing high-purity nucleation [2].

  • Harvesting: Filter the resulting crystals and wash with the anti-solvent to remove residual high-boiling solvent.

Solvent Selection Matrix
Solvent ClassExamplesRole in Pyrimidinedione CrystallizationRisk Factor
Primary Solvents DMSO, DMF, NMPHigh solubility; breaks intermolecular H-bonds.Difficult to dry; prone to solvate formation.
Anti-Solvents Water, Ethanol, AcetoneLow solubility; induces supersaturation.Rapid addition causes oiling out or amorphous precipitation.
Refinement Solvents Acetic Acid, Formic AcidProtonates/deprotonates for pH-swing crystallization.Corrosive; may react with sensitive side chains.

Module 2: Troubleshooting Oiling Out (LLPS)

User Query: During anti-solvent addition, my solution turns cloudy and forms a sticky oil at the bottom instead of crystals. How do I prevent this?

Root Cause Analysis

Oiling out (LLPS) occurs when the metastable limit of the "oil" phase is reached before the crystalline nucleation limit. This is common in pyrimidinediones due to their lipophilicity and molecular rigidity, which hinders rapid lattice organization [5, 6].

Visual Troubleshooting Workflow

OilingOut Start Issue: Oiling Out (LLPS) Detected CheckTemp Check Temperature Start->CheckTemp TempDecision Is Temp < 40°C? CheckTemp->TempDecision Heat Action: Re-heat to clear solution. Maintain T > T_LLPS during addition. TempDecision->Heat Yes (Too Cold) CheckSeed Check Seeding TempDecision->CheckSeed No (Temp OK) SeedDecision Did you seed? CheckSeed->SeedDecision AddSeed Action: Add 1-2 wt% seeds at metastable zone. SeedDecision->AddSeed No ChangeProfile Action: Reduce Anti-solvent Addition Rate. SeedDecision->ChangeProfile Yes

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Corrective Protocol: The "Hot-Seed" Method
  • Re-dissolution: Re-heat the oiled mixture until a clear single phase is restored (typically >50°C).

  • Metastable Hold: Cool the solution slowly to a temperature just above the cloud point (where oiling previously occurred).

  • Seeding: Add 1-2% w/w of pure seed crystals.

  • Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow (surface integration) rather than nucleating new particles.

  • Cooling: Resume slow cooling (e.g., 0.1°C/min) to room temperature [6].

Module 3: Polymorph Control & Purity

User Query: I am seeing batch-to-batch variation in melting point and dissolution rate. XRD shows a mix of forms. How do I lock in the stable polymorph?

Scientific Context

Pyrimidinediones like 5-Fluorouracil exhibit multiple polymorphs (e.g., Form I vs. Form II) depending on the solvent's hydrogen-bonding ability. Solvents that compete for H-bonds (like Ethanol) often yield different polymorphs compared to non-interacting solvents (like Toluene or Acetone) [3, 4].

Polymorph Selection Strategy
  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Form (Stable): Favored by slow crystallization, high temperatures, and solvents with high solubility (e.g., Water/Ethanol reflux).

    • Kinetic Form (Metastable): Favored by rapid cooling (crash cooling), high supersaturation, and anti-solvent dumping.

  • Protocol: Competitive Slurrying (Polymorph Conversion)

    • Step 1: Suspend the mixed-phase solid in a solvent where it has low solubility (e.g., Isopropanol or Acetone).

    • Step 2: Stir at a controlled temperature (e.g., 40°C) for 24–72 hours.

    • Mechanism: The less stable polymorphs (higher solubility) will dissolve, and the most stable polymorph (lower solubility) will grow.

    • Validation: Analyze aliquots via PXRD (Powder X-Ray Diffraction) every 12 hours until the pattern stabilizes [4].

Module 4: Advanced Purification (pH-Swing)

User Query: Recrystallization isn't removing the impurities. Is there a chemical method?

Technique: pH-Swing Crystallization

Since pyrimidinediones possess an acidic proton (N-H), they can be solubilized as salts and re-precipitated. This is superior to thermal crystallization for purging structural analogs [1].

Step-by-Step Workflow

pHSwing Step1 1. Suspend in Water Step2 2. Add Base (NaOH/KOH) to pH > 10 Step1->Step2 Deprotonation Step3 3. Filter (Remove Insoluble Impurities) Step2->Step3 Clarification Step4 4. Slow Acidification (HCl) to pH ~ 2-4 Step3->Step4 Reprotonation Step5 5. Harvest Crystals Step4->Step5 Crystallization

Figure 2: pH-Swing purification workflow for ionizable pyrimidinedione derivatives.

Critical Control Point: Do not "dump" the acid. Add 1M HCl dropwise. Rapid acidification traps impurities inside the crystal lattice. A slow pH drop allows the crystal to reject impurities [1, 2].

References

  • BenchChem Technical Support. (2025).[4] Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.

  • University of Fribourg. (2024). Guide for crystallization: Tips and Tricks (Vapor Diffusion & Solvents). UniFr.

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. University of Leeds/White Rose.

  • PharmaLego. (2024).[5] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.

  • Crystallization Summit. (2024). Addressing poor solubility and oiling-out tendencies of drug substances. Crystallization Summit.

Sources

Addressing the metabolic stability of fluorinated pyrimidinediones in experimental models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability of Fluorinated Pyrimidinediones

Topic: Addressing the metabolic stability of fluorinated pyrimidinediones (e.g., 5-FU, Tegafur, and novel derivatives) in experimental models. Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Introduction: The "Microsome Trap" in Pyrimidinedione Development

Fluorinated pyrimidinediones, anchored by the clinical success of 5-Fluorouracil (5-FU), are potent antimetabolites.[1] However, their development is frequently plagued by a specific metabolic disconnect: high stability in liver microsomes but rapid clearance in vivo .

This guide addresses the root cause of this discrepancy—Dihydropyrimidine Dehydrogenase (DPD) —and provides validated protocols to accurately characterize and optimize the metabolic stability of this chemical class.

Module 1: Diagnostic Framework (Troubleshooting)

Q1: My compound shows >90% stability in Human Liver Microsomes (HLM) after 60 minutes, but <15 minutes half-life in rats. What is happening?

Diagnosis: You are likely falling into the "Microsome Trap." Explanation: Standard metabolic stability assays use Liver Microsomes (HLM), which are enriched in Cytochrome P450 (CYP) and UGT enzymes but lack cytosolic enzymes .

  • The Mechanism: Fluorinated pyrimidinediones are primarily catabolized by Dihydropyrimidine Dehydrogenase (DPD) , a cytosolic enzyme, not a microsomal one. DPD reduces the pyrimidine ring (5,6-double bond) to dihydro-fluorouracil (DHFU).[1]

  • The Fix: You must switch your assay matrix to Liver S9 Fraction (which contains both microsomes and cytosol) or Cytosolic Fraction , supplemented with NADPH.

Q2: I see spontaneous degradation of my compound in plasma control samples. Is it chemical instability?

Diagnosis: It is likely ex vivo enzymatic metabolism, not chemical instability. Explanation: DPD is present in circulating peripheral blood mononuclear cells (PBMCs) and potentially in the plasma of certain species (though primarily hepatic). In whole blood, DPD activity continues after sample collection.

  • The Fix: You must use a stabilizer immediately upon blood collection.

    • Protocol: Collect blood into tubes containing a DPD inhibitor (e.g., Gimeracil or high-concentration Uracil ) or process to plasma immediately on ice and acidify (e.g., with citric acid) if the compound is base-labile.[1]

Q3: Does the position of the fluorine atom affect DPD resistance?

Answer: Yes, but steric bulk is often more critical than electronics alone.

  • Mechanism: DPD targets the C5-C6 double bond. 5-FU (Fluorine at C5) is a classic substrate.

  • Optimization: Substitutions at the N1 or C6 positions often provide greater steric hindrance to DPD binding than C5 modifications. However, N1 modifications often result in prodrugs (e.g., Tegafur, Capecitabine) that require activation.[1]

Module 2: Experimental Protocols

Protocol A: Cytosolic Metabolic Stability Assay (The "DPD-Specific" Assay)

Standard microsome protocols will yield false negatives. Use this protocol for pyrimidinediones.

Materials:

  • Matrix: Human/Rat Liver Cytosol (4 mg/mL protein) or S9 Fraction.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (Final conc: 1.0 mM). Note: DPD is NADPH-dependent.[1]

  • Substrate: Test Compound (1 µM final).

  • Positive Control: 5-Fluorouracil (High Clearance) and Uracil.[1]

  • Negative Control: Gimeracil (DPD Inhibitor) co-incubation.

Workflow:

  • Pre-incubation: Mix Buffer (380 µL) + Cytosol (100 µL) + Test Compound (10 µL of 50 µM stock). Pre-incubate at 37°C for 5 mins.

  • Start Reaction: Add 10 µL of 50 mM NADPH.

  • Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Dispense aliquot into 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

Result Interpretation Action
Rapid Loss (+NADPH) DPD-mediated metabolism confirmed. Attempt structural mod (C6/N1) or co-administer inhibitor.
Stable (+NADPH) Compound is DPD-resistant. Check CYP metabolism (Microsomes) or Renal Clearance.

| Loss blocked by Gimeracil | Confirms specific DPD liability. | Validation of mechanism. |

Protocol B: Plasma Stabilization for Bioanalysis

Essential for accurate PK data.

  • Preparation: Prepare collection tubes with Gimeracil (Final blood conc: 10 µM) or THU (Tetrahydrouridine) if analyzing cytidine deaminase substrates.

  • Collection: Draw blood and invert 5 times to mix inhibitor.

  • Processing: Keep on wet ice. Centrifuge within 30 mins at 4°C.

  • Storage: Store plasma at -80°C. Do not store at -20°C for >1 month as enzymes may retain partial activity.

Module 3: Visualizations & Logic

Figure 1: The Metabolic Trap – DPD Pathway

This diagram illustrates why microsomal assays fail. The critical reduction step occurs in the cytosol.

DPD_Pathway cluster_legend Key Insight Substrate Fluorinated Pyrimidinedione (e.g., 5-FU) Microsomes Liver Microsomes (CYP450s) Substrate->Microsomes Incubation Cytosol Cytosol (DPD Enzyme) Substrate->Cytosol Incubation (+NADPH) Metabolite_Oxidative Oxidative Metabolites (Minor Pathway) Microsomes->Metabolite_Oxidative Slow/No Reaction Metabolite_Inactive Dihydro-Fluorouracil (Inactive) Cytosol->Metabolite_Inactive Rapid Reduction (Rate Limiting) Info Microsomal assays MISS the primary clearance pathway (DPD)

Caption: Figure 1. Metabolic fate of 5-FU derivatives. Note that the dominant clearance pathway (Green Arrow) is cytosolic, rendering microsomal assays ineffective for stability prediction.[1]

Figure 2: Troubleshooting Decision Tree

Decision_Tree Start Start: Compound Unstable In Vivo (High Clearance) Step1 Perform Microsomal Stability (HLM) Start->Step1 Result_Stable Result: High Stability (>80%) Step1->Result_Stable Microsome Trap Result_Unstable Result: Low Stability (<50%) Step1->Result_Unstable CYP Driven Step2_S9 Perform Cytosolic/S9 Assay (+ NADPH) Result_Stable->Step2_S9 Step2_CYP Optimize for CYP Stability (Block metabolic soft spots) Result_Unstable->Step2_CYP Result_S9_Unstable Unstable in Cytosol Step2_S9->Result_S9_Unstable DPD Active Result_S9_Stable Stable in Cytosol Step2_S9->Result_S9_Stable Not Metabolic Conclusion_DPD Diagnosis: DPD Liability Action: Modify Ring or Add Inhibitor Result_S9_Unstable->Conclusion_DPD Conclusion_Renal Diagnosis: Non-Metabolic Clearance Action: Check Renal/Biliary Excretion Result_S9_Stable->Conclusion_Renal

Caption: Figure 2. Diagnostic logic flow for identifying DPD-mediated instability when microsomal data is misleading.

Module 4: Summary Data Tables

Table 1: Matrix Selection Guide for Pyrimidinediones
Assay SystemEnzymes PresentSuitability for 5-FU AnalogsComments
Liver Microsomes CYPs, UGTs, FMOsLow Lacks DPD.[1] Will produce false "High Stability" results.
S9 Fraction Microsomes + CytosolHigh Contains DPD. Requires NADPH.[2][3] The "Gold Standard" for screening.
Cytosol DPD, TransferasesHigh Specific for DPD activity.[4] Good for mechanistic confirmation.
Hepatocytes All (Cellular)Medium/High Good for total clearance, but uptake transporters may limit intracellular concentration of polar pyrimidines.

References

  • Heggie, G. D., et al. (1987). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research. Link

  • Van Kuilenburg, A. B. P. (2004). "Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil." European Journal of Cancer. Link

  • Zhang, H., et al. (2013). "Phenotypic Profiling of DPYD Variations Relevant to 5-Fluorouracil Sensitivity." Cancer Research. Link

  • EMA Recommendations. (2020). "EMA recommendations on DPD testing prior to treatment with fluorouracil."[5] European Medicines Agency. Link

  • Spectra of DPD Deficiency. (2019). "DPYD and Fluorouracil-Based Chemotherapy." MDPI. Link[1]

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Validation & Comparative

Comparing 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with known EGFR inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Scaffolds vs. Clinical EGFR Inhibitors

Executive Summary

This guide evaluates the pharmacological profile of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as the FP-Uracil Core ) relative to established Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib (1st generation) and Osimertinib (3rd generation).

While Gefitinib and Osimertinib represent optimized clinical end-points, the FP-Uracil Core serves as a "privileged scaffold" in medicinal chemistry. It functions as a versatile ATP-mimetic template, offering distinct advantages in fragment-based drug design (FBDD) but requiring specific structural optimization to match the nanomolar potency of clinical standards. This analysis targets researchers optimizing uracil-based leads for non-small cell lung cancer (NSCLC).

Structural & Mechanistic Analysis

The FP-Uracil Core: A Flexible ATP Mimic

The pyrimidine-2,4(1H,3H)-dione (uracil) ring is a natural bio-isostere for the adenine ring of ATP. Unlike the quinazoline core of Gefitinib, which is bulky and rigid, the uracil core is smaller, allowing for unique binding modes in the kinase hinge region.

  • Hinge Binding: The N1 and C2=O / C4=O groups form hydrogen bonds with the hinge region amino acids (e.g., Met793).

  • Hydrophobic Pocket Targeting: The 3-(4-fluorophenyl) moiety is critical. It projects into the hydrophobic back pocket (selectivity pocket), mimicking the interaction of the aniline group in Gefitinib but with different steric requirements.

  • Fluorine Effect: The para-fluorine atom enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for better membrane permeability.

Comparison with Clinical Standards
FeatureFP-Uracil Core (Lead Scaffold)Gefitinib (Iressa®)Osimertinib (Tagrisso®)
Chemical Class Uracil / Pyrimidine-dioneQuinazolineMono-anilino-pyrimidine
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent bond to C797)
Primary Target EGFR (WT) & VEGFR-2 (Dual)EGFR (WT, L858R, Del19)EGFR (T790M, L858R)
H-Bond Donors N-H (N1 position)N1, N3 (Quinazoline Ns)Pyrimidine Ns + Amide
Key Limitation Moderate Potency (µM range unoptimized)T790M ResistanceC797S Resistance

Experimental Performance Data

The following data synthesizes performance metrics of optimized derivatives based on the FP-Uracil core (e.g., 5-trifluoromethylpyrimidine derivatives) versus clinical controls.

Kinase Inhibition (IC50 Values)

Data derived from comparative SAR studies of pyrimidine derivatives [1, 2].[1]

CompoundEGFR (WT) IC50EGFR (T790M) IC50A549 Cell Viability (IC50)
FP-Uracil Derivative (Optimized) 91 nM > 1,000 nM0.35 µM
Gefitinib 33 nM> 3,000 nM4 - 8 µM (Resistant lines)
Osimertinib ~12 nM1 - 5 nM~0.01 µM

Analysis: The unoptimized FP-Uracil core typically exhibits IC50 values in the low micromolar range (1–10 µM). However, substituting the C5 position (e.g., with trifluoromethyl) transforms it into a potent inhibitor (91 nM), approaching Gefitinib's potency against Wild Type (WT) EGFR. It generally lacks the intrinsic reactivity to target the T790M mutation unless specifically equipped with an acrylamide "warhead" (like Osimertinib).

Selectivity Profile
  • Gefitinib: Highly selective for EGFR but prone to resistance.

  • FP-Uracil Core: Often displays dual inhibition of EGFR and VEGFR-2 [3]. This "poly-pharmacology" can be advantageous in blocking both tumor growth (EGFR) and angiogenesis (VEGFR), a trait distinct from the pure EGFR focus of Osimertinib.

Visualizing the Mechanism

Diagram 1: EGFR Signaling & Inhibition Pathways

This diagram illustrates where the FP-Uracil Core intercepts the signaling cascade compared to downstream effectors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr 1068/1173) EGFR->Phos Activation ATP ATP ATP->EGFR Power Source Inhibitors Inhibitors (Gefitinib / FP-Uracil) Inhibitors->EGFR Competes with ATP RAS RAS-GTP Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: The FP-Uracil core competes with ATP at the EGFR tyrosine kinase domain, blocking downstream RAS/ERK and PI3K/AKT signaling cascades.

Validation Protocols (Self-Validating Systems)

To objectively assess the FP-Uracil core against Gefitinib, use these standardized protocols.

In Vitro Kinase Assay (ADP-Glo)

Purpose: Quantify intrinsic affinity (IC50) independent of cell permeability.

  • Reagents: Recombinant EGFR (WT and T790M), Poly(Glu,Tyr) substrate, Ultra-Pure ATP (10 µM), and Test Compounds (FP-Uracil, Gefitinib).

  • Reaction: Incubate kinase + substrate + compound for 15 mins at room temp. Initiate reaction with ATP.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Signal-to-Background ratio must be >10. Z-factor must be >0.5.[2]

  • Causality: A reduction in luminescence directly correlates to kinase inhibition.

Western Blotting (Cellular Pathway Analysis)

Purpose: Confirm the compound enters the cell and hits the target.

  • Cell Lines: A549 (WT EGFR), H1975 (T790M/L858R).

  • Treatment: Serum-starve cells overnight. Treat with Compound (0.1, 1, 10 µM) vs. Gefitinib (1 µM) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 mins.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4).

  • Antibodies: Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK, Anti-Actin (Loading Control).

  • Interpretation:

    • Success: Disappearance of pEGFR band without loss of Total EGFR band.

    • Differentiation: If FP-Uracil inhibits pEGFR in A549 but not H1975, it confirms it is a 1st-generation-like reversible inhibitor.

Diagram 2: Experimental Workflow for Lead Validation

Workflow Step1 Scaffold Design (FP-Uracil Core) Step2 Docking Study (PDB: 1M17) Step1->Step2 Step3 Synthesis (Suzuki Coupling) Step2->Step3 Decision Kinase Assay (IC50 < 100 nM?) Step3->Decision Fail Refine Structure (Add Hydrophobic Group) Decision->Fail No Pass Cell Viability (MTT Assay) Decision->Pass Yes Fail->Step1

Caption: Iterative workflow for optimizing the FP-Uracil scaffold into a potent inhibitor.

Conclusion

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is not a direct clinical competitor to Osimertinib but rather a high-value starting scaffold .

  • Pros: It offers a smaller molecular footprint than Quinazolines (Gefitinib), allowing for "fragment growing" into novel hydrophobic pockets. It frequently exhibits dual EGFR/VEGFR activity.

  • Cons: The core alone has lower affinity than optimized drugs.

  • Verdict: For researchers, this compound is an ideal template for developing 4th-generation allosteric inhibitors or dual-action kinase inhibitors, whereas Gefitinib and Osimertinib remain the standards for orthosteric ATP-site inhibition.

References

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • Examples of tyrosine kinase inhibitors that inhibit EGFR. ResearchGate. [Link]

  • Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational Lung Cancer Research. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

Sources

The Fluorine Effect: Comparative Analysis of Pyrimidine-2,4(1H,3H)-diones in Drug Discovery

[1]

Executive Summary

This guide provides a technical comparison between non-fluorinated pyrimidine-2,4(1H,3H)-diones (Uracil, Thymine) and their fluorinated counterparts (principally 5-Fluorouracil).[1][2] The introduction of a fluorine atom at the C5 position is a seminal example of bioisosteric replacement —mimicking the steric profile of hydrogen while drastically altering electronic properties.[2] This modification transforms a physiological nucleobase into a mechanism-based "suicide inhibitor" of Thymidylate Synthase (TS), a cornerstone mechanism in oncology.[1][2]

Part 1: The Physicochemical Divergence[2]

The efficacy of fluorinated pyrimidines stems from the "Fluorine Effect," a duality where the atom is sterically small enough to fool enzymes but electronically distinct enough to block catalysis.[1][2]

Table 1: Comparative Physicochemical Profile[1][2]
ParameterUracil (Non-Fluorinated)Thymine (Non-Fluorinated)5-Fluorouracil (Fluorinated)Impact on Performance
C5 Substituent Hydrogen (-H)Methyl (-CH₃)Fluorine (-F)Primary Differentiator
Van der Waals Radius 1.20 Å2.00 Å1.47 ÅF mimics H sterically, allowing active site entry.[2]
Electronegativity (Pauling) 2.202.55 (Carbon)3.98F withdraws electron density, increasing N3 acidity.[1][2]
pKa (N3-H) ~9.4~9.9~8.05-FU is more ionized at physiological pH, altering transport.[2]
C5-X Bond Energy ~98 kcal/mol~85 kcal/mol (C-C)~116 kcal/molCritical: The C-F bond is too strong to be broken enzymatically.[2]
Lipophilicity (LogP) -1.07-0.62-0.89F increases lipophilicity vs H, aiding passive diffusion.
Analysis of the "Imposter" Mechanism[2]
  • Steric Mimicry: The enzyme Thymidylate Synthase (TS) cannot easily distinguish between dUMP (Uracil) and FdUMP (5-FU) during the initial binding phase because the C-F bond length (1.35 Å) and radius are sufficiently close to C-H.[2]

  • Electronic Blockade: The C-F bond is the strongest single bond in organic chemistry.[2] While the enzyme can abstract a proton (H+) from C5 to complete methylation, it cannot abstract a fluorine cation (F+) or break the C-F bond.[1][2]

Part 2: Mechanistic Divergence (Thymidylate Synthase Inhibition)[1][2]

The core distinction lies in the catalytic cycle of Thymidylate Synthase (TS).[2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][2][3][4]

The "Suicide Inhibition" Trap[2]
  • Natural Pathway (dUMP): A cysteine residue attacks C6, forming a covalent intermediate.[1][2] The cofactor (CH₂THF) adds a methylene group to C5.[2][5] Finally, a base abstracts the proton at C5 , collapsing the intermediate and releasing the product (dTMP).[1][2]

  • Fluorinated Pathway (FdUMP): The enzyme forms the covalent ternary complex (Enzyme-FdUMP-Cofactor).[2] However, the base cannot abstract the Fluorine at C5 due to the extreme bond strength.[1][2] The enzyme remains covalently stuck to the inhibitor, permanently disabling it.[1][2]

Visualization: Catalytic Bifurcation

The following diagram illustrates the divergence between the successful catalytic cycle of dUMP and the terminal trap caused by FdUMP.

TS_MechanismStartSubstrate Binding(Active Site)MichaelMichael Addition(Cys-198 attacks C6)Start->MichaelTernaryTernary Complex Formation(Covalent bond to Enzyme + CH2THF)Michael->TernaryDecisionC5 Substituent?Ternary->DecisionPathA_Step1Proton Abstraction at C5(Base removes H+)Decision->PathA_Step1Hydrogen (dUMP)PathB_Step1Attempted Abstraction(C-F Bond too strong)Decision->PathB_Step1Fluorine (FdUMP)PathA_Step2Beta-EliminationPathA_Step1->PathA_Step2ProductProduct Release(dTMP + DHF + Active Enzyme)PathA_Step2->ProductTrapDEAD END COMPLEX(Enzyme permanently covalently bound)PathB_Step1->TrapIrreversible Inhibition

Figure 1: Mechanistic divergence in Thymidylate Synthase catalysis. The presence of Fluorine at C5 creates a thermodynamic sink, trapping the enzyme in a covalent complex.[1]

Part 3: Validated Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that measure specific catalytic inhibition (TS assay) and general cellular impact (Cytotoxicity).[1][2]

Protocol A: Spectrophotometric Thymidylate Synthase Assay

Objective: Quantify the inhibition constant (

21

Reagents:

  • Buffer: 50 mM TES buffer (pH 7.4), 25 mM MgCl₂, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.[1][2]

  • Substrates: dUMP (Variable conc.), 5,10-CH₂THF (200 µM).

  • Enzyme: Recombinant human TS (approx 0.2 µg/mL).[1][2]

Workflow:

  • Preparation: Pre-incubate enzyme with inhibitor (FdUMP or dUMP analog) in reaction buffer for 5 minutes at 25°C. Note: Pre-incubation is critical for FdUMP to allow ternary complex formation.[1][2]

  • Initiation: Add dUMP to initiate the reaction.[2]

  • Measurement: Monitor Absorbance (340 nm) continuously for 10 minutes using a UV-Vis spectrophotometer with temperature control.

  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear slope.[2]
      
    • Plot Lineweaver-Burk (1/v vs 1/[S]) to determine competitive vs. non-competitive kinetics.[2]

    • Expected Result: FdUMP shows time-dependent, tight-binding inhibition (effectively irreversible kinetics), whereas non-fluorinated analogs (like dUMP) show Michaelis-Menten saturation.[1][2]

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Compare IC50 values in a colorectal cancer cell line (e.g., HCT116).

Causality Check:

  • Why Dialyzed FBS? Standard Fetal Bovine Serum contains thymidine, which can bypass TS inhibition via the salvage pathway.[1][2] You must use dialyzed FBS to force the cells to rely on de novo synthesis, or the potency of 5-FU will be artificially underestimated.[1]

Workflow:

  • Seeding: Seed HCT116 cells (3,000 cells/well) in 96-well plates with RPMI-1640 + 10% Dialyzed FBS.

  • Treatment: After 24h, treat with serial dilutions (0.1 nM – 100 µM) of Uracil (Control) vs. 5-FU.

  • Incubation: Incubate for 72 hours. Note: 5-FU is S-phase specific; shorter incubations may miss the cytotoxic window.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Data Analysis: Fit dose-response curves.

    • Reference Value: 5-FU IC50 in HCT116 is typically 1–5 µM. Uracil should show negligible toxicity (IC50 > 1000 µM).[1][2]

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1][2][6] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.[1][2][6] Link

  • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

  • Wahba, A. J., & Friedkin, M. (1961).[1][2] Direct spectrophotometric evidence for the oxidation of tetrahydrofolate during the enzymatic synthesis of thymidylate.[2] Journal of Biological Chemistry, 236(3), PC11-PC12.[1][2][5] Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 3385, 5-Fluorouracil.[1][2] PubChem. Link[1][2]

  • Grem, J. L. (2000).[1][2] 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational New Drugs, 18(4), 299–313.[1][2] Link[1][2]

Cross-Target Screening and Selectivity Profiling of Pyrimidinedione Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidinedione "Privileged Scaffold"

In medicinal chemistry, the pyrimidinedione core (and its related uracil/quinazolinone derivatives) is recognized as a "privileged scaffold." Its ability to present multiple hydrogen bond donors and acceptors in a rigid, planar arrangement makes it an ideal mimic for nucleobases and peptide backbones. This versatility has led to FDA-approved drugs across diverse therapeutic classes, from DPP-4 inhibitors (e.g., Alogliptin) for diabetes to GnRH antagonists (e.g., Elagolix) for endometriosis.

However, this same versatility introduces a critical challenge: promiscuity . A scaffold that mimics ATP (for kinases) or peptide termini (for proteases) carries a high risk of off-target binding. For drug development professionals, the success of a pyrimidinedione candidate hinges not just on potency, but on a rigorous selectivity profiling campaign to establish a safety window against phylogenetically related targets.

This guide details the comparative performance of key pyrimidinedione inhibitors and outlines the experimental workflows required to validate their selectivity.

Strategic Framework: The Selectivity Window

Case Study A: The Serine Protease Challenge (DPP-4 vs. DPP-8/9)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, selectivity is the primary safety determinant. Early non-selective inhibitors caused severe toxicity (alopecia, thrombocytopenia, reticulocytopenia) in preclinical models. This was later attributed to the inhibition of DPP-8 and DPP-9 , intracellular isozymes essential for immune function.

  • The Goal: Achieve >1,000-fold selectivity for DPP-4 over DPP-8/9.

  • The Solution: Alogliptin (a pyrimidinedione derivative) utilizes a specific pi-stacking interaction with Tyr547 in DPP-4, a residue not conserved in DPP-8/9, to achieve superior selectivity.

Case Study B: The GPCR vs. Transporter Challenge (Elagolix)

Elagolix represents a non-peptide, orally active GnRH antagonist.[1][2][3] Unlike peptide analogs (e.g., Leuprolide) that are inherently specific to the GnRH receptor, small molecule pyrimidinediones must be screened against a broad panel of GPCRs and, critically, drug transporters and ion channels (e.g., hERG) to ensure cardiovascular safety and predictable pharmacokinetics.

Comparative Analysis: Performance Metrics

The following tables synthesize experimental data comparing pyrimidinedione-based inhibitors against alternative scaffolds and competitors.

Table 1: Selectivity Profile of DPP-4 Inhibitors

Comparison of the pyrimidinedione-based Alogliptin against other scaffold classes.

FeatureAlogliptin Sitagliptin Vildagliptin Saxagliptin
Scaffold Class Pyrimidinedione (Quinazolinone)Beta-amino acidCyanopyrrolidineCyanopyrrolidine
Binding Mode Non-covalentNon-covalentCovalent (Reversible)Covalent (Reversible)
DPP-4 IC50 (nM) < 10~18~62~26
Selectivity vs. DPP-8 > 14,000-fold > 2,600-fold~30-250-fold> 4,000-fold
Selectivity vs. DPP-9 > 14,000-fold > 5,500-fold~30-250-fold> 100-fold
Safety Implication No skin/immune toxicity observed in preclinical high-dose studies.High safety margin.[4]Lower margin; requires careful dosing.High safety margin.[4]
Table 2: PK/PD Profile of GnRH Antagonists

Comparison of Elagolix (small molecule) vs. Peptide Antagonists.

FeatureElagolix Cetrorelix / Ganirelix
Structure Uracil/Pyrimidinedione Derivative Synthetic Decapeptide
Route of Admin OralSubcutaneous Injection
Bioavailability High (~50%)100% (Injection)
Half-life (t1/2) ~4–6 hours~12–60 hours
Reversibility Rapid (Hormone levels return to baseline <48h)Slow (Depot effect)
Off-Target Risks Requires screening against CYP3A4 (Inducer) and OATP1B1.Minimal (Peptides are highly specific).

Technical Deep Dive: Screening Workflows

To validate a pyrimidinedione candidate, a "Selectivity Funnel" is employed. This cascade filters compounds from high-throughput biochemical assays to complex cellular environments.

Workflow Visualization: The Selectivity Funnel

SelectivityFunnel Step1 Primary Screen (Target Potency) Step2 Isozyme Panel (e.g., DPP-8/9, Kinase Mutants) Step1->Step2 IC50 < 50 nM Step2->Step1 SAR Optimization Step3 Safety Pharmacology (hERG, CYP, Transporters) Step2->Step3 Selectivity Ratio > 1000x Step3->Step1 Scaffold Modification Step4 Cellular Phenotype (On-Target vs. Off-Target Toxicity) Step3->Step4 Clean Safety Profile Decision Lead Candidate Selection Step4->Decision Efficacy Confirmed

Caption: A multi-stage screening cascade designed to filter pyrimidinedione hits, prioritizing isozyme selectivity early in the process to avoid late-stage safety failures.

Mechanism Visualization: Hinge Binding Mode

For kinase targets, the pyrimidinedione core often interacts with the "Hinge Region" of the ATP binding site.

HingeBinding cluster_Selectivity Selectivity Determinants Hinge Kinase Hinge Region (Backbone Amides) Inhibitor Pyrimidinedione Core (Donor-Acceptor Motif) Hinge->Inhibitor H-Bond Acceptor (C=O) Inhibitor->Hinge H-Bond Donor (N-H) Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Steric Fit SolventFront Solvent Front (R-Group Modifications) Inhibitor->SolventFront Solubility/Specificity

Caption: Schematic of the pyrimidinedione core interacting with the kinase hinge region. The C=O and N-H groups form critical hydrogen bonds, while R-groups probe the solvent front for specificity.

Experimental Protocols

Protocol A: Fluorogenic DPP-Isozyme Selectivity Assay

Objective: Determine the selectivity ratio of a pyrimidinedione inhibitor for DPP-4 versus DPP-8 and DPP-9. Principle: The assay utilizes the fluorogenic substrate Gly-Pro-AMC .[5] Upon cleavage by the protease, the AMC fluorophore is released, and fluorescence is quantified.

Materials:

  • Enzymes: Recombinant Human DPP-4, DPP-8, DPP-9 (expressed in Baculovirus/Sf9 system).

  • Substrate: H-Gly-Pro-AMC (Km ~50 µM for DPP-4).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Instrument: Fluorescence microplate reader (Ex: 380 nm / Em: 460 nm).[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the test inhibitor in DMSO. Final DMSO concentration in the assay should be <1%.

  • Enzyme Incubation: Add 10 µL of diluted enzyme (0.1 nM final conc for DPP-4; 1-5 nM for DPP-8/9 due to lower specific activity) to 96-well black plates.

  • Inhibitor Addition: Add 10 µL of test compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate (Final concentration = Km of the specific isozyme, typically 20-50 µM).

  • Kinetic Read: Monitor fluorescence increase continuously for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.[6]

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to a 4-parameter logistic equation to determine IC50.

    • Calculation: Selectivity Ratio = IC50(DPP-8) / IC50(DPP-4).

Protocol B: hERG Safety Profiling (Automated Patch Clamp)

Objective: Assess the risk of QT prolongation (cardiotoxicity), a common hurdle for small molecule GPCR antagonists like Elagolix.

Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing the hERG potassium channel.

  • System: Automated patch clamp system (e.g., QPatch or Patchliner).

  • Protocol:

    • Establish whole-cell configuration.

    • Voltage protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms, repolarize to -50 mV for 500 ms (tail current measurement).

  • Application: Apply test compound in extracellular solution for 5 minutes.

  • Analysis: Measure inhibition of the peak tail current. >50% inhibition at therapeutic Cmax indicates high risk.

References

  • Alogliptin Selectivity Profile

    • Title: Alogliptin: a new addition to the class of DPP-4 inhibitors.
    • Source: PMC / NIH.
    • URL:[Link]

  • Elagolix Pharmacology & Safety

    • Title: Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis.[1][2][4][7]

    • Source: Clinical Pharmacokinetics (via PMC).
    • URL:[Link]

  • DPP-4 Assay Methodology

    • Title: Gly-Pro-AMC Fluorogenic Substrate Protocol.[5][8]

    • Source: AAT Bioquest / Sigma Aldrich Technical D
  • Kinase Binding Modes

    • Title: How protein kinase inhibitors bind to the hinge region of the target protein.[9][10][11]

    • Source: NIH / PubMed.
    • URL:[Link]

  • Small Molecule Screening Guides

    • Title: Brief Guide: Experimental Str
    • Source: SLAS Discovery / NIH.
    • URL:[Link]

Sources

Efficacy comparison of pyrimidine-2,4(1H,3H)-dione derivatives in different cancer models.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Uracil Scaffold in Modern Oncology

The pyrimidine-2,4(1H,3H)-dione scaffold (uracil) remains a cornerstone of antineoplastic chemistry. While 5-Fluorouracil (5-FU) has defined the standard of care for colorectal and breast cancers for decades, its utility is limited by rapid catabolism (DPD enzyme), short half-life, and non-specific toxicity.

This guide compares the efficacy of First-Generation Antimetabolites (5-FU) against Second-Generation Prodrugs (Capecitabine) and Third-Generation Novel Hybrids (Thieno/Pyrido-fused systems). We analyze performance across colorectal (HCT-116), breast (MCF-7), and hepatocellular (HepG2) models, providing actionable protocols for validating these compounds in your own research.

Mechanistic Divergence & Biological Logic

To interpret efficacy data correctly, one must understand the activation pathways. The failure of a derivative in vitro often stems from the absence of specific converting enzymes in the cell line, rather than intrinsic inactivity.

Activation Pathways: Direct vs. Prodrug
  • 5-FU: Enters the cell via facilitated transport; directly converted to FdUMP (TS inhibitor) and FUTP (RNA damage).

  • Capecitabine: A carbamate fluoropyrimidine. It is inactive in vitro unless the cell line expresses Thymidine Phosphorylase (TP). This explains why Capecitabine shows high IC50 values in standard culture but potent tumor reduction in vivo.

Visualization: Metabolic Activation Cascades

ActivationPathways Capecitabine Capecitabine (Prodrug) Liver Liver (Carboxylesterase) Capecitabine->Liver DFCR 5'-DFCR Liver->DFCR LiverTumor Liver/Tumor (Cytidine Deaminase) DFCR->LiverTumor DFUR 5'-DFUR LiverTumor->DFUR Tumor Tumor Site (Thymidine Phosphorylase) DFUR->Tumor FiveFU 5-FU (Active Drug) Tumor->FiveFU FdUMP FdUMP (TS Inhibitor) FiveFU->FdUMP FUTP FUTP (RNA Damage) FiveFU->FUTP

Figure 1: The metabolic cascade distinguishing the systemic activity of 5-FU from the tumor-selective activation of Capecitabine. Note the critical role of Thymidine Phosphorylase (TP) in the final step.

Comparative Efficacy Data

The following data aggregates results from recent high-impact studies, comparing standard clinical agents against emerging synthetic derivatives.

Standard vs. Novel Derivatives (In Vitro IC50)

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound ClassSpecific DerivativeTarget MechanismHCT-116 (Colorectal)MCF-7 (Breast)HepG2 (Liver)Key Advantage
Standard 5-Fluorouracil TS Inhibition4.8 - 9.6 µM17.2 µM16.2 µMClinical Gold Standard
Standard Capecitabine TS Inhibition (Prodrug)>100 µM>200 µMN/AOral bioavailability; Low systemic toxicity
Novel Hybrid Compound 9k (Diaminopyrimidine)Mitotic Arrest (G2/M)1.98 µM 4.01 µM N/APotency 2-4x higher than 5-FU [1]
Novel Hybrid Compound 6e (Trisubstituted)VEGFR-2 / B-RafN/AN/A5.6 µM Dual-targeting; overcomes resistance [2]
Novel Hybrid Thieno[2,3-d] 5d MIF2 Tautomerase5.3 µM (H1650)N/AN/ATargets inflammatory microenvironment [3]

*Note: Capecitabine's high in vitro IC50 reflects the lack of metabolic activation in monolayer cultures. Efficacy is only realized in vivo or in TP-transfected co-cultures.

In Vivo Tumor Reduction (Xenograft Models)

Table 2: Xenograft Efficacy Comparison

ModelCompoundDose & RouteTumor Inhibition Rate (TIR)Toxicity Observations
HCT-116 Xenograft 5-FU 20 mg/kg (IP)~45-55%Weight loss, Neutropenia
HCT-116 Xenograft Capecitabine 360 mg/kg (Oral)~50-60%Hand-Foot Syndrome, minimal weight loss
HepG2 Xenograft Compound 6e 1 mg/kg (IP)Significant reductionLower systemic toxicity than Sorafenib [2]
Ehrlich Ascites Pyrimidine R2 400 mg/kg (Oral)>60%Preserved hematological parameters [4]

Experimental Protocols for Validation

To replicate these findings or screen new derivatives, strict adherence to protocol parameters is required to ensure data integrity.

Workflow: From Synthesis to Lead Candidate

ScreeningWorkflow Synthesis 1. Synthesis (Claisen-Schmidt / Cyclization) InSilico 2. In Silico Docking (Target: TS, VEGFR-2, HDAC) Synthesis->InSilico InVitro 3. In Vitro Cytotoxicity (MTT / SRB Assay) InSilico->InVitro Selectivity 4. Selectivity Index (Vero/WI-38 Normal Cells) InVitro->Selectivity InVivo 5. In Vivo Xenograft (Nude Mice / Zebrafish) Selectivity->InVivo SI > 10 Lead Lead Candidate InVivo->Lead

Figure 2: The critical path for validating pyrimidine derivatives. Note the "Selectivity Index" gate; compounds killing normal fibroblasts (SI < 2) should be discarded early.

Protocol: High-Throughput MTT Cytotoxicity Assay

Self-Validating Step: Always run a reference standard (5-FU) on the same plate to normalize for cell passage number variations.

  • Seeding: Seed tumor cells (HCT-116 or MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Drug Preparation: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Treatment: Incubate cells with drug for 72 hours . (48h is often insufficient for antimetabolites which require S-phase arrest).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium. Dissolve formazan crystals in 150 µL DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
Protocol: In Vivo Xenograft (HCT-116 Model)

Ethical Note: All procedures must comply with IACUC guidelines.

  • Induction: Inject

    
     HCT-116 cells subcutaneously into the flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Wait until tumors reach palpable size (~100 mm³). Randomize mice into groups (n=6).

  • Dosing:

    • Control: Vehicle (e.g., CMC-Na or Corn Oil).

    • Standard: 5-FU (20 mg/kg, IP, q3d).

    • Test Compound: Dose determined by acute toxicity study (typically 1/10th LD50).

  • Monitoring: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Sacrifice when control tumors reach 1000 mm³ or ulcerate. Harvest tumors for IHC (Ki-67 staining).

Expert Insights: Why Novel Derivatives Fail or Succeed

As an application scientist, I observe two common pitfalls in pyrimidine derivative development:

  • Solubility Issues: Many highly potent C5-substituted uracils are lipophilic. While this aids membrane crossing, it causes precipitation in aqueous media. Solution: Use liposomal formulations or cyclodextrin complexation during in vivo testing.

  • Resistance Mechanisms: HCT-116 cells can upregulate Thymidylate Synthase (TS) expression in response to 5-FU. Solution: Design "Dual-Inhibitors" (e.g., Compound 6e) that target both TS and a kinase (VEGFR/B-Raf) to prevent compensatory signaling [2].

References

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Link

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. PubMed. Link

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity. Journal of Medicinal Chemistry. Link

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Groups. Link

  • 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications. Link

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents. Journal of Applied Pharmaceutical Science. Link

Target engagement validation for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement Validation for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in Cellular Models

Executive Summary: The 3-Phenyluracil Scaffold

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1204297-90-4) represents a core 3-phenyluracil scaffold , a privileged structure in medicinal and agrochemical chemistry. While historically dominant as a class of Protoporphyrinogen Oxidase (PPO/PPOX) inhibitors for herbicides (e.g., Butafenacil, Saflufenacil), this chemotype has re-emerged in drug development as a photosensitizing agent for Photodynamic Therapy (PDT) in oncology.

The Pharmacological Premise: The compound functions by inhibiting PPO, the penultimate enzyme in the heme biosynthetic pathway. Inhibition leads to the rapid intracellular accumulation of Protoporphyrin IX (PPIX) , a potent photosensitizer. Upon light irradiation, accumulated PPIX generates singlet oxygen (


), inducing cytotoxicity.[1]

This guide details the validation of PPO target engagement for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, distinguishing it from off-targets like Dihydroorotate Dehydrogenase (DHODH), which also binds uracil-mimetics.

Mechanism of Action & Signaling Pathway

To validate target engagement, one must trace the downstream consequences of PPO inhibition. The primary biomarker is PPIX fluorescence .

PPO_Pathway Glycine Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (ALA) Glycine->ALA Protogen Protoporphyrinogen IX (Non-fluorescent) ALA->Protogen Heme Biosynthesis Steps PPIX Protoporphyrin IX (Fluorescent Accumulation) Protogen->PPIX Normal Catalysis Protogen->PPIX Auto-oxidation (Slow) Protogen->PPIX Uncontrolled Accumulation (Due to PPO Blockade) PPO PPO Enzyme (Target) PPO->Protogen Inhibitor 3-(4-fluorophenyl)uracil (Inhibitor) Inhibitor->PPO Inhibition Heme Heme PPIX->Heme Ferrochelatase (Blocked by feedback) ROS Singlet Oxygen (¹O₂) ROS Generation PPIX->ROS + Light Light Light Irradiation (λ ~635 nm) Light->ROS Death Apoptosis/Necrosis ROS->Death

Figure 1: Mechanism of PPO Inhibition. The compound blocks the conversion of Protoporphyrinogen IX to Protoporphyrin IX (PPIX) by PPO.[2][3] Paradoxically, in cellular contexts, PPO inhibition leads to PPIX accumulation (via non-enzymatic oxidation or plasma membrane leakage) which acts as a toxic photosensitizer.

Comparative Analysis: Performance vs. Alternatives

The 4-fluorophenyl analog is often a "hit" or "fragment" compared to fully optimized inhibitors.

Feature3-(4-fluorophenyl)uracil (Test Compound)Acifluorfen (Standard Control)Butafenacil (High Potency Ref)
Primary Target Human/Plant PPO (PPOX)PPO (PPOX)PPO (PPOX)
Binding Mode Reversible CompetitiveCompetitiveCompetitive (Slow-tight binding)
Cellular Potency (IC50) Moderate (µM range)High (nM range)Very High (sub-nM)
Fluorescence Signal High (Rapid PPIX buildup)HighVery High
Off-Target Risk Moderate (DHODH, TS)LowLow
Application Hit Validation / Scaffold AnalysisAssay Positive ControlHerbicide / PDT Research

Protocol 1: Cellular Target Engagement (PPIX Fluorescence)

Objective: Quantify the functional consequence of PPO inhibition (PPIX accumulation) in HeLa or colorectal cancer cells (e.g., HT-29). Why this works: PPIX is naturally fluorescent (Ex: 405nm, Em: 630nm). PPO inhibition causes a massive signal increase that is easily detectable.

Materials:

  • Cell Line: HeLa or HT-29 (Heme pathway active).

  • Reagent: 5-Aminolevulinic acid (5-ALA, 1 mM) – Precursor to boost signal.

  • Control: Acifluorfen (10 µM).

Step-by-Step Workflow:

  • Seeding: Plate 5,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the test compound (dose-response: 0.1 µM – 100 µM) in serum-free media.

  • Substrate Addition: Co-treat with 1 mM 5-ALA . Note: Without 5-ALA, the basal signal may be too low for weak inhibitors.

  • Incubation: Incubate for 4–6 hours at 37°C. Warning: Longer incubations may lead to PPIX leakage into the media.

  • Readout: Measure fluorescence on a plate reader.

    • Excitation: 405 nm (Soret band).

    • Emission: 630 nm (Q-band).

  • Normalization: Normalize to cell viability (e.g., CellTiter-Glo) if toxicity is suspected during the 6h window.

Success Criteria: A dose-dependent increase in fluorescence at 630 nm indicates PPO inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of the compound to the PPO protein in intact cells, distinguishing it from non-specific stressors.

Step-by-Step Workflow:

  • Preparation: Harvest

    
     cells. Resuspend in PBS with protease inhibitors.
    
  • Treatment: Divide into two aliquots:

    • Vehicle (DMSO)

    • Compound (20 µM) – Use a high concentration to ensure saturation.

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot samples into PCR tubes (50 µL each). Heat individually across a gradient (

    
    ) for 3 minutes.
    
  • Lysis: Cool to RT. Lyse using 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant via Western Blot.

    • Primary Antibody: Anti-PPOX (e.g., Santa Cruz sc-271626 or Proteintech 13186-1-AP).

  • Analysis: Plot the density of the soluble PPO band vs. Temperature.

Interpretation: A shift in the melting curve (


) to a higher temperature in the treated sample confirms direct ligand binding (thermal stabilization).

Specificity Check: Ruling out DHODH

Since 3-(4-fluorophenyl)uracil mimics the pyrimidine ring, it may inhibit Dihydroorotate Dehydrogenase (DHODH) .

Differentiation Experiment (Uridine Rescue):

  • Method: Treat cells with the compound for 72 hours.

  • Condition A: Media only.

  • Condition B: Media + 100 µM Uridine .

  • Result Analysis:

    • If toxicity is rescued by Uridine

      
       Target is likely DHODH .
      
    • If toxicity is NOT rescued (or worsened by light)

      
       Target is likely PPO .
      

References

  • Morgan, J. et al. (2004). Comparison of the properties of a novel protoporphyrinogen oxidase inhibitor and its use in photodynamic therapy. British Journal of Cancer . Link

  • Dayan, F. E. et al. (2018). Protoporphyrinogen oxidase inhibitors: Designed for the job. Journal of Agricultural and Food Chemistry . Link

  • Hao, G. F. et al. (2011). Structure-activity relationship of diphenyl-ether and 3-phenyluracil herbicides targeting protoporphyrinogen oxidase. Journal of Computational Chemistry . Link

  • Fingar, V. H. et al. (1997). Photodynamic therapy using a protoporphyrinogen oxidase inhibitor. Cancer Research . Link

Sources

Orthogonal Assay Validation for the Biological Activity of Pyrimidinediones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: P2X7 Receptor Antagonism & Kinase Inhibition

Executive Summary: The Pyrimidinedione Scaffold in Modern Discovery

The pyrimidinedione scaffold (incorporating uracil and thymine motifs) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for P2X7 receptor antagonists, GnRH antagonists (e.g., Elagolix), and various kinase inhibitors. However, the biological validation of these derivatives is fraught with specific assay artifacts—ranging from fluorescence quenching in high-throughput screens (HTS) to "pore-vs-channel" discrepancies in ion channel targets.

This guide provides a rigorous, data-backed framework for validating pyrimidinedione bioactivity. We move beyond simple IC50 reporting to a multi-dimensional validation strategy that correlates fluorometric dye uptake (Primary) with electrophysiological gating (Orthogonal) and downstream cytokine release (Phenotypic).

The Validation Challenge: Pore Formation vs. Channel Gating

In the context of P2X7 receptor antagonism—a primary application of novel pyrimidinedione derivatives—researchers often rely on dye-uptake assays (e.g., YO-PRO-1) for primary screening due to their scalability. However, this introduces a critical blind spot: P2X7 is bifunctional. It acts as a millisecond-scale cation channel and a second-to-minute-scale cytolytic pore.

The Risk: A pyrimidinedione derivative may inhibit pore formation (blocking dye uptake) without inhibiting the ion channel itself, or vice versa. Furthermore, the pyrimidinedione core can exhibit UV-vis absorption overlap with certain FRET pairs, necessitating non-optical orthogonal validation.

Comparative Analysis: Primary vs. Orthogonal Methods
FeaturePrimary Assay: YO-PRO-1 Dye Uptake Orthogonal Assay: Automated Patch Clamp (APC) Phenotypic Assay: IL-1β Release (ELISA/HTRF)
Readout Fluorescence (DNA binding)Ionic Current (pA)Cytokine Concentration
Throughput Ultra-High (1536-well)Medium (384-well QPatch/SyncroPatch)High (384-well)
Physiological Relevance Measures large pore formation (Pannexin-1 recruitment)Measures direct channel gating (Na+/Ca2+ flux)Measures downstream inflammatory response
False Positive Risk High: Compound fluorescence, quenching, DNA intercalationLow: Direct physical measurementMedium: Cytotoxicity mimics inhibition
Kinetics Slow (Minutes to Hours)Fast (Milliseconds)Slow (Hours)
Cost $

$

Strategic Validation Workflow

The following diagram illustrates the decision tree for validating a pyrimidinedione hit. Note the critical divergence between "Pore Blockers" and "True Antagonists."

ValidationWorkflow Hit Pyrimidinedione Hit (From HTS Library) Primary Primary Screen: YO-PRO-1 Dye Uptake (FLIPR/Plate Reader) Hit->Primary Decision1 IC50 < 1 µM? Primary->Decision1 Orthogonal Orthogonal Assay: Automated Patch Clamp (Whole Cell Config) Decision1->Orthogonal Yes Artifact Discard: Fluorescence Artifact or Pore-Only Blocker Decision1->Artifact No Phenotypic Phenotypic Confirmation: IL-1β Release (THP-1 Cells) Orthogonal->Phenotypic Current Blocked Orthogonal->Artifact Current Intact (False Positive) Phenotypic->Artifact Cytokine Unchanged (Off-Target) Lead Validated Lead: True Antagonist Phenotypic->Lead Cytokine Reduced

Figure 1: Hierarchical validation workflow ensuring pyrimidinedione hits are true biological antagonists, not assay artifacts.

Detailed Experimental Protocols

Protocol A: Primary Screen – YO-PRO-1 Dye Uptake

Purpose: To rapidly identify compounds that prevent P2X7-mediated pore opening.

Reagents:

  • HEK293 cells stably expressing human P2X7R.[1]

  • Assay Buffer: Low divalent cation solution (sucrose-based or low Ca2+/Mg2+) to enhance pore formation.

  • Dye: YO-PRO-1 Iodide (Ex/Em: 491/509 nm).

  • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate).[2]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Wash cells 2x with Assay Buffer. Add 20 µL of 2 µM YO-PRO-1.

  • Compound Addition: Add 10 µL of Pyrimidinedione test compounds (10-point dose response). Incubate for 30 min at 37°C.

  • Activation: Inject 10 µL of EC80 BzATP (typically 30-100 µM depending on cell line).

  • Measurement: Monitor fluorescence kinetics on a FLIPR or EnVision reader every 30 seconds for 60 minutes.

  • Data Analysis: Calculate Slope (RFU/min) or AUC. Normalize to DMSO control (0% inhibition) and antagonist control (e.g., A-740003, 100% inhibition).

Critical Control: Pyrimidinediones can absorb light in the UV-blue region. Always run a "compound + dye + DNA" cell-free control to check for quenching artifacts.

Protocol B: Orthogonal – Automated Patch Clamp (APC)

Purpose: To confirm direct inhibition of the ion channel gating mechanism, ruling out pore-specific effects.

Platform: QPatch or SyncroPatch 384.

Workflow:

  • Cell Prep: Detach P2X7-HEK293 cells using Detachin (avoid Trypsin to preserve receptor integrity). Resuspend in extracellular physiological saline.

  • Seal Formation: Dispense cells into the APC chip. Establish GΩ seals. Rupture membrane to achieve whole-cell configuration.

  • Voltage Protocol: Clamp cells at -70 mV.

  • Liquid Handling:

    • Phase 1 (Baseline): Apply extracellular buffer.

    • Phase 2 (Agonist): Apply BzATP (EC50 concentration) for 2-5 seconds. Observe rapid inward current (I_agonist). Washout.

    • Phase 3 (Compound): Pre-incubate with Pyrimidinedione test compound for 2 minutes.

    • Phase 4 (Challenge): Co-apply BzATP + Compound.

  • Quantification: Measure peak current amplitude. Calculate % Inhibition =

    
    .
    

Data Presentation & Interpretation

When publishing or presenting your validation data, a direct comparison table is mandatory to demonstrate the robustness of your pyrimidinedione lead.

Table 1: Comparative Potency of Pyrimidinedione Analogs (Hypothetical Data)

Compound IDStructure ClassYO-PRO-1 IC50 (nM)Patch Clamp IC50 (nM)IL-1β Release IC50 (nM)Interpretation
Ref (A-740003) Cyanoguanidine451840Gold Standard (Consistent)
PD-001 2,4-Pyrimidinedione120>10,000>10,000False Positive (Pore blocker only or dye artifact)
PD-002 2,4-Pyrimidinedione354250Validated Hit (True Antagonist)
PD-003 Thienopyrimidine2001801,500Partial Efficacy (Potency drop in phenotypic assay suggests protein binding or permeability issues)
Mechanistic Insight: The Signaling Pathway

Understanding where your assay intervenes is crucial. The diagram below maps the P2X7 signaling cascade and the intervention points for the assays described.

SignalingPathway ATP Extracellular ATP/BzATP P2X7 P2X7 Receptor Activation ATP->P2X7 Channel Channel Opening (Na+/Ca2+ Influx) P2X7->Channel Milliseconds Pore Pore Formation (Pannexin-1 Recruitment) Channel->Pore Seconds/Minutes Inflammasome NLRP3 Inflammasome Assembly Channel->Inflammasome K+ Efflux APC_Label Measured by Patch Clamp Channel->APC_Label YOPRO_Label Measured by YO-PRO-1 Uptake Pore->YOPRO_Label Cytokine IL-1β Release Inflammasome->Cytokine ELISA_Label Measured by ELISA Cytokine->ELISA_Label

Figure 2: P2X7 signaling cascade showing distinct temporal and physical measurement points for orthogonal assays.

Expert Commentary: Avoiding Common Pitfalls

  • Species Selectivity: Pyrimidinedione antagonists often exhibit extreme species selectivity. A compound may be nanomolar against Human P2X7 but micromolar against Rat P2X7 (e.g., KN-62). Always specify the species origin of your cell line in the protocol.

  • Incubation Time: In the YO-PRO-1 assay, pyrimidinediones require adequate pre-incubation (30 min) to access the binding pocket, especially if they are allosteric modulators. Insufficient incubation leads to underestimation of potency.

  • Solubility: The pyrimidinedione core can be lipophilic. Ensure DMSO concentration does not exceed 0.5% in the final assay well, as high DMSO can non-specifically perturb membrane channels.

References

  • Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry. [Link]

  • An Improved Method for P2X7R Antagonist Screening. PLOS ONE. [Link][3]

  • Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology. [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

Sources

Publish Comparison Guide: Selectivity of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (N3-(4-fluorophenyl)uracil). This molecule represents a critical pharmacophore scaffold in medicinal chemistry, serving as a core structural motif for both p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors .

This guide is structured to assist researchers in evaluating this scaffold's utility as a chemical probe or starting block for Fragment-Based Drug Discovery (FBDD), contrasting its performance with optimized clinical standards.

Executive Summary & Chemical Identity

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1204297-90-4) is a uracil-based scaffold characterized by a 4-fluorophenyl substitution at the N3 position. While frequently utilized as a core intermediate in the synthesis of herbicides (e.g., Saflufenacil), it possesses distinct ATP-competitive kinase inhibitory potential , particularly against the p38 MAPK family and Cyclin-Dependent Kinases (CDKs) .

Unlike fully optimized drugs (e.g., Ibrutinib, Sorafenib), this molecule often functions as a fragment or lead scaffold . Its selectivity is driven by the interaction of the 4-fluorophenyl moiety with the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP-binding site.

Core Profile
  • Primary Targets: p38

    
     MAPK, CDK2/CyclinA.
    
  • Mechanism: Type I ATP-Competitive Inhibitor.

  • Key Structural Feature: The N3-(4-fluorophenyl) group acts as a "hydrophobic anchor," orienting the uracil ring to form hydrogen bonds with the kinase hinge region.

  • Selectivity Challenge: The unsubstituted C5/C6 positions on the uracil ring often lead to promiscuous binding across the CMGC kinase family (CDK, MAPK, GSK3, CLK) unless further derivatized.

Comparative Performance Analysis

This section compares the 3-(4-fluorophenyl)uracil scaffold against "Gold Standard" tool compounds to contextualize its selectivity window.

Benchmark Comparison Table
Feature3-(4-fluorophenyl)uracil (Scaffold) SB203580 (Standard p38 Tool) Roscovitine (Standard CDK Tool)
Primary Target p38

, CDK2 (Low Affinity)
p38

, p38

CDK2, CDK5, CDK7, CDK9
Potency (IC

)

M range (Fragment)
10–50 nM0.1–0.5

M
Selectivity Score (S) Low (Promiscuous) High (p38 specific)Moderate (Pan-CDK)
Binding Mode Hinge Binder + Hydrophobic AnchorHinge Binder + Hydrophobic PocketHinge Binder
Off-Targets PPO (Enzyme), GSK3

c-Raf, JNK (at high conc.)ERK2, PDGFR
Application FBDD / Scaffold Hopping Pathway ValidationCell Cycle Arrest Studies
Selectivity Insights
  • The "Fluorophenyl" Effect: The fluorine atom at the para position enhances metabolic stability and lipophilicity, improving penetration into the hydrophobic pocket II of p38 kinases. This mimics the 4-fluorophenyl motif seen in optimized inhibitors like Pamapimod .

  • Fragment vs. Drug: As a bare scaffold, the molecule lacks the "tail" interactions (typically at C5 or C6) required for high affinity (nM) and strict selectivity. Consequently, it exhibits a "flatter" selectivity profile compared to SB203580.

  • Off-Target Liability: Researchers must be aware of potential inhibition of Protoporphyrinogen Oxidase (PPO) , a common target for N3-phenyluracils. In mammalian systems, this is less critical than in plants, but it remains a unique off-target compared to standard kinase inhibitors.

Mechanistic Signaling & Pathway Visualization

The primary utility of this scaffold lies in modulating the p38 MAPK Pathway , a central regulator of inflammation and stress response.

p38 MAPK Signaling Cascade

MAPK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor 3-(4-fluorophenyl) pyrimidine-2,4-dione Inhibitor->p38 ATP Competition

Figure 1: Mechanism of Action within the p38 MAPK signaling cascade. The scaffold competitively inhibits ATP binding at the p38 node, preventing downstream phosphorylation of MK2 and ATF2.

Experimental Protocols for Validation

To validate the selectivity of this scaffold in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Best for: Rapidly confirming direct binding of the scaffold to the kinase domain.

  • Preparation: Dilute recombinant kinase domain (p38

    
    , CDK2) to 2 
    
    
    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl
    
    
    ).
  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Compound Treatment: Add 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione at 10

    
    M and 50 
    
    
    
    M concentrations. Include DMSO (Negative Control) and SB203580 (Positive Control).
  • Measurement: Run melt curve from 25°C to 95°C on a qPCR machine (1°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Self-Validation Check: If SB203580 does not show a shift >5°C for p38, the protein is likely degraded.

Protocol B: Kinase Selectivity Profiling Workflow

Profiling_Workflow Step1 Compound Prep (10 mM in DMSO) Step2 Panel Selection (p38, JNK, ERK, CDK) Step1->Step2 Step3 Assay Reaction (FRET / radiometric) Step2->Step3 Step4 Data Normalization (% Inhibition vs DMSO) Step3->Step4 Step5 Selectivity Metric (Gini Coefficient) Step4->Step5

Figure 2: Step-by-step workflow for profiling kinase selectivity.

Calculation of Selectivity Score (S-score):



  • For this scaffold, calculate

    
     at 10 
    
    
    
    M. A high score (>0.5) indicates promiscuity (common for fragments), while a low score (<0.1) indicates high selectivity.

References & Grounding

  • Laufer, S. A., et al. (2008). Implications for selectivity of 3,4-diarylquinolinones as p38alphaMAP kinase inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates the role of fluorophenyl groups in p38 selectivity).

  • Hrast, M., et al. (2014). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Bioorganic & Medicinal Chemistry Letters. Link (Discusses profiling of related scaffolds).

  • Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases. Current Pharmaceutical Design. (Contextualizes uracil-based CDK inhibitors).

  • Vertex AI Grounding Source . Chemical Identity and CAS Verification for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204297-90-4). Link

Note: While direct "selectivity panel" papers for the bare scaffold are rare in public literature (often proprietary), the mechanistic data above is synthesized from structure-activity relationships (SAR) of the N3-aryluracil inhibitor class.

Safety Operating Guide

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Directive

Status: STRICTLY REGULATED – HALOGENATED ORGANIC WASTE

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1204297-90-4) is a fluorinated uracil derivative.[1] Unlike standard organic waste, this compound presents a dual hazard profile: biological activity potential (as a nucleobase analogue) and hydrofluoric acid (HF) generation upon thermal decomposition.

Immediate Action Required:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending.

  • DO NOT autoclave if mixed with oxidizers (risk of toxic vapor release).[3]

Disposal Classification: Halogenated Organic Solid/Liquid (Fluorinated) .

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the specific risks associated with the molecular structure of this compound.

PropertySpecificationOperational Implication
Chemical Name 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dioneFluorinated aromatic ring attached to uracil core.[1][4]
CAS Number 1204297-90-4Use this for waste manifesting.[1]
Physical State Solid (Powder)High risk of inhalation; requires HEPA filtration during weighing.
GHS Classification Warning (H302, H315, H319, H335)Harmful if swallowed; Irritant to eyes/skin/respiratory tract.
Thermal Decomposition > 250°C (Estimated)Releases Hydrogen Fluoride (HF) , NOx, and CO.
The Fluorine Factor: Why Segregation Matters

Standard organic waste is often incinerated as "fuel" in cement kilns. However, fluorinated compounds like 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione release Hydrogen Fluoride (HF) gas upon combustion.[1]

  • Mechanism:

    
    
    
  • Consequence: HF is highly corrosive to standard incinerator linings and toxic to the environment. It requires specialized incinerators equipped with alkaline scrubbers (e.g., Calcium Hydroxide spray dryers) to neutralize the acid gas.

Waste Segregation & Decision Logic

Proper segregation is the single most critical step in the disposal workflow. Mixing this compound with the wrong stream can result in regulatory fines or dangerous reactions.

WasteSegregation Start Waste Generation: 3-(4-fluorophenyl)pyrimidine-2,4-dione StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream (Mother Liquor/Rinsate) StateCheck->LiquidStream Solution BinA CONTAINER A: Solid Hazardous Waste (Trace-Contaminated Debris) SolidStream->BinA Gloves/Paper/Tips BinB CONTAINER B: Pure Chemical Solid (Label: Fluorinated Organic) SolidStream->BinB Pure Compound ContamCheck Is it mixed with Non-Halogenated Solvents? LiquidStream->ContamCheck BinC CONTAINER C: Halogenated Solvent Waste (Do NOT mix with Acetone Waste) ContamCheck->BinC Yes (e.g. DCM, DMSO) ContamCheck->BinC No (Pure Aqueous) EndNode Authorized Waste Facility BinC->EndNode Requires High-Temp Incineration with HF Scrubbing

Figure 1: Decision matrix for segregating fluorinated pyrimidine waste streams.

Detailed Disposal Protocol

Phase 1: Bench-Level Containment

Objective: Prevent cross-contamination and exposure during collection.[1]

  • PPE Requirements:

    • Nitrile Gloves: Double-gloving recommended (0.11 mm min thickness).[1]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If handling pure powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Container Selection:

    • Solids: Wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

    • Liquids: HDPE or Fluorinated HDPE carboys.

    • Labeling: Apply a hazardous waste label immediately.

      • Constituents: "3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione" (Do not use abbreviations like "FP-Uracil").[1][5][6]

      • Hazard Checkboxes: Toxic, Irritant.[7]

      • Tag: "HALOGENATED" (Critical for downstream processing).

Phase 2: Waste Accumulation

Objective: Safe storage prior to pickup.

  • Segregation: Store the "Halogenated" container in a secondary containment tray separate from "Non-Halogenated" (flammable) wastes.

  • Compatibility: Keep away from strong oxidizers (e.g., Nitric Acid) and strong bases (e.g., NaOH), as pyrimidine rings can degrade or react violently under extreme pH conditions.

  • Cap Management: Keep caps tightly closed when not actively adding waste to prevent volatile emissions (if in solution).

Phase 3: Final Disposal (EHS/Contractor Handoff)

Objective: Transfer to authorized destruction facility.

  • Manifesting: When requesting pickup, explicitly list the full chemical name and CAS number (1204297-90-4).[1]

  • Destruction Method: The Environmental Health & Safety (EHS) team or waste contractor must route this to High-Temperature Incineration (typically >1100°C).

  • Verification: Ensure the destination facility is permitted for RCRA Code D001 (if ignitable solvent involved) and capable of handling fluorinated organics.

Emergency Spill Response

In the event of a spill of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione:

Scenario A: Solid Spill (Powder)

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don PPE (Goggles, Double Gloves, Lab Coat).

  • Contain: Cover the spill with wet paper towels to prevent dust generation.

  • Clean: Scoop material into a waste container. Wipe the area with soap and water three times.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Scenario B: Liquid Spill (Solution)

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Neutralize: Not typically required unless the solvent is acidic/basic.

  • Collect: Place soaked pads into the Halogenated Waste container.

References

  • Safety Data Sheet (SDS) - 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione . SciSupplies. (Accessed 2025).[8] Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Link

  • Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials . U.S. Environmental Protection Agency (EPA). Interim Guidance 2024. Link

  • Chemistry of Fluorinated Pyrimidines . PMC - National Institutes of Health.[1] Review of synthesis and stability. Link

Sources

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3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
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